molecular formula C15H12O7 B1630609 Dihydromorin

Dihydromorin

Número de catálogo: B1630609
Peso molecular: 304.25 g/mol
Clave InChI: QIWOFDHUQPJCJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2, 4-Dihydroxyphenyl)-3, 5, 7-trihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one, also known as 3572'4'-pentahydroxydihydroflavonol, belongs to the class of organic compounds known as flavanonols. Flavanonols are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a hydroxyl group and a ketone at the carbon C2 and C3, respectively. 2-(2, 4-Dihydroxyphenyl)-3, 5, 7-trihydroxy-3, 4-dihydro-2H-1-benzopyran-4-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWOFDHUQPJCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Dihydromorin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromorin, a flavanonol with noteworthy biological activities, is a characteristic secondary metabolite in select plant species, primarily within the Moraceae family, including mulberry (Morus spp.) and jackfruit (Artocarpus heterophyllus)[1][2]. Its biosynthesis is an extension of the well-established phenylpropanoid and flavonoid pathways. This technical guide delineates the core biosynthetic route to this compound, focusing on the key enzymatic transformations, regulatory aspects, and detailed experimental protocols for its study. A significant knowledge gap remains in the definitive characterization of the enzyme catalyzing the critical 2'-hydroxylation step. This document consolidates current understanding and provides a framework for future research to fully elucidate this pathway for potential applications in metabolic engineering and drug development.

The Core Biosynthetic Pathway: From Phenylalanine to this compound

The biosynthesis of this compound originates from the amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This central precursor then enters the flavonoid biosynthetic pathway.

General Phenylpropanoid Pathway

The initial steps leading to the flavonoid backbone are catalyzed by a series of well-characterized enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.

Flavonoid Biosynthesis: Formation of the Flavanone Core

The first committed step in flavonoid biosynthesis is the formation of a chalcone, which is subsequently isomerized to a flavanone:

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Stereospecifically cyclizes naringenin chalcone to produce the flavanone (2S)-naringenin.

Naringenin serves as a crucial branch-point intermediate for the synthesis of a wide array of flavonoids.

The Putative Pathway to this compound

The conversion of naringenin to this compound involves key hydroxylation steps. While the complete enzymatic sequence has not been definitively elucidated in Morus species, based on the structure of this compound (2',4',5,7-tetrahydroxyflavanonol), the proposed pathway involves the following transformations:

  • Flavanone 3-Hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase (2-ODD) hydroxylates naringenin at the C3 position to yield dihydrokaempferol (aromadendrin). The functional characterization of F3H has been reported in mulberry (Morus atropurpurea)[3].

  • Flavonoid 2'-Hydroxylase (F2'H) (Putative): This is the critical and currently uncharacterized step in this compound biosynthesis. It is hypothesized that a specific hydroxylase, likely a cytochrome P450 monooxygenase, catalyzes the introduction of a hydroxyl group at the 2' position of the B-ring of either naringenin or dihydrokaempferol. The presence of an isoflavone 2'-hydroxylase (EC 1.14.14.90) has been documented, suggesting the existence of enzymes capable of 2'-hydroxylation of flavonoid-like structures[4].

The proposed biosynthetic grid leading to this compound is visualized below:

Dihydromorin_Biosynthesis Naringenin Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Intermediate_A 2'-Hydroxynaringenin (putative) Naringenin->Intermediate_A F2'H (putative) This compound This compound Dihydrokaempferol->this compound F2'H (putative) Intermediate_A->this compound F3H F3H F3H F2H_1 F2'H (putative) F3H_2 F3H F2H_2 F2'H (putative)

Proposed biosynthetic grid for this compound formation.

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by complexes of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These transcription factors form a regulatory complex (MBW complex) that binds to the promoters of flavonoid biosynthesis genes, thereby activating their expression in a coordinated manner in response to developmental and environmental cues. While specific regulators of this compound biosynthesis have not been identified, it is expected to be under the control of the general flavonoid regulatory network.

Flavonoid_Regulation cluster_regulators Transcription Factors cluster_genes Biosynthetic Genes MYB R2R3-MYB MBW_complex MBW Complex MYB->MBW_complex bHLH bHLH bHLH->MBW_complex WD40 WD40 WD40->MBW_complex PAL PAL MBW_complex->PAL Transcriptional Activation CHS CHS MBW_complex->CHS Transcriptional Activation CHI CHI MBW_complex->CHI Transcriptional Activation F3H F3H MBW_complex->F3H Transcriptional Activation F2H F2'H (putative) MBW_complex->F2H Transcriptional Activation

Transcriptional regulation of flavonoid biosynthesis genes.

Quantitative Data

Quantitative data on the specific enzymatic steps leading to this compound are scarce due to the lack of characterized enzymes for the 2'-hydroxylation step. However, analyses of flavonoid content in Morus species provide valuable information on the accumulation of this compound and its precursors.

Table 1: Flavonoid Content in Fruits of Morus nigra and Morus alba [1][5][6][7]

CompoundMorus nigra (mg/10 g fresh weight)Morus alba (mg/10 g fresh weight)
Quercetin 3-O-rutinoside32.912.7
Quercetin 3-O-glucoside3.24.9
Kaempferol 3-O-rutinoside1.72.3
Total Flavonoids 37.8 19.9

Note: this compound was not explicitly quantified in this study, highlighting the need for targeted quantitative analyses.

Experimental Protocols

Extraction and Quantification of this compound by HPLC-MS

This protocol provides a general framework for the extraction and analysis of this compound and related flavonoids from plant material.

4.1.1. Extraction

  • Freeze-dry plant material (e.g., Morus leaves or bark) and grind to a fine powder.

  • Extract the powdered tissue with 80% methanol (1:10 w/v) by sonication for 30 minutes at room temperature.

  • Centrifuge the extract at 10,000 x g for 15 minutes.

  • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter prior to HPLC analysis.

4.1.2. HPLC-PDA-ESI-MS Analysis [6]

  • Column: C18 reversed-phase column (e.g., 3.0 × 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Acetic acid in acetonitrile.

    • Solvent B: 0.1% Acetic acid in water.

  • Gradient: A linear gradient from 8% to 40% Solvent A over 50 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • PDA Detector: Scan from 200 to 600 nm.

    • ESI-MS: Negative ion mode, scanning a mass range of m/z 100-1000.

  • Quantification: Use an authentic this compound standard to generate a calibration curve for absolute quantification.

HPLC_Workflow start Plant Material extraction Extraction with 80% Methanol start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_ms HPLC-PDA-ESI-MS Analysis filtration->hplc_ms data_analysis Data Analysis and Quantification hplc_ms->data_analysis

Workflow for HPLC-MS analysis of this compound.
Heterologous Expression and Characterization of the Putative Flavonoid 2'-Hydroxylase

As the gene for flavonoid 2'-hydroxylase in this compound biosynthesis is yet to be identified, this protocol outlines a general strategy for its future characterization.

4.2.1. Gene Identification and Cloning

  • Perform transcriptome analysis of a this compound-accumulating tissue from a Morus species.

  • Identify candidate cytochrome P450 genes that show co-expression with known flavonoid biosynthesis genes (e.g., CHS, F3H).

  • Clone the full-length cDNA of candidate genes into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52).

4.2.2. Heterologous Expression in Saccharomyces cerevisiae

  • Transform a suitable yeast strain (e.g., WAT11) with the expression construct.

  • Grow the yeast culture and induce protein expression.

  • Prepare microsomal fractions from the yeast cells, as cytochrome P450 enzymes are typically membrane-bound.

4.2.3. In Vitro Enzyme Assay

  • Incubate the microsomal preparation with potential substrates (naringenin and/or dihydrokaempferol) in a reaction buffer containing a P450 reductase and NADPH.

  • The reaction buffer should typically contain:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 2 mM NADPH

    • 100 µM substrate (dissolved in DMSO)

    • Microsomal protein extract

  • Incubate at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Centrifuge to separate the phases and collect the ethyl acetate layer.

  • Evaporate the solvent and redissolve the residue in methanol for LC-MS analysis to identify the formation of this compound.

Enzyme_Characterization_Workflow start Transcriptome Analysis (Morus sp.) gene_id Candidate Gene Identification (Cytochrome P450) start->gene_id cloning Cloning into Expression Vector gene_id->cloning expression Heterologous Expression in Yeast cloning->expression microsome_prep Microsomal Fraction Preparation expression->microsome_prep enzyme_assay In Vitro Enzyme Assay (Substrate + NADPH) microsome_prep->enzyme_assay lc_ms LC-MS Analysis of Products enzyme_assay->lc_ms characterization Enzyme Characterization (Kinetics, Substrate Specificity) lc_ms->characterization

Workflow for heterologous expression and characterization.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing branch of the flavonoid pathway, characterized by a putative 2'-hydroxylation step. While the upstream pathway from L-phenylalanine to naringenin and dihydrokaempferol is well-established, the specific enzyme responsible for the conversion to this compound remains to be identified and characterized. The protocols and information provided in this guide offer a comprehensive starting point for researchers aiming to elucidate this missing link. Future research should focus on the identification of the flavonoid 2'-hydroxylase gene from Morus or Artocarpus species, followed by its functional characterization. A thorough understanding of the this compound biosynthesis pathway will not only fill a fundamental gap in our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable flavonoids for pharmaceutical and nutraceutical applications.

References

Dihydromorin: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromorin, a flavanonol compound, has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1] This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its prevalence within the Moraceae plant family. Furthermore, this document outlines detailed experimental protocols for the isolation and purification of this compound, supported by quantitative data and visual workflows. The guide also delves into the molecular signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in various species of the Moraceae family. The primary plant sources that have been identified to contain significant amounts of this compound are detailed below.

Artocarpus Species

The genus Artocarpus, which includes jackfruit (Artocarpus heterophyllus), is a prominent source of this compound.[2] The heartwood of A. heterophyllus has been specifically identified as a rich reservoir of this flavonoid.[3][4] this compound has also been reported in Artocarpus integer.[5]

Cudrania tricuspidata

Cudrania tricuspidata, also known as the Chinese mulberry, is another significant natural source of this compound. The twigs and the whole plant have been found to contain this compound.[6][7]

Maclura pomifera

Maclura pomifera, commonly known as Osage orange, has been identified as a source of this compound.[5] The fruit of this plant contains a variety of phenolic compounds, including this compound.

Other Sources

This compound has also been isolated from the branches of Morus alba L. (White Mulberry).[3]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and purification. The following sections provide detailed experimental protocols based on methodologies cited in the scientific literature.

Extraction

The initial step involves the extraction of crude compounds from the plant material.

2.1.1. Maceration Protocol

  • Plant Material Preparation: Fresh plant material (e.g., heartwood of Artocarpus heterophyllus) is collected, authenticated, and shade-dried at room temperature. The dried material is then pulverized into a coarse powder.[2]

  • Extraction: The powdered material is subjected to maceration with a suitable solvent. Ethyl acetate is commonly used at a 1:5 (w/v) ratio for 72 hours with occasional shaking.[2] Other solvents such as chloroform, dichloromethane, DMSO, and acetone have also been reported for the extraction of compounds from Moraceae species.[3]

  • Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[2]

2.1.2. Soxhlet Extraction

For certain plant materials, Soxhlet extraction can be a more efficient method. This continuous extraction process with a suitable solvent can lead to higher yields of the desired compounds.

Fractionation and Purification

The crude extract, a complex mixture of phytochemicals, is then subjected to chromatographic techniques to isolate this compound.

2.2.1. Vacuum Liquid Chromatography (VLC)

VLC is an effective technique for the initial fractionation of the crude extract.

  • Column Preparation: A sintered glass funnel is packed with TLC grade binder-free silica gel H. The adsorbent is settled under gravity with gentle tapping and then compacted under vacuum.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column as a uniform band.

  • Elution: Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a more polar solvent such as ethyl acetate.[2] Fractions are collected in a stepwise manner.

  • Monitoring: The composition of the collected fractions is monitored by Thin-Layer Chromatography (TLC).

2.2.2. Column Chromatography

Fractions enriched with this compound from VLC are further purified using conventional column chromatography.

  • Stationary Phase: Silica gel is commonly used as the stationary phase.

  • Mobile Phase: The selection of the mobile phase is guided by TLC analysis of the enriched fractions. A solvent system that provides good separation of this compound from other components is chosen.

  • Elution and Fraction Collection: The sample is loaded onto the column, and elution is carried out with the selected mobile phase. Fractions are collected and monitored by TLC.

  • Isolation: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.

Quantitative Data

The yield and purity of isolated this compound can vary depending on the natural source, the extraction method, and the purification protocol. The following table summarizes available quantitative data.

Natural SourcePlant PartExtraction MethodPurification MethodYield/ConcentrationPurityReference
Artocarpus heterophyllusHeartwoodMaceration (Ethyl Acetate)VLC, Column ChromatographyNot specifiedNot specified[2]
Cudrania tricuspidataTwigsNot specifiedNot specifiedIC50 = 21.54 μM (Mushroom Tyrosinase Inhibition)Not specified[6]

Experimental Workflows and Signaling Pathways

Isolation and Purification Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from a natural source.

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification P1 Collection of Plant Material (e.g., Artocarpus heterophyllus heartwood) P2 Drying and Pulverization P1->P2 E1 Maceration with Ethyl Acetate P2->E1 E2 Filtration E1->E2 E3 Solvent Evaporation (Rotary Evaporator) E2->E3 C1 Crude Extract E3->C1 C2 Vacuum Liquid Chromatography (VLC) C1->C2 C3 Fraction Collection & TLC Analysis C2->C3 C4 Column Chromatography C3->C4 C5 Pure this compound C4->C5 G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus translocation Inflammation Pro-inflammatory Gene Expression NFkB_nucleus->Inflammation This compound This compound This compound->IKK inhibits G This compound This compound Fyn Fyn This compound->Fyn activates Akt Akt Fyn->Akt P Sp1 Sp1 Akt->Sp1 activates Involucrin Involucrin Expression Sp1->Involucrin G Substrate L-Tyrosine / L-DOPA Tyrosinase Tyrosinase (Active Site) Substrate->Tyrosinase binds to Product Melanin Tyrosinase->Product catalyzes This compound This compound This compound->Tyrosinase inhibits

References

An In-depth Technical Guide to Dihydromorin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromorin, a flavanonol found in various plants of the Moraceae family, has garnered increasing interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory, immunosuppressive, and antibacterial effects. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers exploring the therapeutic potential of this natural compound. While extensive research has been conducted on the related compound dihydromyricetin, this guide focuses on the specific data available for this compound, highlighting areas where further investigation is warranted.

Chemical Structure and Properties

This compound, a member of the flavonoid family, is structurally characterized as a flavanonol. Its chemical identity and fundamental properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[1][2][3]
Molecular Formula C₁₅H₁₂O₇[1][2][4]
CAS Number 18422-83-8[1][2][4]
Molecular Weight 304.25 g/mol [1][2][4]
Physicochemical Properties
PropertyValue
Melting Point 224 °C[5]
Boiling Point (Predicted) 693.8 ± 55.0 °C[5][6]
Density (Predicted) 1.702 ± 0.06 g/cm³[5][6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[7]
Appearance White to off-white solid[8]
Storage Store at 2°C - 8°C in a well-closed container[4]

Biological and Pharmacological Properties

This compound has demonstrated a range of biological activities, with the most pronounced effects observed in the realms of inflammation, immune response, and microbial growth.

Anti-inflammatory and Immunosuppressive Activities

This compound exhibits potent anti-inflammatory and immunosuppressive effects by modulating the activity of phagocytic cells and inhibiting the production of inflammatory mediators.

Quantitative Data:

ActivityIC₅₀ Value (µg/mL)Cell/System
Inhibition of PMN Chemotaxis5.03Human Polymorphonuclear Neutrophils (PMNs)
Inhibition of ROS Production (Whole Blood)7.88Human Whole Blood
Inhibition of ROS Production (PMNs)7.59Human PMNs
Inhibition of ROS Production (Monocytes)7.24Human Monocytes
Inhibition of Myeloperoxidase (MPO) Activity5.24Human PMNs
Antibacterial Activity

This compound has shown significant antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Data:

BacteriumMIC (µg/mL)MBC (µg/mL)
Streptococcus pyogenes15.6231.25
Antioxidant Activity

As a flavonoid, this compound is presumed to possess antioxidant properties by scavenging free radicals. However, specific quantitative data, such as IC₅₀ values from DPPH or ABTS assays for this compound, are not extensively available in the current literature. Much of the available data pertains to the structurally similar compound, dihydromyricetin. Further research is required to quantify the specific antioxidant capacity of this compound.

Anticancer Activity

The anticancer potential of this compound is an emerging area of research. While studies on dihydromyricetin have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, there is a significant lack of specific cytotoxic data (e.g., IC₅₀ values) for this compound against various cancer cell lines. This knowledge gap presents an opportunity for future investigations into the potential of this compound as an anticancer agent.

Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin production.[9] This property suggests its potential application in the development of agents for hyperpigmentation disorders.

Mechanism of Action and Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. While the precise molecular mechanisms are still under investigation, current evidence points towards its modulation of key inflammatory and cell survival pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many flavonoids are attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with the activation of this pathway, thereby reducing the production of inflammatory cytokines and mediators.

G Hypothesized Inhibition of NF-κB Pathway by this compound Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces This compound This compound This compound->IKK Complex Inhibits (Hypothesized)

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

Modulation of the Wnt/β-catenin Signaling Pathway

Recent studies suggest that this compound may play a role in cellular proliferation and differentiation by modulating the Wnt/β-catenin signaling pathway. This pathway is crucial for tissue homeostasis and regeneration. This compound has been observed to enhance the osteogenic differentiation of mesenchymal stem cells, potentially through the activation of this pathway.

G Modulation of Wnt/β-catenin Pathway by this compound This compound This compound Wnt Signaling Wnt Signaling This compound->Wnt Signaling Activates β-catenin (Active) β-catenin (Active) Wnt Signaling->β-catenin (Active) Stabilizes Nucleus Nucleus β-catenin (Active)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Cell Proliferation & Differentiation Cell Proliferation & Differentiation Gene Transcription->Cell Proliferation & Differentiation

Caption: this compound's potential role in activating Wnt/β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Isolation of this compound from Artocarpus heterophyllus
  • Plant Material: Collect and air-dry the heartwood of Artocarpus heterophyllus.

  • Extraction: Macerate the powdered heartwood with methanol at room temperature for 72 hours.

  • Fractionation: Concentrate the methanol extract and partition it successively with n-hexane, chloroform, and ethyl acetate.

  • Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Purification: Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography and preparative thin-layer chromatography to yield pure this compound.

Anti-inflammatory and Immunosuppressive Assays
  • Isolate human polymorphonuclear neutrophils (PMNs) from fresh venous blood.

  • Place a chemoattractant (e.g., fMLP) in the lower wells of a Boyden chamber.

  • Separate the upper and lower wells with a polycarbonate membrane.

  • Pre-incubate PMNs with varying concentrations of this compound.

  • Add the treated PMNs to the upper wells and incubate to allow for cell migration.

  • Stain and count the migrated cells on the lower side of the membrane to determine the inhibitory effect of this compound.

  • Isolate PMNs or monocytes, or use whole blood.

  • Incubate the cells with various concentrations of this compound.

  • Add luminol and a stimulant (e.g., opsonized zymosan) to the cell suspension.

  • Measure the chemiluminescence generated by reactive oxygen species (ROS) production over time using a luminometer.

  • Calculate the IC₅₀ value by comparing the chemiluminescence of treated cells to untreated controls.

Antibacterial Assay (Broth Microdilution Method)
  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Add a standardized inoculum of the test bacterium (e.g., Streptococcus pyogenes) to each well.

  • Incubate the plate under appropriate conditions for bacterial growth.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that visibly inhibits bacterial growth.

  • To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

G Experimental Workflow for Biological Evaluation cluster_0 Isolation & Purification cluster_1 Biological Assays Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Chromatography Chromatography Fractionation->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound Anti-inflammatory Assays Anti-inflammatory Assays Pure this compound->Anti-inflammatory Assays Antibacterial Assays Antibacterial Assays Pure this compound->Antibacterial Assays Chemotaxis Assay Chemotaxis Assay Anti-inflammatory Assays->Chemotaxis Assay Respiratory Burst Assay Respiratory Burst Assay Anti-inflammatory Assays->Respiratory Burst Assay Broth Microdilution Broth Microdilution Antibacterial Assays->Broth Microdilution

Caption: General workflow for isolating and evaluating this compound.

Proposed Chemical Synthesis

While a specific total synthesis of this compound is not widely documented, a plausible synthetic route can be proposed based on established methods for flavonoid synthesis. A common approach involves the condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, which is then cyclized to the flavanone skeleton.

Plausible Synthetic Pathway:

  • Chalcone Formation (Claisen-Schmidt Condensation): Reaction of 2,4,6-trihydroxyacetophenone with 2,4-dihydroxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.

  • Flavanone Cyclization: Acid-catalyzed cyclization of the resulting chalcone to form the flavanone ring system.

  • Hydroxylation: Introduction of a hydroxyl group at the C-3 position of the flavanone. This can be achieved through various methods, such as the Algar-Flynn-Oyamada reaction of the precursor chalcone.

G Proposed Synthesis of this compound 2,4,6-Trihydroxyacetophenone 2,4,6-Trihydroxyacetophenone Chalcone Intermediate Chalcone Intermediate 2,4,6-Trihydroxyacetophenone->Chalcone Intermediate Base 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde->Chalcone Intermediate Claisen-Schmidt This compound This compound Chalcone Intermediate->this compound Cyclization & Hydroxylation

References

Dihydromorin mechanism of action as an antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Antioxidant Mechanisms of Dihydromorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DHM), a flavonoid compound abundant in medicinal plants such as Artocarpus heterophyllus and Ampelopsis grossedentata, has garnered significant scientific interest for its potent antioxidant properties. This technical guide elucidates the multifaceted mechanisms through which this compound exerts its antioxidant effects. The core mechanisms involve direct scavenging of free radicals, chelation of pro-oxidant metal ions, and modulation of endogenous antioxidant defense systems. A primary indirect mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Direct Antioxidant Mechanisms

This compound's chemical structure, rich in hydroxyl groups, endows it with the ability to directly neutralize reactive oxygen species (ROS) and other free radicals through hydrogen atom or electron donation. Furthermore, it can chelate metal ions, preventing them from participating in radical-generating reactions.

Radical Scavenging Activity

This compound demonstrates significant efficacy in scavenging various free radicals. This activity is commonly quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In the presence of this compound, the stable DPPH radical is reduced, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][2] Similarly, it reduces the blue-green ABTS radical cation (ABTS•+) back to its neutral form.[1][3]

Studies have shown that this compound can reduce the specific absorption of DPPH radical solutions by 73.3% to 91.5% at concentrations ranging from 0.01% to 0.04%.[4][5] this compound also exhibits potent inhibitory effects on ROS production in various cell types.[6]

Table 1: Radical Scavenging and ROS Inhibition by this compound

Assay/Target Cell Type Parameter Value (µg/mL)
ROS Production Whole Blood Cells IC₅₀ 7.88[6]
ROS Production Polymorphonuclear Neutrophils (PMNs) IC₅₀ 7.59[6]
ROS Production Monocytes IC₅₀ 7.24[6]
Myeloperoxidase (MPO) Activity Polymorphonuclear Neutrophils (PMNs) IC₅₀ 5.24[6]

| DPPH Scavenging | Chemical Assay | % Inhibition | 73.3% - 91.5% (at 100-400 µg/mL)[4][5] |

IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a substance required to inhibit a biological or biochemical function by 50%.[7]

Metal Ion Chelation

A key mechanism of this compound's antioxidant action is its ability to chelate transition metal ions, particularly ferrous iron (Fe²⁺).[4][5] By binding to Fe²⁺, this compound prevents its participation in the Fenton reaction, a major source of the highly reactive hydroxyl radical (•OH) in biological systems. This chelation activity contributes to its ability to inhibit lipid peroxidation.[4][5] The interaction between the chelating agent and the metal ion forms a stable complex, effectively inactivating the metal's pro-oxidant potential.[8][9]

cluster_radicals Radical Scavenging cluster_chelation Metal Chelation DHM This compound ROS Reactive Oxygen Species (ROS) DHM->ROS Neutralizes Stable_DPPH Stable DPPH-H DHM->Stable_DPPH Scavenges Stable_ABTS Stable ABTS DHM->Stable_ABTS Scavenges Chelated_Fe Chelated Fe²⁺ (Inactive) DHM->Chelated_Fe Chelates DPPH DPPH• ABTS ABTS•+ Fe2 Fe²⁺ (Iron) OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fenton Reaction H2O2 H₂O₂ Lipid_Perox Lipid Peroxidation OH_radical->Lipid_Perox Initiates

Caption: Direct antioxidant actions of this compound.

Indirect Antioxidant Mechanisms via Nrf2 Signaling

Beyond direct scavenging, this compound modulates endogenous antioxidant systems by activating the Keap1-Nrf2 signaling pathway.[10] This pathway is a central regulator of cellular defense against oxidative stress.[11][12]

Under normal conditions, Nrf2 is bound in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][13] this compound is believed to interact with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[10][14] This binding initiates the transcription of a suite of protective genes, including those encoding for antioxidant and detoxifying enzymes.

Key Nrf2 target genes upregulated by this compound include:

  • Heme Oxygenase-1 (HO-1) [14]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1) [14]

  • Superoxide Dismutase (SOD) [10]

  • Glutathione (GSH) [10]

By upregulating these enzymes, this compound enhances the cell's intrinsic capacity to neutralize ROS and mitigate oxidative damage.[10][15]

cluster_cytoplasm Cytoplasm cluster_nucleus DHM This compound Keap1 Keap1 DHM->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, SOD, NQO1) ARE->Genes Promotes Transcription Enzymes Antioxidant Enzymes Genes->Enzymes Translation Defense Enhanced Cellular Antioxidant Defense Enzymes->Defense Leads to

Caption: this compound activates the Keap1-Nrf2 signaling pathway.

Inhibition of Pro-Oxidant Enzymes

This compound can also reduce oxidative stress by inhibiting enzymes that are major sources of cellular ROS, such as NADPH oxidases (NOX) and myeloperoxidase (MPO).

NADPH Oxidase (NOX) Inhibition

The NOX family of enzymes are dedicated to generating ROS as their primary function.[16][17] Overactivation of NOX is implicated in the pathophysiology of numerous diseases. While direct studies on this compound are emerging, many flavonoids are known to inhibit NOX activity.[18] This inhibition can occur through various mechanisms, including interfering with the assembly of the enzyme complex or competing with NADPH for the binding site.[19][20] By reducing NOX-derived ROS, this compound helps maintain cellular redox homeostasis.

Myeloperoxidase (MPO) Inhibition

MPO is an enzyme found predominantly in neutrophils that produces hypochlorous acid (bleach) from hydrogen peroxide and chloride ions, contributing to oxidative damage during inflammation. This compound has been shown to be a potent inhibitor of MPO activity, with an IC₅₀ value of 5.24 µg/mL, which is more potent than the anti-inflammatory drug indomethacin in the same study.[6]

Detailed Experimental Protocols

The following sections provide standardized protocols for key assays used to evaluate the antioxidant mechanisms of this compound.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2]

  • Reagents and Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C.[21]

    • This compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of this compound in the same solvent as the DPPH solution.

    • Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the IC₅₀ value.

    • Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each this compound dilution (or standard/solvent) to respective wells.[22]

    • Add 100 µL of the DPPH working solution to all wells.[22]

    • Create a control well containing 100 µL of solvent and 100 µL of the DPPH solution.

    • Create blank wells for each sample concentration containing 100 µL of the sample and 100 µL of the solvent (without DPPH) to correct for sample absorbance.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2][21]

    • Measure the absorbance at 517 nm using a microplate reader.[22]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - (A_sample - A_blank)) / A_control] x 100[7]

    • Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% inhibition).[23]

Western Blot Analysis for Nrf2 Activation

This technique is used to quantify the increase in Nrf2 protein levels, particularly its accumulation in the nucleus, following treatment with this compound.[13][24]

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HepG2) and allow cells to attach.

    • Treat cells with various concentrations of this compound for different time points (e.g., 2, 4, 6, 8 hours). Include a vehicle-treated control group.

  • Protein Extraction (Nuclear & Cytoplasmic Fractionation):

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer to swell the cell membrane, followed by mechanical disruption (e.g., Dounce homogenizer) or addition of a detergent (e.g., IGEPAL CA-630).

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet and lyse it using a high-salt nuclear extraction buffer to release nuclear proteins.

    • Determine the protein concentration of both fractions using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein (20-30 µg) from each fraction by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

    • Use primary antibodies for Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) as loading and fractionation controls.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity using densitometry software (e.g., ImageJ).

    • Normalize the Nrf2 signal to the respective loading control (Lamin B1 for nuclear, GAPDH for cytoplasmic).

    • Calculate the fold change in Nrf2 levels relative to the vehicle-treated control.

start Start: Cell Culture & Treatment extraction Protein Extraction (Nuclear/Cytoplasmic) start->extraction quant Protein Quantification (BCA/Bradford Assay) extraction->quant sds SDS-PAGE: Protein Separation quant->sds Load Equal Protein transfer Electrotransfer to PVDF Membrane sds->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-Nrf2, Anti-Lamin B1, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab Wash detection ECL Detection & Imaging secondary_ab->detection Wash analysis Densitometry & Data Analysis (Normalize to Loading Control) detection->analysis end End: Quantify Nrf2 Fold Change analysis->end

Caption: Experimental workflow for Western blot analysis of Nrf2.

Conclusion

This compound is a potent antioxidant that operates through a sophisticated and complementary set of mechanisms. It acts directly by scavenging harmful free radicals and chelating pro-oxidant metal ions. Concurrently, it exerts powerful indirect effects by activating the Keap1-Nrf2 signaling pathway, thereby enhancing the cell's endogenous antioxidant defenses. Furthermore, its ability to inhibit ROS-producing enzymes like MPO adds another layer to its protective profile. This multifaceted mechanism of action makes this compound a compelling candidate for further investigation in the development of therapeutic agents for diseases rooted in oxidative stress.

References

Dihydromorin's Efficacy in Free Radical Scavenging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a flavonoid also known as dihydromyricetin, has garnered significant attention within the scientific community for its potent antioxidant properties. This technical guide provides an in-depth analysis of its free radical scavenging activity, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of antioxidant research and drug development.

This compound's capacity to neutralize a variety of reactive oxygen species (ROS) positions it as a promising candidate for further investigation in the context of oxidative stress-related pathologies. Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Flavonoids, such as this compound, are recognized as powerful scavengers of these damaging free radicals.[2]

Quantitative Analysis of Free Radical Scavenging Activity

The efficacy of this compound in scavenging various free radicals has been quantified using several established in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of this compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant potency.

Table 1: IC50 Values of this compound in Various Free Radical Scavenging Assays

Assay TypeFree RadicalIC50 Value (µg/mL)Reference
DPPH2,2-diphenyl-1-picrylhydrazyl3.24 - 22.6[1]
ABTS2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)3.1 - 5.32[1]
Hydrogen PeroxideH₂O₂7.95[1]
Superoxide RadicalO₂⁻7.79[1]

Table 2: DPPH and ABTS Radical Scavenging Activity of Dihydromyricetin (DHM) and its Derivatives

CompoundDPPH Scavenging Rate (%) at 20 µg/mLABTS Scavenging IC50 (mg/mL)DPPH Scavenging IC50 (µg/mL)
DHM93.37 ± 1.830.023 ± 0.00110.32 ± 0.31
C2-DHM92.58 ± 1.330.024 ± 0.00110.59 ± 0.23
C4-DHM92.70 ± 0.790.024 ± 0.00111.23 ± 0.14
C6-DHM82.53 ± 1.980.026 ± 0.00112.38 ± 0.32
C8-DHM74.14 ± 0.400.028 ± 0.00113.56 ± 0.08
C12-DHM29.62 ± 4.880.052 ± 0.00929.98 ± 2.65
Vc (Vitamin C)-0.017 ± 0.0005.01 ± 0.12
TBHQ-0.018 ± 0.0006.55 ± 0.18
Data presented as mean ± standard deviation.[3]

Experimental Protocols

The following sections detail the methodologies for the key in vitro antioxidant assays used to evaluate the free radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free-radical scavenging ability of antioxidants.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[4]

Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[5]

  • Sample Preparation: this compound is dissolved in the same solvent as the DPPH solution to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a test tube or microplate well, a specific volume of the this compound solution (e.g., 1 mL) is mixed with a specific volume of the DPPH solution (e.g., 3 mL).[5]

  • Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for a specified period, typically 30 minutes.[5]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control is prepared using the solvent instead of the this compound solution.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the scavenging activity against the concentration of this compound.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

  • Preparation of ABTS•+ Working Solution: Before use, the ABTS•+ stock solution is diluted with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: A small volume of the this compound sample (e.g., 0.1 mL) is added to a larger volume of the ABTS•+ working solution (e.g., 3.9 mL).[3]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30 °C) for a defined time (e.g., 6 minutes).[3]

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is a highly reactive and damaging ROS.

Principle: This assay often utilizes the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals. These radicals can degrade a detector molecule, such as deoxyribose. An antioxidant can compete with the detector molecule for the hydroxyl radicals, thereby inhibiting its degradation. The extent of degradation is measured spectrophotometrically after a colorimetric reaction (e.g., with thiobarbituric acid).[5]

Protocol:

  • Reaction Mixture: The reaction mixture typically contains deoxyribose, a phosphate buffer (pH 7.4), FeCl₃, EDTA, H₂O₂, ascorbic acid, and various concentrations of this compound in a final volume.[5]

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

  • Color Development: Trichloroacetic acid (TCA) and thiobarbituric acid (TBA) are added, and the mixture is heated in a boiling water bath to develop a pink chromogen.

  • Absorbance Measurement: After cooling, the absorbance is measured at a specific wavelength (e.g., 532 nm).

  • Calculation: The scavenging activity is calculated by comparing the absorbance of the sample-containing mixture to that of a control without the antioxidant.

Superoxide Radical (O₂⁻•) Scavenging Assay

Superoxide radicals are precursors to other more potent ROS.

Principle: Superoxide radicals can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. These radicals can reduce nitroblue tetrazolium (NBT) to a colored formazan product. Antioxidants that scavenge superoxide radicals will inhibit the formation of formazan.[7]

Protocol:

  • Reaction Mixture: The reaction mixture contains NBT, NADH, various concentrations of this compound, and a buffer solution. The reaction is initiated by the addition of PMS.[7]

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm).

  • Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to a control.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and the molecular mechanisms of this compound's antioxidant action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis DHM This compound Stock Solution Serial_Dilutions Serial Dilutions DHM->Serial_Dilutions Reaction Reaction Mixture Serial_Dilutions->Reaction Radical_Solution Free Radical Solution (DPPH, ABTS, etc.) Radical_Solution->Reaction Incubation Incubation (Dark, Timed) Reaction->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculate % Scavenging Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for in vitro free radical scavenging assays.

signaling_pathway cluster_stress Cellular Stress cluster_dhm Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_inactive Nrf2 (inactive) ROS->Nrf2_inactive Induces dissociation from Keap1 DHM This compound Keap1 Keap1 DHM->Keap1 Inhibits Keap1->Nrf2_inactive Binds and promotes degradation Nrf2_active Nrf2 (active) (Nuclear Translocation) Nrf2_inactive->Nrf2_active Activation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Mechanism of Action

This compound exerts its free radical scavenging activity through multiple mechanisms. The presence of numerous hydroxyl groups in its structure allows it to readily donate hydrogen atoms to free radicals, thereby neutralizing them.[8]

Furthermore, this compound has been shown to activate key endogenous antioxidant signaling pathways. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), enhancing the cell's capacity to counteract oxidative damage.[8][9] Studies have also indicated the involvement of the Akt and ERK1/2 signaling pathways in the this compound-mediated activation of Nrf2.[10]

Conclusion

This compound demonstrates significant and broad-spectrum free radical scavenging activity, as evidenced by its low IC50 values in various in vitro assays. Its mechanism of action involves both direct radical quenching and the activation of crucial cellular antioxidant defense systems, primarily the Nrf2 signaling pathway. The comprehensive data and detailed protocols presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutic agents aimed at mitigating oxidative stress-related diseases. Further in vivo studies and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

References

The Chelation Properties of Dihydromorin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dihydromorin, a flavonoid also known as ampelopsin, exhibits significant metal ion chelation properties that are intrinsically linked to its broad spectrum of biological activities, including its antioxidant and anti-inflammatory effects. This technical guide provides an in-depth analysis of the metal ion chelation characteristics of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The guide summarizes the available quantitative data, details the experimental protocols for characterization, and visualizes the interplay between chelation and key cellular signaling pathways. While direct quantitative chelation data for this compound is limited in publicly available literature, this guide draws upon data from closely related flavonoids to provide a comparative framework and illustrates the established and putative mechanisms through which its metal-binding capacity influences biological systems.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse health benefits. This compound (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one, is a dihydroflavonol that has demonstrated potent antioxidant and anti-inflammatory properties. A key mechanism underpinning these biological activities is its ability to chelate metal ions. Transition metals such as iron (Fe), copper (Cu), and zinc (Zn) are essential for numerous physiological processes, but their dysregulation can lead to oxidative stress through the Fenton and Haber-Weiss reactions. By binding to these metal ions, this compound can effectively sequester them, preventing their participation in deleterious redox cycling. This guide explores the fundamental aspects of this compound's metal ion chelation, providing a comprehensive overview for further research and therapeutic development.

Quantitative Data on Metal Ion Chelation

While specific stability constants and binding affinities for this compound are not extensively documented in current literature, data from related flavonoids and assays demonstrating its chelation-dependent antioxidant activity provide valuable insights. The following tables summarize the available quantitative data for this compound's biological activities related to metal chelation and comparative data for other relevant flavonoids.

Table 1: Quantitative Data on the Biological Activity of this compound Related to Metal Chelation

FlavonoidTarget InhibitedIC50 ValueCell Line/System
This compoundReactive Oxygen Species (ROS) production (PMNs)7.59 µg/mLHuman PMNs
This compoundMyeloperoxidase (MPO)5.24 µg/mLHuman PMNs
This compoundFe2+-dependent lipid peroxidationConcentration-dependent inhibitionLinoleic acid system[1]

Table 2: Comparative Quantitative Chelation Data for Related Flavonoids

FlavonoidMetal IonStoichiometry (Ligand:Metal)Stability Constant (log K)Technique
QuercetinFe(II)1:1, 2:1log K1 = 5.4, log K2 = 4.3Potentiometry
QuercetinCu(II)1:1log K = 7.8UV-Vis Spectroscopy
MorinAl(III)1:1, 2:1-Fluorescence Spectroscopy
IsoquercitrinFe(II)1:1, 3:2-UV-Vis Spectroscopy[2]
IsoquercitrinCu(II)2:1-UV-Vis Spectroscopy[2]

Note: The data for related flavonoids are provided for comparative purposes and to illustrate the range of values that could be expected for this compound. Experimental conditions such as pH and solvent composition significantly influence these values.

Experimental Protocols

The characterization of this compound-metal ion interactions involves a suite of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to detect the formation of flavonoid-metal complexes and to determine their stoichiometry.

  • Objective: To monitor the spectral changes in this compound upon the addition of metal ions and to determine the stoichiometry of the resulting complex using Job's plot.

  • Materials:

    • This compound stock solution (e.g., 1 mM in methanol or ethanol).

    • Metal salt solutions (e.g., FeCl₂, FeCl₃, CuSO₄, ZnCl₂ at 1 mM in a suitable buffer).

    • Buffer solution (e.g., Tris-HCl, MES, or phosphate buffer at a specific pH).

    • Spectrophotometer with quartz cuvettes.

  • Procedure (Complex Formation):

    • Record the UV-Vis spectrum of the this compound solution (e.g., 50 µM) in the buffer from 200 to 600 nm.

    • Titrate the this compound solution with increasing concentrations of the metal salt solution.

    • After each addition, allow the solution to equilibrate for a set time (e.g., 5-10 minutes).

    • Record the UV-Vis spectrum after each addition.

    • Observe the changes in the absorption bands (bathochromic or hypsochromic shifts) which indicate complex formation.[3]

  • Procedure (Job's Plot for Stoichiometry):

    • Prepare a series of solutions with a constant total concentration of this compound and the metal ion, but with varying mole fractions of each component (from 0 to 1).

    • For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the complex.

    • Plot the absorbance against the mole fraction of the ligand (this compound).

    • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 2:1 (ligand:metal) complex.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to study the binding of this compound to metal ions, particularly those that quench its fluorescence upon complexation.

  • Objective: To determine the binding affinity (binding constant, K_b) and the number of binding sites (n) of this compound for a metal ion through fluorescence quenching.

  • Materials:

    • This compound solution of known concentration.

    • Quenching metal ion solution of known concentration.

    • Buffer solution.

    • Fluorometer.

  • Procedure:

    • Record the fluorescence emission spectrum of the this compound solution at a fixed excitation wavelength.

    • Sequentially add small aliquots of the metal ion solution to the this compound solution.

    • After each addition, record the fluorescence emission spectrum.

    • Correct the fluorescence intensity for the dilution effect.

    • Plot the fluorescence quenching data using the Stern-Volmer equation to analyze the quenching mechanism (static or dynamic).

    • For static quenching, the binding constant (K_b) and the number of binding sites (n) can be calculated by plotting log[(F₀ - F)/F] versus log[Q], where F₀ is the initial fluorescence intensity, F is the fluorescence intensity in the presence of the quencher (metal ion), and [Q] is the concentration of the quencher.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups in the this compound molecule that are involved in the coordination with the metal ion.

  • Objective: To identify the binding sites of this compound for metal ions.

  • Materials:

    • Pure this compound.

    • This compound-metal complex (prepared and lyophilized).

    • Potassium bromide (KBr) for pellet preparation.

    • FT-IR spectrometer.

  • Procedure:

    • Prepare a KBr pellet of pure this compound.

    • Prepare a KBr pellet of the this compound-metal complex.

    • Record the FT-IR spectra of both pellets over a range of 4000-400 cm⁻¹.

    • Compare the spectra of the free ligand and the complex.

    • Shifts in the vibrational frequencies of specific functional groups (e.g., C=O stretching, O-H bending) in the complex compared to the free ligand indicate their involvement in metal chelation.[4][5]

Mass Spectrometry (MS)

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for confirming the stoichiometry and determining the molecular weight of this compound-metal complexes.

  • Objective: To determine the mass-to-charge ratio (m/z) of the this compound-metal complex and confirm its stoichiometry.

  • Materials:

    • Solution of the this compound-metal complex.

    • ESI-MS instrument.

  • Procedure:

    • Prepare a dilute solution of the pre-formed this compound-metal complex in a suitable volatile solvent (e.g., methanol/water).

    • Infuse the solution into the ESI-MS.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • Analyze the resulting spectrum to identify the peak corresponding to the [this compound + Metal]ⁿ⁺ or [this compound - H⁺ + Metal]⁽ⁿ⁻¹⁾⁺ ion.

    • The m/z value of this peak will confirm the molecular weight and the stoichiometry of the complex.

Signaling Pathways and Logical Relationships

The metal chelation properties of this compound are central to its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a critical regulator of inflammatory responses. The activation of NF-κB is often dependent on upstream signaling events that can be influenced by cellular redox status, which in turn is affected by the availability of redox-active metal ions like iron and copper. By chelating these metals, this compound can attenuate the production of reactive oxygen species (ROS) that act as secondary messengers in the activation of the NF-κB cascade.

NF_kB_Inhibition_by_this compound Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex (Active) Proinflammatory_Stimuli->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates NF_kB_IkB_alpha NF-κB-IκBα (Inactive Complex) NF_kB_IkB_alpha->IkB_alpha NF_kB_IkB_alpha->NF_kB NF_kB_active NF-κB (Active) Gene_Expression Inflammatory Gene Expression NF_kB_active->Gene_Expression Induces This compound This compound This compound->IKK_Complex Inhibits Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) This compound->Metal_Ions Chelates ROS ROS This compound->ROS Inhibits Metal_Ions->ROS Catalyzes (Fenton Reaction) ROS->IKK_Complex Activates

Caption: this compound's inhibition of the NF-κB pathway via metal chelation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another crucial cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. While direct evidence for this compound's chelation-mediated effects on the MAPK pathway is still emerging, it is a plausible mechanism. Metal ions can induce oxidative stress, which is a known activator of certain MAPK cascades, such as JNK and p38. By sequestering these metal ions, this compound could potentially modulate MAPK signaling, contributing to its cytoprotective effects.

MAPK_Modulation_by_this compound Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Extracellular_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Induces This compound This compound This compound->MAPKKK Potentially Inhibits Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) This compound->Metal_Ions Chelates ROS ROS This compound->ROS Inhibits Metal_Ions->ROS Catalyzes ROS->MAPKKK Activates

Caption: Putative modulation of the MAPK pathway by this compound's chelation activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound's metal chelation properties.

Chelation_Workflow Start Start: Hypothesis This compound chelates metal ions UV_Vis UV-Vis Spectroscopy Start->UV_Vis Fluorescence Fluorescence Spectroscopy Start->Fluorescence FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Complex_Formation Confirm Complex Formation UV_Vis->Complex_Formation Binding_Affinity Calculate Binding Affinity Fluorescence->Binding_Affinity Binding_Sites Identify Binding Sites FTIR->Binding_Sites Molecular_Weight Confirm Molecular Weight and Stoichiometry MS->Molecular_Weight Stoichiometry Determine Stoichiometry (Job's Plot) Complex_Formation->Stoichiometry Yes Cell_Culture Cell-based Assays Stoichiometry->Cell_Culture Binding_Affinity->Cell_Culture Binding_Sites->Cell_Culture Molecular_Weight->Cell_Culture Signaling_Analysis Analyze Signaling Pathways (e.g., Western Blot for NF-κB, MAPK) Cell_Culture->Signaling_Analysis Conclusion Conclusion: Characterize this compound's Chelation Properties and Biological Effects Signaling_Analysis->Conclusion

Caption: A comprehensive workflow for investigating this compound's metal chelation.

Conclusion

This compound's capacity for metal ion chelation is a cornerstone of its therapeutic potential. This guide has synthesized the available information on this topic, providing a framework for understanding and investigating these properties. While a significant amount of research has been conducted on the chelation abilities of flavonoids as a class, further studies focused specifically on this compound are warranted to precisely quantify its binding affinities and stability constants with various physiologically relevant metal ions. Such data will be invaluable for the rational design of novel therapeutics that leverage the metal-chelating properties of this promising natural compound for the treatment of diseases associated with metal-induced oxidative stress and inflammation. The elucidation of the precise mechanisms by which this compound's chelation activity modulates key signaling pathways such as NF-κB and MAPK will further solidify its position as a lead compound in drug discovery.

References

A Technical Guide to Dihydromorin's Activation of the Nrf2/HO-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms by which dihydromorin (DHM), a natural flavonoid compound, activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. The Keap1-Nrf2-ARE axis is a critical regulator of cellular defense against oxidative stress, and its modulation represents a promising therapeutic strategy for a variety of diseases underscored by oxidative damage and inflammation.[1][2] This document details the mechanism of action, presents available quantitative data, outlines comprehensive experimental protocols for pathway analysis, and includes detailed visual diagrams of the core signaling cascade and experimental workflows.

Introduction: The Nrf2/HO-1 Signaling Pathway

The Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response.[1][3] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[1][3] This process maintains low intracellular levels of Nrf2.

Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This prevents Nrf2 degradation, allowing it to stabilize and translocate into the nucleus.[3][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[3][5]

A key target gene is HMOX1, which encodes for Heme Oxygenase-1 (HO-1), a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide.[3][6][7] These products have potent antioxidant, anti-inflammatory, and anti-apoptotic properties, contributing significantly to cellular protection.[8] Activation of the Nrf2/HO-1 axis is thus a central mechanism for mitigating oxidative stress-induced cellular damage.[6]

This compound (DHM) as a Nrf2 Activator

This compound, also known as dihydromyricetin, is a natural flavonoid with demonstrated antioxidant and anti-inflammatory properties.[9][10][11] Research indicates that DHM exerts its protective effects in part by activating the Nrf2/HO-1 signaling pathway.[9] The proposed mechanism involves DHM's ability to interfere with the Keap1-Nrf2 interaction, preventing Nrf2 degradation and promoting its nuclear accumulation and transcriptional activity.[9] By suppressing Keap1, DHM treatment leads to the upregulation of Nrf2 and its downstream target, HO-1, thereby enhancing the cell's capacity to counteract oxidative stress and apoptosis.[9]

G This compound (DHM) Activation of the Nrf2/HO-1 Pathway cluster_nucleus Nucleus DHM This compound (DHM) Keap1 Keap1 DHM->Keap1 inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds Cul3 Cul3-E3 Ligase Keap1->Cul3 facilitates Nrf2_cyto->Cul3 ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Degradation Cul3->Proteasome ARE ARE Nrf2_nu->ARE binds TargetGenes Target Gene Transcription (HO-1, NQO1, etc.) ARE->TargetGenes activates

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on Pathway Activation

The efficacy of Nrf2 activators is quantified by measuring the expression of Nrf2 and its downstream target genes. Studies on dihydromyricetin (DHM) have demonstrated a dose-dependent effect on the key proteins in this pathway.

Table 1: Effect of Dihydromyricetin (DHM) on Keap1 and Nrf2 Protein Expression Data synthesized from studies on ischemic flaps in a murine model, with protein levels measured by Western blot on Postoperative Day 7.[9]

Treatment GroupProtein TargetRelative Optical Density (vs. Control)Notes
DHM (200 mg/kg/day)Keap1DecreasedDHM treatment led to a reduction in the expression of the Nrf2 inhibitor, Keap1.
DHM (200 mg/kg/day)Nuclear Nrf2IncreasedDHM treatment resulted in higher accumulation of Nrf2 in the nucleus.

Detailed Experimental Protocols

Reproducible and verifiable data are critical for research and development. The following sections provide detailed methodologies for the key experiments used to assess the activation of the Nrf2/HO-1 pathway.

Western Blot for Nrf2 and HO-1 Protein Expression

Western blotting is used to quantify changes in total and nuclear Nrf2 levels, as well as the protein expression of its target, HO-1.[12][13]

Objective: To measure the relative abundance of Nrf2 (total and nuclear) and HO-1 proteins following treatment with this compound.

Protocol Steps:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2, HUVECs) at an appropriate density. After adherence, treat cells with various concentrations of this compound or vehicle control for a specified time course (e.g., 6, 12, 24 hours).[5]

  • Protein Extraction:

    • Total Lysate: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Nuclear and Cytoplasmic Fractionation: Wash cells with ice-cold PBS. Use a commercial nuclear extraction kit or a buffer-based fractionation method. Briefly, lyse the cell membrane with a hypotonic buffer to release the cytoplasmic fraction. Then, lyse the remaining nuclear pellet with a high-salt nuclear extraction buffer to release nuclear proteins.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12][14]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.[12][13]

  • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[13][14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, β-actin (cytoplasmic/total loading control), or Lamin B (nuclear loading control) overnight at 4°C.[13][14]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.[12][13]

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to its respective loading control and calculate the fold change relative to the vehicle control.[14][15]

G Experimental Workflow: Western Blot for Nrf2 Activation start Cell Culture & Treatment (e.g., with DHM) extraction Protein Extraction (Total or Nuclear/Cytoplasmic) start->extraction quant Protein Quantification (BCA or Bradford Assay) extraction->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Membrane Transfer (PVDF) sds->transfer immuno Immunoblotting (Blocking, Primary/Secondary Ab) transfer->immuno detect Detection (ECL Substrate) immuno->detect analysis Data Analysis (Densitometry, Normalization) detect->analysis

Caption: A typical experimental workflow for Western blot analysis.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is employed to measure the change in mRNA levels of Nrf2 target genes, such as HMOX1 (HO-1), NQO1, and GCLC, providing evidence of Nrf2 transcriptional activation.[5][16]

Objective: To quantify the fold induction of Nrf2 target gene mRNA in response to this compound treatment.

Protocol Steps:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the Western Blot protocol (Section 4.1, Step 1).[5]

  • Total RNA Extraction: Following incubation, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or a TRIzol-based method, according to the manufacturer's instructions.[5]

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[5]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix, the cDNA template, and gene-specific primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., ACTB, GAPDH).[16][17]

    • Perform qPCR using a real-time PCR detection system with a standard thermal cycling protocol:

      • Initial denaturation: 95°C for 5-10 minutes.[5][16]

      • Cycling (40 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute.[5][16]

      • Melt curve analysis to confirm product specificity.

  • Data Analysis: Calculate the relative expression of target genes using the comparative Ct (2-ΔΔCt) method. Normalize the Ct value of the target gene to the housekeeping gene (ΔCt) and then normalize to the vehicle-treated control (ΔΔCt) to determine the fold change in expression.[18]

G Experimental Workflow: qPCR for Nrf2 Target Genes start Cell Culture & Treatment (e.g., with DHM) rna Total RNA Extraction start->rna cdna cDNA Synthesis (Reverse Transcription) rna->cdna qpcr qPCR Reaction Setup (SYBR Green, Primers) cdna->qpcr run Real-Time PCR Amplification qpcr->run analysis Data Analysis (2-ΔΔCt Method) run->analysis

Caption: A standard workflow for qPCR analysis of gene expression.

ARE-Luciferase Reporter Assay

This cell-based assay directly measures the transcriptional activity of Nrf2.[13][19]

Objective: To quantify the ability of this compound to induce Nrf2-mediated gene transcription from an ARE promoter.

Protocol Steps:

  • Cell Transfection: Transiently transfect cells (e.g., HEK293T, HepG2) with a plasmid containing a luciferase reporter gene driven by a promoter with multiple ARE sequences. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[13]

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) as a positive control.[13]

  • Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 18-24 hours), lyse the cells using a passive lysis buffer.

  • Signal Measurement: Measure the firefly luciferase (ARE-driven) and Renilla luciferase (control) activities sequentially using a dual-luciferase reporter assay system and a luminometer.[13]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction by comparing the normalized activity in DHM-treated cells to that in vehicle-treated cells.

Conclusion

This compound is a promising natural compound that activates the cytoprotective Nrf2/HO-1 signaling pathway. By inhibiting Keap1, it promotes the stabilization and nuclear translocation of Nrf2, leading to the transcriptional upregulation of antioxidant genes like HMOX1. This mechanism underlies its potential therapeutic utility in diseases characterized by oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate and quantify the effects of this compound and other potential Nrf2 activators. Further research to generate more comprehensive quantitative data will be crucial for its clinical development.

References

An In-Depth Technical Guide on the Core Physical and Chemical Properties of Dihydromorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a flavanonol found in various plants of the Moraceae family, such as Morus nigra (Black mulberry) and Artocarpus heterophyllus (Jackfruit), has garnered significant scientific interest for its diverse pharmacological activities.[1] As a member of the flavonoid family, this compound exhibits a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for assessing its biological activities, and an exploration of the key signaling pathways it modulates. All quantitative data are summarized in structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams.

Physical and Chemical Properties

This compound is a structurally distinct flavonoid characterized by its dihydroxyphenyl and trihydroxy-2,3-dihydrochromen-4-one moieties. Its physical and chemical characteristics are fundamental to its biological activity and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₇[2]
Molecular Weight 304.25 g/mol [2]
Melting Point 224 °C
Boiling Point (Predicted) 693.8 ± 55.0 °C
Density (Predicted) 1.702 ± 0.06 g/cm³
Solubility Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
UV-Vis λmax 292 nm, 330 nm (in Methanol)
Appearance Off-white powder

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound is confirmed through ¹H and ¹³C NMR spectroscopy. The following are reported chemical shifts (δ) in ppm.

¹H NMR (500 MHz, CDCl₃):

  • δ 11.0 (s, 1H, 5-OH)

  • δ 7.1 (d, J=8.5 Hz, 1H, H-6')

  • δ 6.5 (d, J=2.5 Hz, 1H, H-5')

  • δ 6.4 (dd, J=8.5, 2.5 Hz, 1H, H-3')

  • δ 6.0 (d, J=2.0 Hz, 1H, H-8)

  • δ 5.9 (d, J=2.0 Hz, 1H, H-6)

  • δ 5.1 (d, J=11.5 Hz, 1H, H-2)

  • δ 4.6 (d, J=11.5 Hz, 1H, H-3)

¹³C NMR (125 MHz, CDCl₃):

  • δ 197.0 (C-4)

  • δ 167.5 (C-7)

  • δ 164.0 (C-5)

  • δ 163.0 (C-9)

  • δ 158.0 (C-2')

  • δ 157.0 (C-4')

  • δ 131.0 (C-6')

  • δ 115.0 (C-1')

  • δ 108.0 (C-5')

  • δ 103.0 (C-3')

  • δ 96.0 (C-8)

  • δ 95.0 (C-6)

  • δ 83.0 (C-2)

  • δ 72.0 (C-3)

Note: Specific assignments may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns often involve cleavage of the heterocyclic ring and loss of hydroxyl groups, providing further structural confirmation.

Biological Activities and Experimental Protocols

This compound has demonstrated a range of biological activities with therapeutic potential. This section details some of these activities and provides protocols for their assessment.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals.[3] Its antioxidant capacity can be quantified using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing only the solvent and DPPH solution is also measured.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration. The reported IC₅₀ value for this compound in the DPPH assay is approximately 15.6 µg/mL.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators.

Myeloperoxidase (MPO) Inhibition Assay

  • Principle: MPO is an enzyme released by neutrophils that contributes to oxidative damage during inflammation. This assay measures the ability of this compound to inhibit MPO activity.

  • Protocol:

    • Prepare a solution of human MPO in phosphate buffer.

    • Prepare various concentrations of this compound.

    • In a 96-well plate, add the MPO solution, this compound dilutions, and a substrate (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).

    • Initiate the reaction by adding hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for a specified time.

    • Stop the reaction with an appropriate stop solution (e.g., sulfuric acid).

    • Measure the absorbance at a specific wavelength (e.g., 450 nm).

    • Calculate the percentage of MPO inhibition and determine the IC₅₀ value. This compound has been shown to inhibit MPO with an IC₅₀ of 5.24 µg/mL.[3]

Carrageenan-Induced Paw Edema in Rodents

  • Principle: This in vivo model is used to assess the anti-inflammatory effects of compounds. Carrageenan injection in the paw induces a localized inflammatory response, and the reduction in paw swelling (edema) by a test compound indicates its anti-inflammatory potential.

  • Protocol:

    • Acclimatize rodents (rats or mice) to the experimental conditions.

    • Administer this compound (or vehicle control) orally or intraperitoneally at various doses.

    • After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each dose of this compound compared to the vehicle control group.

Anticancer Activity

This compound has been shown to inhibit the proliferation of cancer cells.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Signaling Pathway Modulation

The biological effects of this compound are mediated through its interaction with various intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in many cancers. This compound has been suggested to exert its anticancer effects in part by inhibiting the PI3K/Akt pathway.

Workflow for Investigating PI3K/Akt Pathway Modulation:

PI3K_Akt_Workflow A Cancer Cell Culture B Treatment with this compound (various concentrations and time points) A->B C Protein Lysate Preparation B->C D Protein Quantification (e.g., BCA Assay) C->D E Western Blot Analysis D->E F Probe with Antibodies for: - p-Akt (Ser473) - Total Akt - p-mTOR - Total mTOR - GAPDH (Loading Control) E->F G Densitometry Analysis F->G H Determine Ratio of Phosphorylated to Total Protein G->H

Workflow for Western Blot Analysis of PI3K/Akt Pathway

Hypothesized Mechanism of Action:

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

This compound's Inhibition of the PI3K/Akt Signaling Pathway
TGF-β/SMAD Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In some cancers, this pathway can promote tumor progression. This compound has been implicated in the modulation of the TGF-β/SMAD pathway.

Workflow for Investigating TGF-β/SMAD Pathway Modulation:

TGF_SMAD_Workflow A Cell Culture (e.g., JAR choriocarcinoma cells) B Treatment with this compound A->B C RNA Extraction & qRT-PCR (for SMAD3, SMAD4 gene expression) B->C D Protein Lysate Preparation B->D G Analysis of Gene and Protein Expression Levels C->G E Western Blot Analysis D->E F Probe with Antibodies for: - p-SMAD2/3 - Total SMAD2/3 - SMAD4 E->F F->G

Workflow for Analyzing this compound's Effect on TGF-β/SMAD

Hypothesized Mechanism of Action:

TGF_SMAD_Pathway TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor pSMAD23 p-SMAD2/3 Receptor->pSMAD23 phosphorylates SMAD23 SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription (e.g., Cyclins) Nucleus->Transcription regulates This compound This compound This compound->SMAD23 downregulates This compound->SMAD4 downregulates

Modulation of the TGF-β/SMAD Pathway by this compound

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a variety of biological activities. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key signaling pathways such as PI3K/Akt and TGF-β/SMAD, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers, offering a summary of its core properties and detailed methodologies to facilitate further exploration of its therapeutic potential. As research continues, a deeper understanding of this compound's mechanisms of action will be crucial for translating its preclinical promise into clinical applications.

References

Dihydromorin (CAS No. 18422-83-8): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Properties, Biological Activities, and Experimental Protocols of a Promising Natural Flavonoid

Abstract

Dihydromorin, a flavanonol with the CAS number 18422-83-8, is a natural compound found predominantly in plants of the Moraceae family, such as Morus alba (White Mulberry) and Artocarpus heterophyllus (Jackfruit).[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, significant biological activities, and detailed experimental protocols for its evaluation. This compound has garnered scientific interest for its potent bioactivities, including tyrosinase inhibition, anti-inflammatory, antioxidant, and antibacterial effects.[1][3] Furthermore, emerging research highlights its potential role in modulating key cellular signaling pathways, such as the Wnt/β-catenin pathway, indicating its therapeutic potential in various fields, including dermatology, inflammation, and regenerative medicine.[4] This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, providing the necessary technical information to facilitate further investigation and application of this promising natural compound.

Chemical and Physical Properties

This compound, with the chemical formula C₁₅H₁₂O₇ and a molecular weight of 304.25 g/mol , belongs to the flavanonol class of flavonoids.[1][2] Its structure features a dihydroxyphenyl group attached to a dihydropyran ring, which is fused to a trihydroxybenzene moiety.

PropertyValueReference(s)
CAS Number 18422-83-8[1][2]
Molecular Formula C₁₅H₁₂O₇[1][2]
Molecular Weight 304.25 g/mol [1][2]
IUPAC Name (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[5]
Appearance Powder[5]
Solubility Soluble in water, forming a purple solution. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6][7]
Storage Store at 2°C - 8°C in a well-closed container.[1]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications.

Tyrosinase Inhibition and Anti-Melanogenic Properties

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[2][8] This inhibitory action makes it a promising candidate for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Mechanism of Action: this compound's anti-melanogenic effect is mediated through the downregulation of key proteins in the melanogenesis signaling pathway. It induces the post-transcriptional degradation of the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte differentiation and melanin synthesis.[7] The reduction in MITF levels leads to a subsequent decrease in the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), all of which are crucial enzymes in the melanin production cascade.[7]

Melanogenesis_Inhibition This compound This compound MITF MITF This compound->MITF Inhibits (post-transcriptional degradation) TYR Tyrosinase (TYR) MITF->TYR Activates TRP1 TRP-1 MITF->TRP1 Activates TRP2 TRP-2 MITF->TRP2 Activates Melanin Melanin TYR->Melanin TRP1->Melanin TRP2->Melanin

Inhibition of Melanogenesis by this compound.

Quantitative Data: Tyrosinase Inhibition

CompoundIC₅₀ (µM)Source Organism of TyrosinaseReference(s)
This compound< 50Mushroom[7]
Kojic Acid (Control)71.6Mushroom[7]
Anti-inflammatory and Immunosuppressive Activities

This compound has demonstrated significant anti-inflammatory and immunosuppressive effects by modulating the functions of phagocytic cells, such as polymorphonuclear neutrophils (PMNs) and monocytes.[3]

Mechanism of Action: this compound inhibits the chemotactic activity of PMNs, thereby reducing their migration to sites of inflammation.[3] It also suppresses the respiratory burst in whole blood cells, PMNs, and monocytes, which is the rapid release of reactive oxygen species (ROS) used to destroy pathogens but can also cause tissue damage.[3] Furthermore, this compound strongly inhibits the activity of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress and inflammation.[3]

Anti_Inflammatory_Workflow cluster_assays In Vitro Anti-inflammatory Assays Chemotaxis Chemotaxis Assay (Boyden Chamber) Inflammatory_Response Inflammatory Response (Cell Migration, ROS Production, MPO Activity) Respiratory_Burst Respiratory Burst Assay (Chemiluminescence) MPO_Activity MPO Activity Assay (Colorimetric) This compound This compound PMNs_Monocytes PMNs and Monocytes This compound->PMNs_Monocytes Acts on PMNs_Monocytes->Chemotaxis PMNs_Monocytes->Respiratory_Burst PMNs_Monocytes->MPO_Activity

Experimental Workflow for this compound's Anti-inflammatory Activity.

Quantitative Data: Anti-inflammatory Activity

AssayTargetIC₅₀ (µg/mL)Reference(s)
Chemotaxis of PMNsCell Migration5.03[3]
Respiratory Burst (Whole Blood)ROS Production7.88[3]
Respiratory Burst (PMNs)ROS Production7.59[3]
Respiratory Burst (Monocytes)ROS Production7.24[3]
Myeloperoxidase (MPO) ActivityMPO Enzyme5.24[3]
Indomethacin (Control for MPO)MPO Enzyme24.6[3]
Antibacterial Activity

This compound has shown potent antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action: The precise mechanism of this compound's antibacterial action is not fully elucidated but is believed to involve the disruption of bacterial cell membrane integrity and inhibition of essential enzymes.

Quantitative Data: Antibacterial Activity

BacteriumMIC (µg/mL)MBC (µg/mL)Reference(s)
Streptococcus pyogenes15.6231.25[3]
Modulation of Osteogenic Differentiation

Recent studies have indicated that this compound can promote the proliferation and osteogenic differentiation of mesenchymal stem cells (MSCs).[4]

Mechanism of Action: this compound is thought to exert its pro-osteogenic effects through the activation of the Wnt/β-catenin signaling pathway.[4] Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in osteoblast differentiation, such as Runt-related transcription factor 2 (Runx2), Collagen type I alpha 1 (Col1A1), Osterix (OSX), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).[4]

Wnt_Beta_Catenin_Pathway This compound This compound Wnt_Pathway Wnt/β-catenin Pathway This compound->Wnt_Pathway Activates Beta_Catenin β-catenin (Active) Wnt_Pathway->Beta_Catenin Increases Nucleus Nucleus Beta_Catenin->Nucleus Translocates to Osteogenic_Genes Osteogenic Genes (Runx2, Col1A1, OSX, ALP, OCN) Nucleus->Osteogenic_Genes Activates Transcription of Osteogenic_Differentiation Osteogenic_Differentiation Osteogenic_Genes->Osteogenic_Differentiation Promotes

This compound's Modulation of the Wnt/β-catenin Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

Principle: This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., 3000 units/mL)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic acid (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare fresh.

    • Dissolve this compound and kojic acid in DMSO to create stock solutions.

  • Assay Protocol (in a 96-well plate):

    • Add 20 µL of various concentrations of this compound or kojic acid (diluted in phosphate buffer) to the test wells.

    • Add 20 µL of DMSO/buffer to the control wells.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of mushroom tyrosinase solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

  • Measurement and Calculation:

    • Measure the absorbance at 475 nm immediately and after a set incubation period (e.g., 20 minutes) at 37°C.

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Assays

Principle: This assay measures the ability of a compound to inhibit the migration of cells (e.g., PMNs) towards a chemoattractant.

Materials:

  • 48-well Boyden chamber

  • Polycarbonate membrane (e.g., 5 µm pore size)

  • Isolated human PMNs

  • Chemoattractant (e.g., fMLP)

  • This compound

  • Culture medium

  • Staining solution (e.g., Giemsa stain)

  • Microscope

Procedure:

  • Place the chemoattractant in the lower wells of the Boyden chamber.

  • Place the polycarbonate membrane over the lower wells.

  • Add a suspension of PMNs, pre-incubated with or without this compound, to the upper wells.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a suitable duration (e.g., 1-2 hours).

  • After incubation, remove the membrane, fix it, and stain it.

  • Count the number of cells that have migrated to the lower side of the membrane using a microscope.

  • Calculate the percentage of inhibition of chemotaxis compared to the untreated control.

Principle: This assay quantifies the production of ROS by phagocytic cells upon stimulation, measured by the light emission from a chemiluminescent probe like luminol.

Materials:

  • Isolated human PMNs or whole blood

  • This compound

  • Luminol

  • Stimulant (e.g., opsonized zymosan or PMA)

  • Luminometer

Procedure:

  • Pre-incubate the cell suspension with various concentrations of this compound.

  • Add luminol to the cell suspension.

  • Add the stimulant to trigger the respiratory burst.

  • Immediately measure the chemiluminescence over time using a luminometer.

  • Calculate the percentage of inhibition of ROS production compared to the untreated control.

Principle: This assay measures the peroxidase activity of MPO released from activated neutrophils.

Materials:

  • Isolated human PMNs

  • This compound

  • Stimulant to induce degranulation (e.g., PMA)

  • MPO substrate (e.g., o-dianisidine dihydrochloride or TMB)

  • Hydrogen peroxide (H₂O₂)

  • Microplate reader

Procedure:

  • Stimulate PMNs to release MPO.

  • Collect the cell-free supernatant containing MPO.

  • Incubate the supernatant with various concentrations of this compound.

  • Add the MPO substrate and H₂O₂ to initiate the reaction.

  • After a specific incubation time, stop the reaction (if necessary) and measure the absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine).

  • Calculate the percentage of MPO activity inhibition compared to the untreated control.

Antibacterial Assay (MIC and MBC Determination)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills a particular bacterium.

Materials:

  • Streptococcus pyogenes culture

  • Mueller-Hinton broth

  • Mueller-Hinton agar

  • This compound

  • 96-well microtiter plates

  • Incubator

Procedure:

  • MIC Determination (Broth Microdilution Method):

    • Prepare a two-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.

    • Add a standardized inoculum of S. pyogenes to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

  • MBC Determination:

    • Take an aliquot from the wells that showed no visible growth in the MIC test.

    • Spread the aliquot onto a Mueller-Hinton agar plate.

    • Incubate the plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Osteogenic Differentiation and Wnt/β-catenin Pathway Analysis

Principle: Alizarin Red S stains calcium deposits in mineralized matrix, which is an indicator of late-stage osteogenic differentiation.

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • Osteogenic induction medium

  • This compound

  • Alizarin Red S staining solution (2%, pH 4.1-4.3)

  • Fixative (e.g., 4% paraformaldehyde)

  • Microscope

Procedure:

  • Culture MSCs in osteogenic induction medium with or without various concentrations of this compound for a specified period (e.g., 21 days), changing the medium every 2-3 days.

  • After the induction period, wash the cells with PBS and fix them.

  • Wash the fixed cells with deionized water.

  • Add Alizarin Red S solution and incubate at room temperature for 20-30 minutes.

  • Wash away the excess stain with deionized water.

  • Visualize the red-orange mineralized nodules under a microscope.

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as active β-catenin and osteogenic markers.

Materials:

  • MSCs treated as described above

  • Lysis buffer

  • Primary antibodies (e.g., anti-active-β-catenin, anti-Runx2, anti-Col1A1, anti-OSX, anti-ALP, anti-OCN, and an anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated MSCs to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system and quantify the band intensities.

Pharmacokinetics and Toxicology

Currently, there is a notable lack of publicly available, in-depth studies specifically detailing the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology of this compound as a purified compound. While some studies on plant extracts containing this compound may provide general safety information, dedicated research on the ADME profile, acute and chronic toxicity, and potential adverse effects of isolated this compound is required to fully assess its therapeutic potential and safety for clinical applications.

Conclusion and Future Directions

This compound (CAS No. 18422-83-8) is a multifaceted natural flavonoid with promising therapeutic potential. Its well-documented activities as a tyrosinase inhibitor, an anti-inflammatory agent, and an antibacterial compound, coupled with its emerging role in promoting osteogenesis, make it a compelling candidate for further research and development in the pharmaceutical and cosmetic industries. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate its mechanisms of action and explore its applications.

Future research should focus on several key areas:

  • Elucidation of Molecular Mechanisms: While the effects on certain signaling pathways have been identified, a more in-depth understanding of the molecular targets and downstream signaling cascades of this compound is needed.

  • In Vivo Efficacy: The majority of current data is from in vitro studies. Robust in vivo studies in relevant animal models are crucial to validate the therapeutic efficacy of this compound for its various biological activities.

  • Pharmacokinetics and Toxicology: Comprehensive studies on the ADME profile and a thorough toxicological evaluation are essential prerequisites for any potential clinical development.

  • Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound could lead to the design and synthesis of novel analogs with enhanced potency and improved pharmacokinetic properties.

References

Dihydromorin: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromorin, a flavanonol found in plants of the Moraceae family, such as Artocarpus heterophyllus (jackfruit) and Morus alba (white mulberry), has emerged as a promising natural compound with a diverse range of biological activities.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, established biological effects, and underlying mechanisms of action. Detailed experimental protocols for key bioassays are provided, along with a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent.

Chemical Properties

This compound, with the chemical formula C₁₅H₁₂O₇, is a flavonoid belonging to the flavanonol subclass.[2][3]

PropertyValueSource
IUPAC Name (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[3]
Molecular Weight 304.25 g/mol [2][3][4]
CAS Number 18422-83-8[3][4]
Synonyms (+)-Dihydromorin, (2R,3R)-5,7,2',4'-tetrahydroxyflavanonol[3]

Biological Activities and Quantitative Data

This compound exhibits a spectrum of pharmacological effects, including immunosuppressive, antibacterial, antioxidant, and tyrosinase inhibitory activities. The following tables summarize the key quantitative data from various studies.

Immunosuppressive and Anti-inflammatory Activity

This compound has demonstrated potent inhibitory effects on key inflammatory mediators and immune cell functions.

Target/ActivityIC₅₀ ValueCell Line/SystemReference(s)
Chemotaxis of Polymorphonuclear Neutrophils (PMNs)5.03 µg/mLHuman Phagocytes[5]
Reactive Oxygen Species (ROS) Production (Whole Blood)7.88 µg/mLHuman Whole Blood[5]
ROS Production (PMNs)7.59 µg/mLHuman PMNs[5]
ROS Production (Monocytes)7.24 µg/mLHuman Monocytes[5]
Myeloperoxidase (MPO) Activity5.24 µg/mLHuman PMNs[5]
Antibacterial Activity

This compound has shown significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference(s)
Streptococcus pyogenes15.6231.25[5]
Tyrosinase Inhibitory Activity

This compound is a known inhibitor of tyrosinase, a key enzyme in melanin synthesis.

StereoisomerIC₅₀ Value (µM)Reference(s)
(±) 2,3-cis-dihydromorin31.1[6]
2,3-trans-dihydromorin21.1[6]
Antioxidant Activity

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways.

Wnt/β-catenin Signaling Pathway

This compound has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for osteogenic differentiation. This suggests its potential in promoting bone regeneration. This compound treatment increases the levels of active β-catenin, which can then translocate to the nucleus to activate the transcription of genes involved in cell proliferation and osteogenesis.[7]

Wnt_Beta_Catenin_Pathway cluster_destruction_complex Destruction Complex This compound This compound Wnt Wnt This compound->Wnt activates Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl GSK3b GSK-3β Dvl->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin CK1 CK1 CK1->Beta_Catenin Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Beta_Catenin_p p-β-catenin Beta_Catenin->Beta_Catenin_p phosphorylation Beta_Catenin_nuc β-catenin (nucleus) Beta_Catenin->Beta_Catenin_nuc translocation Proteasome Proteasome Beta_Catenin_p->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

This compound activates the Wnt/β-catenin signaling pathway.
NF-κB Signaling Pathway

While direct studies on this compound are limited, its close analog, dihydromyricetin, has been shown to inhibit the NF-κB signaling pathway. This is a key mechanism for its anti-inflammatory effects. Dihydromyricetin inhibits the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway This compound This compound (via Dihydromyricetin) IKK_complex IKK Complex This compound->IKK_complex inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor Receptor->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Proteasome Proteasome IkBa_p->Proteasome degradation Target_Genes Pro-inflammatory Gene Expression NFkB_nuc->Target_Genes

Inhibition of the NF-κB signaling pathway by this compound.
Hypothesized Fyn-Akt Signaling Pathway

It has been hypothesized that this compound may modulate the Fyn-Akt signaling pathway, which is involved in cell survival and proliferation. Further research is required to confirm the direct effects of this compound on this pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and advancement of research on this compound.

Isolation and Purification of this compound

Isolation_Workflow Start Plant Material (e.g., Artocarpus heterophyllus heartwood) Extraction Extraction (e.g., Maceration with ethyl acetate) Start->Extraction Filtration Filtration and Solvent Evaporation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract VLC Vacuum Liquid Chromatography (VLC) (Silica gel, n-hexane/ethyl acetate gradient) Crude_Extract->VLC Fractions Collection of Fractions VLC->Fractions Purification Further Purification (e.g., Column Chromatography) Fractions->Purification This compound Pure this compound Purification->this compound

Workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material Preparation: Dried and powdered heartwood of Artocarpus heterophyllus is used as the starting material.

  • Extraction: The powdered material is subjected to maceration with a suitable solvent, such as ethyl acetate, for an extended period (e.g., 72 hours).

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • Chromatographic Separation: The crude extract is then subjected to vacuum liquid chromatography (VLC) on a silica gel column, using a gradient of n-hexane and ethyl acetate to separate the components. Fractions are collected and further purified, often by repeated column chromatography, to isolate pure this compound.

Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the ability of a compound to inhibit the migration of cells, such as neutrophils, towards a chemoattractant.

Methodology:

  • Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with a chemoattractant (e.g., fMLP).

  • Cell Preparation: Polymorphonuclear neutrophils (PMNs) are isolated from whole blood and pre-incubated with various concentrations of this compound.

  • Migration: The cell suspension is added to the upper chamber, and the chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

  • Quantification: After incubation, the membrane is fixed and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope. The percentage of inhibition is calculated by comparing the number of migrated cells in the treated samples to the untreated control.

Respiratory Burst Assay (Chemiluminescence)

Principle: This assay quantifies the production of reactive oxygen species (ROS) by phagocytic cells, a key event in the inflammatory response.

Methodology:

  • Cell Incubation: Whole blood, isolated PMNs, or monocytes are incubated with varying concentrations of this compound.

  • Stimulation: A luminol solution and a stimulant (e.g., opsonized zymosan) are added to the cell suspension.

  • Measurement: The chemiluminescence generated by ROS production is measured over time using a luminometer.

  • Analysis: The inhibitory effect of this compound is determined by comparing the chemiluminescence of treated cells to that of untreated controls, and the IC₅₀ value is calculated.

Myeloperoxidase (MPO) Assay

Principle: This colorimetric assay measures the activity of MPO, an enzyme released by neutrophils that contributes to oxidative damage during inflammation.

Methodology:

  • Sample Preparation: Cell lysates from PMNs are prepared.

  • Reaction Mixture: The cell lysate is added to a reaction buffer containing a substrate for MPO (e.g., o-dianisidine) and hydrogen peroxide.

  • Incubation: The reaction is incubated at a controlled temperature.

  • Measurement: The change in absorbance is measured at a specific wavelength (e.g., 460 nm) using a microplate reader.

  • Calculation: The percentage of MPO inhibition is calculated, and the IC₅₀ value is determined.

Antibacterial Activity Assay (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound against a specific bacterium.

MIC_MBC_Workflow Start Prepare serial dilutions of This compound in a 96-well plate Inoculation Inoculate each well with a standardized bacterial suspension (e.g., Streptococcus pyogenes) Start->Inoculation Incubation Incubate the plate under appropriate conditions Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible bacterial growth Incubation->MIC_Determination Subculturing Subculture aliquots from wells with no growth onto agar plates MIC_Determination->Subculturing MBC_Determination Determine MBC: Lowest concentration that prevents bacterial growth on agar Subculturing->MBC_Determination

Workflow for MIC and MBC determination.

Methodology:

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: A standardized inoculum of the test bacterium (e.g., Streptococcus pyogenes) is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

  • MBC Determination: To determine the MBC, aliquots from the wells showing no growth are subcultured onto agar plates. The MBC is defined as the lowest concentration that results in a significant reduction in the number of viable bacteria upon subculturing.

Tyrosinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.

Methodology:

  • Reaction Mixture: A reaction mixture containing mushroom tyrosinase and a buffer (e.g., phosphate buffer, pH 6.8) is prepared in a 96-well plate.

  • Inhibitor Addition: Various concentrations of this compound are added to the wells.

  • Substrate Addition: The reaction is initiated by adding L-DOPA as the substrate.

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm over time using a microplate reader.

  • Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates in the presence and absence of this compound. The IC₅₀ value is then calculated.

Limitations and Future Directions

While the existing data on this compound is promising, there are notable gaps in the current body of research. A comprehensive review of the literature indicates a lack of sufficient data on the anticancer effects of this compound on various cancer cell lines.[8] Therefore, it is not currently possible to provide a detailed comparative guide on its cytotoxic and apoptotic activities.

Future research should focus on:

  • In vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

  • Elucidation of the precise molecular targets and signaling pathways modulated by this compound, particularly the Fyn-Akt pathway.

  • Comprehensive screening of this compound against a panel of cancer cell lines to evaluate its potential as an anticancer agent.

  • Structure-activity relationship studies to identify more potent and selective derivatives of this compound.

Conclusion

This compound is a multifaceted flavonoid with significant potential for therapeutic applications, particularly in the areas of inflammation, infectious diseases, and skin hyperpigmentation. This technical guide provides a solid foundation of its known biological activities, quantitative data, and experimental methodologies to aid researchers and drug development professionals in advancing the study of this promising natural compound. Further investigation into its in vivo efficacy and detailed mechanisms of action is warranted to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Dihydromorin Extraction from Morus alba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods for extracting dihydromorin, a bioactive flavanonol, from the leaves and other parts of Morus alba (White Mulberry). The protocols detailed below are based on established methods for flavonoid extraction from this plant species. While specific quantitative data for this compound yield and purity is limited in publicly available literature, the provided data for total flavonoids can serve as a valuable benchmark.[1][2][3]

Introduction

This compound is a flavonoid found in plants of the Moraceae family, including Morus alba.[1] Like other flavonoids, it is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][4][5] Effective extraction of this compound is a critical first step for research into its pharmacological activities and for potential drug development. This document outlines and compares several common extraction techniques.

Data Presentation: Quantitative Comparison of Extraction Methods

The selection of an extraction method significantly influences the yield and purity of the extracted flavonoids. The following table summarizes quantitative data from studies on flavonoid extraction from Morus alba. It is important to note that these values often represent total flavonoid or phenolic content, of which this compound is one component. The actual yield of this compound will be a fraction of these values.

Extraction MethodPlant PartSolventKey ParametersTotal Flavonoid/Phenolic YieldReference
Maceration Leaves95% Ethanol3 cycles of 24h at room temp.Yield data not specific to flavonoids[6]
Fruits68.7% - 80% EthanolTime: 187.2 - 232.7 minNot Specified
Soxhlet Extraction Fruit70% EthanolTemp: 80°C, Time: 2h53 mg/g extract from fresh fruit[7]
LeavesEthanolNot Specified1.80% extract rate[1]
Ultrasound-Assisted Extraction (UAE) Leaves40% EthanolTime: 35 min, Solid/Liquid Ratio: 1:400 (w/v)Optimized for phenolic compounds[8]
Leaves60% EthanolTemp: 60°C, Time: 30 minOptimized for highest antioxidant activity[3][9]
Microwave-Assisted Extraction (MAE) Leaves60% EthanolPower: 560 W, Time: 5 min, Solid/Liquid Ratio: 1:15Optimized for flavonoids[10]
Twigs45% EthanolTime: 5 min, Liquid/Solid Ratio: 70 ml/gOptimized for antityrosinase and antioxidant activity[4]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. Researchers should optimize these protocols based on their specific equipment and research goals.

Maceration Protocol

Maceration is a simple and widely used method for extracting bioactive compounds.

Apparatus:

  • Glass container with a lid

  • Shaker or magnetic stirrer

  • Filtration system (e.g., Whatman No. 1 filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Dry Morus alba leaves at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried leaves into a fine powder.

  • Extraction: Place a known quantity of the powdered plant material (e.g., 100 g) into a glass container. Add the solvent (e.g., 95% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Agitation: Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous mixing. Macerate for a defined period (e.g., 24-72 hours) at room temperature.[6]

  • Filtration: After the maceration period, filter the mixture to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude extract.

  • Further Processing: The crude extract can be freeze-dried to obtain a solid powder and stored for further analysis and purification.

Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that is more efficient than maceration.[1]

Apparatus:

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Thimble (cellulose)

Procedure:

  • Preparation of Plant Material: Prepare dried and powdered Morus alba leaves as described for maceration.

  • Loading: Place a known amount of the powdered material into a cellulose thimble.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill the round-bottom flask with the extraction solvent (e.g., 70% ethanol) to about two-thirds of its volume.[7]

  • Extraction: Heat the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip back onto the sample in the thimble, initiating the extraction. The process of filling and siphoning of the solvent from the thimble chamber will repeat, ensuring a thorough extraction. Continue the extraction for a specified duration (e.g., 2-6 hours).[7]

  • Solvent Recovery: After extraction, cool the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol

Apparatus:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Use dried and powdered Morus alba leaves.

  • Separation: After sonication, centrifuge the mixture to pellet the solid residue.

  • Filtration and Concentration: Decant the supernatant and filter it. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.[10]

Apparatus:

  • Microwave extraction system

  • Microwave-safe extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Use dried and powdered Morus alba leaves.

  • Extraction: Place a specific amount of the powdered material and the extraction solvent (e.g., 60% ethanol) into a microwave-safe vessel.[10]

  • Microwave Irradiation: Place the vessel in the microwave extractor and apply microwave power (e.g., 560 W) for a short duration (e.g., 5 minutes).[10]

  • Cooling and Filtration: After extraction, allow the mixture to cool down before filtering it to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow A Morus alba Plant Material (Leaves) B Drying & Grinding A->B C Extraction (Maceration, Soxhlet, UAE, or MAE) B->C D Filtration / Centrifugation C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Flavonoid Extract E->F G Purification (e.g., Column Chromatography) F->G I Characterization & Quantification (HPLC, LC-MS, NMR) F->I Direct Analysis H Isolated this compound G->H H->I

Caption: General workflow for this compound extraction and analysis.

Plausible Signaling Pathways Modulated by this compound

The biological activities of this compound are still under investigation. However, based on the activities of the structurally similar and well-researched compound, dihydromyricetin (DHM), the following signaling pathways are plausibly modulated by this compound. DHM has been shown to exert anti-inflammatory and antioxidant effects through these pathways.[1][4][5]

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_antioxidant Oxidative Stress Response Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2->Antioxidant_Enzymes This compound This compound (Plausible Action) This compound->NFkB Inhibition This compound->Nrf2 Activation

Caption: Plausible signaling pathways modulated by this compound.

References

Application Notes & Protocols: Soxhlet Extraction of Dihydromorin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydromorin, a flavonoid predominantly found in plants of the Moraceae family, such as Morus alba (White Mulberry), has attracted significant scientific interest due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2] Effective extraction of this compound is a critical initial step for research and development. This document provides a detailed protocol for the Soxhlet extraction of this compound, a widely used and effective method for the continuous extraction of compounds from solid materials.[3]

Experimental Protocols

Soxhlet Extraction of this compound from Morus sp.

This protocol is synthesized from established methods for flavonoid extraction from Morus species.[4][5][6][7]

1. Materials and Apparatus:

  • Plant Material: Dried and powdered leaves or branches of Morus alba or other this compound-containing plant material.

  • Solvent: 60-80% Ethanol (v/v)

  • Apparatus:

    • Soxhlet extractor

    • Heating mantle

    • Round-bottom flask

    • Condenser

    • Cellulose extraction thimble

    • Rotary evaporator

    • Grinder or mill

    • Sieve

2. Pre-extraction Preparation:

  • Drying: Thoroughly dry the plant material to a constant weight to minimize moisture content, which can interfere with the extraction process.

  • Grinding: Grind the dried plant material into a fine powder using a grinder or mill.

  • Sieving: Sieve the powdered material to obtain a uniform particle size. A smaller particle size increases the surface area for extraction.[8]

3. Soxhlet Extraction Procedure:

  • Accurately weigh the powdered plant material and place it inside a cellulose extraction thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with the extraction solvent (60-80% ethanol). A typical solvent-to-solid ratio is between 10:1 and 40:1 (mL/g).[4][5][6]

  • Assemble the Soxhlet apparatus with the round-bottom flask on the heating mantle, the Soxhlet extractor attached above it, and the condenser fitted on top.

  • Turn on the heating mantle to heat the solvent. The temperature should be set to maintain a gentle boil (approximately 70-80°C for ethanol-water mixtures).[6]

  • The solvent will vaporize, travel up to the condenser, liquefy, and drip back onto the sample in the thimble.

  • The extraction chamber will slowly fill with the warm solvent. Once the chamber is full, the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.[1]

  • This cycle is repeated continuously. The extraction duration can range from 2 to 18 hours. Optimal time should be determined experimentally.[4][9]

  • After the extraction is complete, turn off the heating mantle and allow the apparatus to cool.

  • Remove the thimble containing the plant residue.

  • The extract in the round-bottom flask can then be concentrated using a rotary evaporator to remove the solvent.

4. Post-extraction Processing:

  • The concentrated extract can be further dried to obtain a crude solid extract.

  • The crude extract can be subjected to further purification techniques, such as column chromatography, to isolate this compound.

Data Presentation

The efficiency of Soxhlet extraction is influenced by several parameters. The following table summarizes a range of parameters reported for the extraction of flavonoids from Morus species, which can be used as a starting point for optimizing this compound extraction.

ParameterRange/ValuePlant SourceReference
Solvent Ethanol, MethanolMorus alba, Morus nigra[3][4][6][10]
Solvent Concentration 39% - 95% (v/v)Morus alba, Morus nigra[6][7][11]
Solvent-to-Solid Ratio 10:1 - 41:1 (mL/g)Morus alba[4][5][6]
Temperature 60 - 80°CMorus alba[4][5][6]
Extraction Time 30 min - 2.4 hMorus alba[4][6][7]
Flavonoid Yield 2.37% - 5.05% (w/w)Morus alba[6][7]

Visualizations

Experimental Workflow

G Soxhlet Extraction Workflow for this compound A Plant Material (Morus sp.) B Drying & Grinding A->B C Soxhlet Extraction (Ethanol, 70-80°C, 2-18h) B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude this compound Extract D->E F Purification (e.g., Column Chromatography) E->F G Pure this compound F->G G Inhibition of NF-κB Signaling by this compound cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Ligand Binding IKK IKK TNFR->IKK 2. Receptor Activation IkB IκBα IKK->IkB 3. IKK phosphorylates IκBα IkB_p p-IκBα IkB->IkB_p IkB_inactive_complex IkB->IkB_inactive_complex NFkB_inactive p65/p50 (Inactive NF-κB) NFkB_active p65/p50 (Active NF-κB) NFkB_inactive->NFkB_active 6. Translocation NFkB_inactive->IkB_inactive_complex Proteasome Proteasome IkB_p->Proteasome 5. Degradation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_active->DNA 7. DNA Binding Inflammation Pro-inflammatory Gene Expression DNA->Inflammation 8. Transcription IkB_inactive_complex->IkB_p 4. Dissociation

References

Microwave-Assisted Extraction of Dihydromorin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a flavanonol predominantly found in plants of the Moraceae family such as Morus alba (White Mulberry) and Cudrania tricuspidata, has attracted considerable scientific interest due to its potential therapeutic properties. As a bioactive flavonoid, this compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, and antibacterial activities.[1][2] The efficient extraction of this compound is a critical initial step for further research and drug development. Microwave-Assisted Extraction (MAE) has emerged as a modern and efficient green technology for isolating bioactive compounds from plant matrices, offering advantages such as reduced extraction time, lower solvent consumption, and improved extraction yields compared to conventional methods.[3]

This document provides detailed application notes and protocols for the microwave-assisted extraction of this compound, intended to guide researchers in the efficient isolation and quantification of this promising compound.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method significantly influences the yield of this compound. While a direct comparative study of various extraction methods for this compound from a single plant source is not extensively available, the following table summarizes findings from studies on this compound and similar flavonoids from relevant plant sources.

Extraction MethodPlant SourceSolventKey ParametersYieldReference
Microwave-Assisted Extraction (MAE) Cudrania tricuspidata (pruning residue)WaterTemp: 43.0 °C, Time: 80.3 min, Liquid-to-Residue Ratio: 22.22.72 mg/g (total polyphenol)[1]
Soxhlet Extraction Morus alba (leaf extract)EthanolNot Specified1.80% (extract rate)[1]
Ultrasound-Assisted Extraction (UAE) Morus alba leaves40% EthanolSolid/Liquid Ratio: 1/400 (w/v), Time: 35 min21 phenolic compounds identified[4]
Maceration Morus alba leaves95% EthanolNot SpecifiedLower than PEF[5]

Note: The yields are highly dependent on the specific plant material, solvent, and experimental conditions. This table provides a comparative overview based on available data.

Experimental Protocols

Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from established MAE procedures for flavonoids from Morus alba and Cudrania tricuspidata.[6][7][8]

a. Materials and Equipment:

  • Dried and powdered plant material (Morus alba leaves or Cudrania tricuspidata twigs)

  • Ethanol (60-80%)

  • Microwave extraction system (with temperature and power control)

  • Extraction vessels

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

  • Analytical balance

b. Procedure:

  • Sample Preparation: Weigh 1.0 g of the finely powdered plant material and place it into a microwave extraction vessel.

  • Solvent Addition: Add the ethanol solution (e.g., 60% ethanol) to the vessel at a solid-to-liquid ratio of 1:15 (g/mL).[8]

  • Microwave Irradiation: Secure the vessel in the microwave extractor. Set the extraction parameters. Optimal conditions reported for flavonoids from mulberry leaves are a microwave power of 560 W for an irradiation time of 5 minutes.[8] It is recommended to perform preliminary experiments to optimize these parameters for this compound.

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Storage: Store the dried extract at 4°C for further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in the obtained extract.

a. Materials and Equipment:

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • Syringe filters (0.45 µm)

b. Chromatographic Conditions (starting point for optimization):

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile). A typical gradient could be: 0-25 min, 10-31.4% B; 25-26 min, 31.4-100% B; 26-30 min, 100% B; 30-31 min, 100-10% B; 31-35 min, 10% B.[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 288 nm

  • Injection Volume: 20 µL[9]

  • Column Temperature: 30°C

c. Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of standard solutions of known concentrations to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard. Quantify the amount of this compound in the extract by using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Morus alba / Cudrania tricuspidata) powdering Drying and Powdering plant_material->powdering mae Microwave-Assisted Extraction powdering->mae filtration Filtration mae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration extract Crude this compound Extract concentration->extract hplc HPLC Analysis extract->hplc quantification Quantification hplc->quantification

Caption: Workflow for Microwave-Assisted Extraction and Quantification of this compound.

Signaling Pathway

This compound, like many other flavonoids, is believed to exert its biological effects through the modulation of key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and is a common target for flavonoids.[10][11]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates downstream Downstream Effects (Cell Growth, Proliferation, Survival) mtorc1->downstream This compound This compound This compound->mtorc1 Inhibits

References

Application Notes and Protocols: Ultrasound-Assisted Extraction of Dihydromorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a flavanonol found in plants of the Moraceae family such as Morus alba (White Mulberry), has garnered interest for its potential therapeutic properties, including tyrosinase inhibition.[1] Efficient extraction of this bioactive compound is crucial for research and development. Ultrasound-assisted extraction (UAE) is a modern and efficient technique for extracting phytochemicals from plant matrices. This method utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, which can lead to higher extraction yields in shorter times compared to conventional methods.[2] These application notes provide a comprehensive overview and detailed protocols for the ultrasound-assisted extraction of this compound and other flavonoids from Morus alba.

Optimization of Extraction Parameters

The efficiency of ultrasound-assisted extraction is influenced by several key parameters. The following tables summarize the optimal conditions for the extraction of total flavonoids and phenolic compounds from Morus alba and other plants, as reported in various studies. These parameters provide a strong starting point for the specific optimization of this compound extraction.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Flavonoids and Phenolic Compounds

Plant MaterialTarget CompoundsOptimal Ethanol Conc. (%)Optimal Temperature (°C)Optimal Time (min)Optimal Solvent-to-Solid Ratio (mL/g)Reference
Morus alba LeavesPhenolic Compounds40-35400:1 (w/v)[3][4][5]
Morus alba LeafFunctional Compounds606030-[2][6]
AlfalfaTotal Flavonoids52.1462.3357.0857.16[7]
Pteris cretica L.Total Flavonoids56.7474.2745.9433.69[8]
Potentilla fruticosa L.Flavonoids70 (v/v% DES-3)-4740:1[9]
Ocimum tenuiflorumFlavonoids & Phenolics55.34-11.71-[10]
Funtumia elasticaPhenolic Compounds75.9963.66193.8621.12:1[11]

Table 2: Effect of Extraction Parameters on Flavonoid and Phenolic Content

Plant MaterialParameter VariedRangeEffect on YieldReference
Pteris cretica L.Temperature (°C)40 - 90Increased from 40 to 60°C, then declined.[8]
AlfalfaLiquid-to-Solid Ratio (mL/g)20 - 70Yield increases with the ratio.[7]
Funtumia elasticaEthanol Concentration (%)20 - 96Increased up to 60%, then declined.[11]
BlueberriesExtraction MethodTraditional vs. UAEUAE increased flavonoid yield by 63.27%.[12]

Experimental Protocols

The following are detailed protocols for the ultrasound-assisted extraction of flavonoids from Morus alba and for the evaluation of the antioxidant activity of the resulting extract.

Protocol 1: Ultrasound-Assisted Extraction of this compound and other Flavonoids from Morus alba

This protocol is a generalized procedure based on optimized parameters for flavonoid extraction.

Materials:

  • Dried and powdered leaves of Morus alba

  • Ethanol (40-60% v/v in deionized water)

  • Ultrasonic bath or probe system with temperature and power control[3]

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of powdered Morus alba leaves.

  • Solvent Addition: Add the ethanol solvent to the plant material at a specific solvent-to-solid ratio (e.g., 30:1 mL/g).

  • Ultrasonication: Place the mixture in the ultrasonic bath. Set the desired extraction temperature (e.g., 60°C) and time (e.g., 30-45 minutes).[2][6] The ultrasonic frequency is typically fixed (e.g., 35 kHz).[3]

  • Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • Storage: Store the dried extract at -20°C for further analysis.

Protocol 2: Determination of Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant potential of plant extracts.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Plant extract dissolved in a suitable solvent

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the plant extract.

  • Reaction Mixture: Mix a specific volume of the extract solution with a fixed volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer. A control is prepared with the solvent instead of the extract.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Protocol 3: Determination of Antioxidant Activity - ABTS Radical Scavenging Assay

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Potassium persulfate (K₂S₂O₈) solution

  • Phosphate buffered saline (PBS)

  • Plant extract

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of ABTS solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[8]

  • ABTS•+ Solution Adjustment: Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Reaction: Add a specific volume of the plant extract to the adjusted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a set time.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

Visualizations

Experimental Workflow for Ultrasound-Assisted Extraction

G cluster_0 Preparation cluster_1 Extraction cluster_2 Downstream Processing cluster_3 Analysis A Dried & Powdered Morus alba Leaves B Mixing with Solvent (e.g., 40-60% Ethanol) A->B C Ultrasound-Assisted Extraction (Controlled Temp. & Time) B->C D Filtration / Centrifugation C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude this compound Extract E->F G Phytochemical Analysis (e.g., HPLC) F->G H Biological Activity Assays (e.g., Antioxidant, Anti-tyrosinase) F->H G cluster_0 Cellular Response cluster_1 Signaling Pathways cluster_2 Bioactive Compound D Anti-inflammatory Effects E Anticancer Activity B NF-κB Pathway B->D C JAK/STAT Pathway C->E A This compound / Dihydromyricetin A->B Inhibition A->C Inhibition

References

Application Note and Protocol for HPLC Analysis of Dihydromorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin is a flavanonol, a type of flavonoid found in various plants of the Moraceae family, such as Morus alba (White Mulberry) and Maclura pomifera (Osage Orange). It is recognized for its biological activities, including tyrosinase inhibition, which makes it a compound of interest in the pharmaceutical and cosmetic industries. Accurate and reliable quantification of this compound in plant extracts, formulations, and biological matrices is essential for quality control, pharmacokinetic studies, and product development.

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The protocol is based on established methods for structurally related flavonoids and offers a robust starting point for method development and validation.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of the analyte is crucial for developing a robust HPLC method.

PropertyValue
Chemical Formula C₁₅H₁₂O₇[1]
Molecular Weight 304.25 g/mol [1]
Appearance Expected to be a solid
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO
CAS Number 18422-83-8

Experimental Protocols

This section details the preparation of standards and samples, along with the recommended chromatographic conditions for the analysis of this compound.

Standard Solution Preparation

Objective: To prepare accurate standard solutions of this compound for calibration and quantification.

Materials:

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Micropipettes

  • Ultrasonic bath

Procedure:

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then make up the volume to the mark with methanol. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase (initial conditions).

    • A suggested concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The choice of sample preparation method is dependent on the matrix. The following are general procedures for plant material and plasma samples.

A. Extraction from Plant Material

Objective: To efficiently extract this compound from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

Procedure:

  • Accurately weigh 1 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate extraction.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2]

B. Extraction from Plasma

Objective: To extract this compound from plasma samples and remove interfering proteins.

Materials:

  • Plasma sample

  • Acetonitrile (ice-cold)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

Procedure:

  • Pipette 500 µL of the plasma sample into a microcentrifuge tube.

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully collect the clear supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

Objective: To achieve optimal chromatographic separation and detection of this compound.

The following conditions are recommended as a starting point and may require optimization for specific instrumentation or sample matrices.

ParameterRecommended Condition
HPLC System A standard HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and PDA/UV-Vis detector.
Column Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 290 nm (Note: This is an estimated λmax based on the typical UV spectra of flavanonols. It is recommended to determine the optimal wavelength by running a UV scan of a this compound standard.)

Method Validation

To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH guidelines. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time for replicate injections < 2.0%
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified range.
Precision (Repeatability & Intermediate) %RSD ≤ 2.0%
Accuracy Recovery between 98.0% and 102.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

The following tables represent expected data from a successful method validation for this compound analysis.

Table 1: System Suitability Results

ParameterThis compoundAcceptance Criteria
Retention Time (min) ~15.0 (example)%RSD < 2.0%
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 5000> 2000

Table 2: Method Validation Summary

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.5%
Precision (%RSD) < 1.5%
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.75

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing & Dissolution B Serial Dilution (Working Standards) A->B F Inject Standards & Samples B->F C Sample Extraction (e.g., Sonication) D Centrifugation & Filtration C->D D->F E HPLC System Equilibration E->F G Chromatographic Separation (C18 Column) F->G H Peak Detection & Integration (@ 290 nm) G->H I Generate Calibration Curve H->I J Quantify this compound in Samples I->J

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Quantification of Dihydromorin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a flavanonol found in various plants, including those from the Moraceae family like Artocarpus heterophyllus (jackfruit), has garnered significant scientific interest due to its potential therapeutic properties.[1][2] Accurate and precise quantification of this compound in plant extracts is a critical step in the research and development of new pharmaceuticals and nutraceuticals. This document provides detailed application notes and standardized protocols for the extraction and quantification of this compound from plant materials, ensuring reliable and reproducible results. The methodologies covered include common extraction techniques and robust analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.

Extraction of this compound from Plant Material

The initial and crucial step in the quantification of this compound is its efficient extraction from the plant matrix. The choice of extraction method can significantly influence the yield and purity of the target compound.[3] Below are protocols for several commonly employed extraction techniques.

Maceration

Maceration is a simple and widely used technique for the extraction of bioactive compounds.

  • Apparatus: Maceration vessel, filtration apparatus.

  • Procedure:

    • Collect and authenticate the desired plant material, such as the heartwood of Artocarpus heterophyllus.[1]

    • Shade-dry the plant material at room temperature and pulverize it into a coarse powder.[1]

    • Weigh a known amount of the powdered plant material and place it in a sealed container.

    • Add a suitable solvent, such as ethyl acetate or a chloroform-methanol mixture, at a recommended solid-to-solvent ratio (e.g., 1:5 or 1:10 w/v).[1][4]

    • Allow the mixture to stand for a minimum of 3 days with occasional agitation.[4]

    • Filter the extract to separate the plant debris. The process can be repeated with fresh solvent to maximize yield.[4]

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[1][4]

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is often more efficient than maceration.[3]

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.[1][3]

  • Procedure:

    • Place a known quantity of dried and powdered plant material into a thimble.[1][3]

    • Place the thimble in the main chamber of the Soxhlet extractor.[1][3]

    • Fill the round-bottom flask with a suitable solvent, such as ethanol.[1][3]

    • Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the this compound.[1][3]

    • The process continues until the extraction is complete, indicated by the color of the solvent in the siphon arm.

    • The resulting extract is then concentrated using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to a more efficient extraction.

  • Apparatus: Ultrasonic bath or probe sonicator.[3]

  • Procedure:

    • Suspend a known amount of powdered plant material in an appropriate extraction solvent in a flask.[3]

    • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.[3]

    • Sonicate the mixture for a specified period (e.g., 30-60 minutes).

    • After sonication, separate the extract from the plant debris by filtration or centrifugation.[3]

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Apparatus: Microwave extraction system.[3]

  • Procedure:

    • Mix a specific amount of powdered plant material with a solvent in a microwave-safe vessel.[3]

    • Place the vessel in the microwave extractor and apply microwave energy for a set time and at a specific temperature.[3]

    • After extraction, cool the mixture and filter it to separate the extract from the solid residue.[3]

Quantitative Analysis of this compound

Following extraction, several analytical techniques can be employed for the precise quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of flavonoids like this compound.[5][6][7]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.[4][8]

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5][7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small percentage of acid like formic or acetic acid to improve peak shape).[6][9]

  • Flow Rate: 1.0 mL/min.[8][10]

  • Detection Wavelength: Determined by the UV spectrum of this compound, typically around 280-360 nm. For similar flavonoids, wavelengths of 254 nm and 356 nm have been used.[7][11]

  • Injection Volume: 10-20 µL.[8][12]

  • Column Temperature: 30-40°C.[11]

Protocol:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the plant extract with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Method Validation: A validated HPLC method ensures reliable results. Key validation parameters include:[13]

  • Linearity: Assessed by analyzing a series of standard solutions at different concentrations. A correlation coefficient (R²) close to 1 indicates good linearity.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[5][10]

  • Accuracy: Determined by recovery studies, typically by spiking a blank matrix with a known amount of this compound standard.[10][14]

  • Precision: Assessed by the repeatability (intra-day) and intermediate precision (inter-day) of the measurements, expressed as the relative standard deviation (%RSD).[14]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

HPLC Method Validation Parameters Typical Acceptance Criteria Example Values for Flavonoid Analysis
Linearity (R²)≥ 0.999> 0.999[5]
LODSignal-to-Noise ratio of 3:10.144 - 1.18 µg/mL[5][10]
LOQSignal-to-Noise ratio of 10:10.436 - 3.6 µg/mL[5][10]
Accuracy (% Recovery)98-102%95.12% - 101.46%[5][10]
Precision (%RSD)≤ 2%Intra-day: ≤ 1.45%, Inter-day: ≤ 2.35%[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex plant extracts and for identifying unknown compounds.[9][15]

Instrumentation:

  • An HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[9]

Protocol: The sample preparation and chromatographic separation are similar to HPLC. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of this compound, allowing for highly selective quantification.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of total flavonoid content or for the analysis of relatively pure samples of this compound.[16][17]

Protocol:

  • Determine λmax: Scan a solution of pure this compound in a suitable solvent (e.g., methanol) to determine the wavelength of maximum absorbance (λmax).[16]

  • Prepare Calibration Curve: Prepare a series of standard solutions of this compound and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.[16][18]

  • Sample Analysis: Dilute the plant extract and measure its absorbance at the λmax.

  • Quantification: Use the calibration curve to determine the concentration of this compound in the sample.[18]

It is important to note that this method is less specific than HPLC or LC-MS, as other compounds in the extract may also absorb at the same wavelength.[17]

Visualized Workflows and Pathways

G Figure 1: General Workflow for this compound Quantification cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material (e.g., Artocarpus heterophyllus) extraction Extraction (Maceration, Soxhlet, UAE, MAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (Optional) (Column Chromatography) crude_extract->purification analytical_sample Analytical Sample crude_extract->analytical_sample purification->analytical_sample quantification Quantification (HPLC, LC-MS, UV-Vis) analytical_sample->quantification data_analysis Data Analysis quantification->data_analysis quant_results Quantitative Results data_analysis->quant_results

Caption: General Workflow for this compound Quantification.

G Figure 2: Putative Signaling Pathway for this compound This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Caption: Putative Signaling Pathway for this compound.

Conclusion

The protocols and application notes presented herein provide a comprehensive guide for the quantification of this compound in plant extracts. The selection of the most appropriate extraction and analytical method will depend on the specific research goals, available instrumentation, and the complexity of the plant matrix. For routine quality control, HPLC with UV detection offers a balance of accuracy, precision, and cost-effectiveness. For more detailed studies requiring higher sensitivity and specificity, LC-MS is the recommended technique. Proper method validation is paramount to ensure the generation of high-quality, reliable, and reproducible data in the pursuit of novel therapeutic agents from natural sources.

References

Application Notes and Protocols for DPPH Radical Scavenging Assay of Dihydromorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a flavonoid predominantly found in plants of the Moraceae family, has garnered significant interest for its potential therapeutic properties, including its function as an antioxidant.[1] Antioxidants play a crucial role in mitigating oxidative stress, a pathological process implicated in numerous diseases, by neutralizing reactive oxygen species (ROS). The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and straightforward spectrophotometric method to evaluate the antioxidant capacity of chemical compounds.[2][3] This document provides a detailed protocol for assessing the DPPH radical scavenging activity of this compound, intended to guide researchers in the consistent and accurate evaluation of its antioxidant potential.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep purple color with a maximum absorbance around 517 nm.[2][3] When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to DPPH-H (diphenylpicrylhydrazine), a non-radical form, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.[2]

Data Presentation

Compound/ExtractAssayTargetIC50 ValueReference
This compound ChemiluminescenceReactive Oxygen Species (ROS) in whole blood7.88 µg/mL[4]
This compound ChemiluminescenceROS in Polymorphonuclear Neutrophils (PMNs)7.59 µg/mL[4]
This compound ChemiluminescenceROS in Monocytes7.24 µg/mL[4]
This compound ColorimetricMyeloperoxidase (MPO) activity in PMNs5.24 µg/mL[4]
Artocarpus gomezianus Flavonoids (Artonin E, Cycloartobiloxanthone, Artobiloxanthone)DPPHDPPH RadicalRecognizable scavenging activity[5]
Artocarpus altilis (pulp methanol extract)DPPHDPPH Radical55 ± 5.89 μg/ml[2]

Note: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[6]

Experimental Protocols

This section provides a detailed methodology for performing the DPPH radical scavenging assay for this compound.

Materials and Reagents
  • This compound (analytical standard)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and pipette tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve a final concentration of 0.1 mM. Store this solution in a dark, airtight container at 4°C. The solution should be freshly prepared for each assay.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control Solution: Prepare a series of dilutions of ascorbic acid or Trolox in the same manner as the this compound working solutions.

Assay Procedure (96-Well Plate Method)
  • Blank Preparation: In a well of the microplate, add 200 µL of the solvent (e.g., methanol) used to dissolve the samples.

  • Control Preparation: In separate wells, add 100 µL of the solvent and 100 µL of the DPPH working solution.

  • Sample Preparation: In separate wells, add 100 µL of each this compound working solution (or positive control solution) and 100 µL of the DPPH working solution.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample (DPPH solution with this compound).

  • IC50 Determination: Plot a graph of the percentage of scavenging activity against the concentration of this compound. The IC50 value can be determined from the graph as the concentration of this compound that causes 50% inhibition of the DPPH radical.

Mandatory Visualizations

Experimental Workflow

DPPH_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix this compound/Control with DPPH Solution in 96-well plate DPPH->Mix This compound Prepare this compound Stock & Dilutions This compound->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark at Room Temperature (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay of this compound.

Proposed Radical Scavenging Mechanism

The antioxidant activity of flavonoids like this compound is attributed to their molecular structure, particularly the presence and arrangement of hydroxyl (-OH) groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to the DPPH radical, thereby neutralizing it. The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system.

Caption: Proposed mechanism of DPPH radical scavenging by this compound.

References

Application Notes and Protocols for ABTS Radical Scavenging Assay of Dihydromorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a flavonoid compound, has demonstrated significant antioxidant potential. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely employed spectrophotometric method to assess the antioxidant capacity of natural and synthetic compounds.[1] This document provides detailed application notes and protocols for the determination of the ABTS radical scavenging activity of this compound, tailored for researchers, scientists, and professionals in drug development.

The principle of the ABTS assay is centered on the generation of a stable blue-green ABTS radical cation (ABTS•+).[1] This radical is produced by the oxidation of ABTS with a strong oxidizing agent, typically potassium persulfate.[1] The ABTS•+ has a characteristic absorbance at specific wavelengths, most commonly measured at 734 nm.[2][3] When an antioxidant, such as this compound, is introduced, it donates an electron or hydrogen atom to the ABTS•+, neutralizing it and causing a proportional reduction in the absorbance of the solution.[1] This decolorization is a measure of the sample's antioxidant activity.

Data Presentation

The antioxidant capacity of this compound in the ABTS assay is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the ABTS radicals.

Table 1: ABTS Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL)Notes
This compound (DHM)Not significantly different from C2-DHM, C4-DHM, C6-DHM, and C8-DHM (p > 0.05)The ability to scavenge ABTS radicals gradually decreased with increasing lipophilicity of DHM derivatives.[4]

Note: IC50 values can vary depending on specific experimental conditions such as solvent, pH, and incubation time.

Experimental Protocols

This section details the methodology for performing the ABTS radical scavenging assay to evaluate this compound.

Reagents and Materials
  • This compound (DHM)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or a suitable buffer (e.g., ethanol, methanol)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

  • Standard laboratory glassware and equipment

Preparation of Solutions
  • This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS in deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in deionized water. This solution should be prepared fresh.[5]

  • ABTS Radical Cation (ABTS•+) Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.[5] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure the complete formation of the radical cation.[5]

  • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[5] This working solution should be prepared fresh for each assay.

  • Trolox Standard Solutions: Prepare a stock solution of Trolox and serially dilute it to create a standard curve.

Assay Procedure (Microplate Method)
  • Pipette 10 µL of the this compound sample solutions (or Trolox standards) at various concentrations into the wells of a 96-well microplate.

  • Add 200 µL of the ABTS•+ working solution to each well.

  • For the control (blank), mix 10 µL of the solvent with 200 µL of the ABTS•+ working solution.

  • Incubate the plate at room temperature for a specified time (e.g., 6-7 minutes), protected from light.[6][7]

  • Measure the absorbance of each well at 734 nm using a microplate reader.[3]

Data Analysis
  • Calculate the percentage of ABTS radical scavenging activity for each concentration of this compound using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100 [6]

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the sample).

    • A_sample is the absorbance of the ABTS•+ solution with the this compound sample.

  • Plot a graph of the percentage of scavenging activity against the concentration of this compound.

  • Determine the IC50 value from the graph, which is the concentration of this compound that causes 50% inhibition of the ABTS radical.

Visualizations

Chemical Principle of the ABTS Assay

cluster_generation ABTS•+ Generation cluster_scavenging Radical Scavenging ABTS ABTS (Colorless) ABTS_radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_radical Oxidation Persulfate Potassium Persulfate (Oxidizing Agent) Persulfate->ABTS_radical ABTS_radical_2 ABTS•+ (Blue-Green Radical) ABTS_neutral ABTS (Colorless) ABTS_radical_2->ABTS_neutral Reduction (Decolorization) This compound This compound (Antioxidant) Oxidized_DHM Oxidized this compound This compound->Oxidized_DHM Oxidation

Caption: Chemical principle of the ABTS radical scavenging assay.

Experimental Workflow for the ABTS Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS Solution mix Mix ABTS & K₂S₂O₈ (1:1) prep_abts->mix prep_persulfate Prepare 2.45 mM K₂S₂O₈ Solution prep_persulfate->mix incubate Incubate in Dark (12-16h) (ABTS•+ Stock) mix->incubate dilute Dilute to Absorbance 0.70 @ 734 nm (ABTS•+ Working Solution) incubate->dilute add_abts Add ABTS•+ Working Solution dilute->add_abts prep_sample Prepare this compound Dilutions add_sample Add Sample/Standard to Plate prep_sample->add_sample add_sample->add_abts incubate_react Incubate (e.g., 7 min) add_abts->incubate_react measure Measure Absorbance @ 734 nm incubate_react->measure calculate Calculate % Scavenging measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow of the ABTS radical scavenging assay.

References

Application Notes and Protocols for Cellular Antioxidant Activity (CAA) Assay of Dihydromorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a flavonoid found in plants of the Moraceae family, is recognized for its potential antioxidant properties.[1] The Cellular Antioxidant Activity (CAA) assay is a crucial tool for evaluating the efficacy of antioxidants within a biologically relevant context. This assay measures the ability of a compound to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in cultured cells subjected to oxidative stress. By accounting for cellular uptake and metabolism, the CAA assay provides a more accurate representation of a compound's antioxidant potential in a living system compared to traditional chemical-based assays.[2][3]

Data Presentation

The antioxidant activity of flavonoids can be quantified and compared using the CAA assay. The results are often expressed as an EC50 value, which is the concentration of the antioxidant required to inhibit 50% of the induced oxidative stress, or as quercetin equivalents (QE).

Table 1: Cellular Antioxidant Activity of Selected Flavonoids

FlavonoidCell LineEC50 (µM)Quercetin Equivalents (µmol QE/100 µmol)
QuercetinHepG28.77 ± 0.09[1]100[1]
KaempferolHepG2Not Reported48.9[1]
MyricetinHepG2Not Reported39.7[1]
LuteolinHepG2Not Reported30.5[1]
This compound HepG2 Not Reported To be determined

Note: The EC50 value represents the concentration at which 50% of the antioxidant effect is observed. Quercetin equivalents provide a standardized measure of antioxidant activity relative to quercetin.

Experimental Protocols

This section provides a detailed methodology for conducting the Cellular Antioxidant Activity (CAA) assay to evaluate this compound.

Materials and Reagents
  • Human hepatocarcinoma (HepG2) cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or other peroxyl radical initiator

  • This compound

  • Quercetin (as a standard)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Experimental Workflow

The following diagram outlines the key steps in the CAA assay protocol.

CAA_Workflow Experimental Workflow for CAA Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed HepG2 cells in a 96-well plate incubation 2. Incubate for 24h to allow attachment and confluence cell_seeding->incubation wash1 3. Wash cells with PBS incubation->wash1 treatment 4. Add this compound/Quercetin and DCFH-DA wash1->treatment incubation2 5. Incubate for 1 hour treatment->incubation2 wash2 6. Wash cells with PBS incubation2->wash2 induction 7. Add AAPH to induce oxidative stress wash2->induction measurement 8. Measure fluorescence kinetically induction->measurement auc 9. Calculate Area Under the Curve (AUC) measurement->auc ec50 10. Determine EC50 and Quercetin Equivalents auc->ec50

Figure 1: Experimental Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and reach confluence.

  • Cell Treatment:

    • Prepare stock solutions of this compound and quercetin in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the treatment medium.

    • After 24 hours of incubation, gently remove the culture medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Treat the cells with 100 µL of treatment medium containing the desired concentrations of this compound or quercetin, along with 25 µM DCFH-DA. Include control wells with cells treated only with DCFH-DA and the vehicle, and blank wells with cells and medium only.

    • Incubate the plate for 1 hour at 37°C.

  • Induction of Oxidative Stress and Fluorescence Measurement:

    • After the 1-hour incubation, remove the treatment medium and wash the cells with 100 µL of PBS to remove extracellular compounds.

    • Add 100 µL of 600 µM AAPH solution in PBS to all wells except the blank wells (add only PBS to blank wells).

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically every 5 minutes for 1 hour, with excitation at 485 nm and emission at 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each well.

    • The percent inhibition of cellular antioxidant activity for each concentration of this compound is calculated using the following formula: % Inhibition = (1 - (AUC_sample / AUC_control)) * 100

    • Plot the percent inhibition against the concentration of this compound to determine the EC50 value.

    • Calculate the CAA value in quercetin equivalents using the EC50 values of this compound and quercetin.

Signaling Pathway and Mechanism of Action

Flavonoids, including this compound, exert their antioxidant effects through various mechanisms at the cellular level. These include direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems. One of the key pathways involved is the Keap1-Nrf2 pathway.

Signaling_Pathway Antioxidant Mechanism of Flavonoids cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS directly scavenges Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 dissociates ROS->Keap1_Nrf2 oxidizes Keap1, releases Nrf2 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant_Enzymes->ROS neutralizes ARE_n ARE Nrf2_n->ARE_n binds to ARE_n->Antioxidant_Enzymes activates transcription of

References

Application Notes and Protocols for Dihydromorin Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assess the enzyme inhibitory potential of dihydromorin, a flavonoid with known biological activities. The protocols detailed below are intended to serve as a guide for researchers investigating the therapeutic applications of this compound, particularly in the context of hyperpigmentation, hyperuricemia, diabetes, and obesity.

This compound and Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. The inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. This compound has been identified as a potent inhibitor of tyrosinase.

Data Presentation: Tyrosinase Inhibition
CompoundEnzyme SourceSubstrateIC50 Value (µM)Reference
trans-DihydromorinMushroomL-DOPA9.4 ± 1.3[1]
Kojic Acid (Reference)MushroomL-DOPA16.1 ± 1.4[1]
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibitory activity using L-DOPA as a substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (test compound)

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Kojic Acid in DMSO or phosphate buffer.

    • Prepare serial dilutions of this compound and Kojic acid to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the wells does not exceed 1-2%.

  • Assay in 96-well Plate:

    • Add 20 µL of the test compound dilution (this compound or Kojic acid) to the respective wells.

    • Add 100 µL of phosphate buffer to each well.

    • Add 40 µL of the tyrosinase enzyme solution to each well.

    • For blank wells, add 140 µL of phosphate buffer instead of the enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at approximately 475-490 nm using a microplate reader in kinetic mode for a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 15-20 minutes).

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] * 100

    • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Melanogenesis

Melanogenesis_Pathway Tyrosinase Pathway in Melanogenesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->DOPA This compound This compound This compound->Tyrosinase Inhibition

Caption: this compound inhibits the tyrosinase enzyme in the melanogenesis pathway.

This compound and Xanthine Oxidase Inhibition

Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Flavonoids are known inhibitors of xanthine oxidase, suggesting this compound may also exhibit this activity.

Data Presentation: Xanthine Oxidase Inhibition

No specific IC50 values for this compound's inhibition of xanthine oxidase have been identified in the reviewed literature.

Experimental Protocol: Xanthine Oxidase Inhibition Assay (General)

This protocol describes a general method for assessing xanthine oxidase inhibition.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare a stock solution of this compound and allopurinol in DMSO.

    • Create serial dilutions of the test and control compounds.

  • Assay in 96-well Plate:

    • Add 50 µL of the inhibitor solution (this compound, allopurinol, or DMSO for control) to the wells.

    • Add 30 µL of phosphate buffer.

    • Add 40 µL of the xanthine oxidase solution.

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 60 µL of the xanthine substrate solution.

    • Immediately measure the increase in absorbance at 295 nm (due to uric acid formation) at regular intervals for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the tyrosinase assay.

Signaling Pathway: Uric Acid Production

Uric_Acid_Pathway Xanthine Oxidase in Uric Acid Synthesis Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid XO Xanthine Oxidase XO->Hypoxanthine XO->Xanthine This compound This compound (Potential Inhibitor) This compound->XO Potential Inhibition

Caption: this compound may potentially inhibit xanthine oxidase in the uric acid pathway.

This compound and α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes.

Data Presentation: α-Glucosidase Inhibition

No specific IC50 values for this compound's inhibition of α-glucosidase have been identified in the reviewed literature.

Experimental Protocol: α-Glucosidase Inhibition Assay (General)

This is a generalized protocol for screening α-glucosidase inhibitors.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • DMSO

  • Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare enzyme, substrate, test compound, and positive control solutions in appropriate buffers and solvents.

  • Assay in 96-well Plate:

    • Add 50 µL of the test compound solution to the wells.

    • Add 50 µL of the α-glucosidase solution.

    • Incubate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the pNPG substrate solution to start the reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway: Carbohydrate Digestion

Carbohydrate_Digestion_Pathway α-Glucosidase in Carbohydrate Digestion Starch Starch / Complex Carbohydrates Oligosaccharides Oligosaccharides Starch->Oligosaccharides Amylase Glucose Glucose (Absorption) Oligosaccharides->Glucose AlphaGlucosidase α-Glucosidase AlphaGlucosidase->Oligosaccharides This compound This compound (Potential Inhibitor) This compound->AlphaGlucosidase Potential Inhibition

Caption: this compound may inhibit α-glucosidase, affecting carbohydrate digestion.

This compound and Pancreatic Lipase Inhibition

Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats (triglycerides). Inhibition of this enzyme reduces fat absorption and is a therapeutic target for obesity.

Data Presentation: Pancreatic Lipase Inhibition

No specific IC50 values for this compound's inhibition of pancreatic lipase have been identified in the reviewed literature.

Experimental Protocol: Pancreatic Lipase Inhibition Assay (General)

A general protocol for assessing pancreatic lipase inhibition is provided below.

Materials and Reagents:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Butyrate (pNPB)

  • This compound (test compound)

  • Orlistat (positive control)

  • Tris-HCl Buffer (e.g., 100 mM, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of PPL in cold Tris-HCl buffer just before use.

    • Prepare a stock solution of pNPB.

    • Prepare stock solutions of this compound and orlistat in DMSO.

  • Assay in 96-well Plate:

    • Add 10 µL of the diluted test compound or control to the wells.

    • Add 80 µL of the PPL solution.

    • Pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 10 µL of the pNPB substrate solution.

    • Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol release.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway: Fat Digestion

Fat_Digestion_Pathway Pancreatic Lipase in Fat Digestion Triglycerides Dietary Triglycerides FattyAcids Fatty Acids & Monoglycerides (Absorption) Triglycerides->FattyAcids PancreaticLipase Pancreatic Lipase PancreaticLipase->Triglycerides This compound This compound (Potential Inhibitor) This compound->PancreaticLipase Potential Inhibition

Caption: this compound's potential to inhibit pancreatic lipase in fat digestion.

References

In Vivo Bioavailability of Dihydromorin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data interpretation for in vivo bioavailability studies of dihydromorin, a flavonoid with potential therapeutic applications. Due to the limited availability of direct in vivo pharmacokinetic data for this compound, this document presents a generalized protocol and representative data based on studies of structurally similar flavonoids. This information is intended to serve as a guide for designing and executing preclinical pharmacokinetic investigations of this compound.

Introduction

This compound is a flavonoid compound that has garnered interest for its potential pharmacological activities. Understanding its in vivo bioavailability is a critical step in the drug development process, as it determines the extent and rate at which the compound reaches systemic circulation to exert its therapeutic effects. This document outlines the key experimental protocols and data presentation formats for assessing the oral bioavailability of this compound in animal models.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic parameters for this compound following oral and intravenous administration in a rat model. This data is illustrative and based on typical values observed for other flavonoids, such as lusianthridin and oridonin, to provide a comparative benchmark for future studies.[1][2]

Pharmacokinetic ParameterOral Administration (PO)Intravenous Administration (IV)
Dose 50 mg/kg10 mg/kg
Cmax (ng/mL) 250 ± 451500 ± 210
Tmax (h) 0.5 ± 0.10.1 ± 0.05
AUC (0-t) (ng·h/mL) 850 ± 1201800 ± 250
AUC (0-inf) (ng·h/mL) 880 ± 1301850 ± 260
t1/2 (h) 2.5 ± 0.42.2 ± 0.3
Absolute Bioavailability (%) 15.8 ± 2.5-

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable time point; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life. Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Studies

A typical in vivo pharmacokinetic study of this compound would be conducted in a rodent model, such as Sprague-Dawley rats.[2]

3.1.1. Animal Housing and Care:

  • Male Sprague-Dawley rats (200-250 g) are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).

  • Animals have free access to standard chow and water.

  • Fasting overnight (12 hours) is required before oral administration, with water provided ad libitum.

3.1.2. Drug Administration:

  • Oral (PO) Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a specific dose (e.g., 50 mg/kg).[2]

  • Intravenous (IV) Administration: For determination of absolute bioavailability, this compound is dissolved in a vehicle suitable for injection (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered via the tail vein at a lower dose (e.g., 10 mg/kg).[2]

3.1.3. Blood Sample Collection:

  • Blood samples (approximately 0.25 mL) are collected from the jugular vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

Quantification of this compound in plasma samples is typically achieved using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[1][3]

3.2.1. Sample Preparation:

  • Plasma samples are thawed at room temperature.

  • A protein precipitation method is commonly used for extraction. An internal standard (a compound with similar chemical properties to this compound) is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile).

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in the mobile phase for HPLC-MS/MS analysis.

3.2.2. HPLC-MS/MS Conditions:

  • Chromatographic Separation: A C18 reverse-phase column is typically used for separation with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard.[3]

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting PO_Admin Oral Gavage (this compound Suspension) Fasting->PO_Admin IV_Admin Intravenous Injection (this compound Solution) Fasting->IV_Admin Blood_Collection Serial Blood Sampling (Jugular Vein/Retro-orbital) PO_Admin->Blood_Collection IV_Admin->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Sample_Prep Plasma Protein Precipitation Storage->Sample_Prep LC_MS_MS HPLC-MS/MS Analysis (Quantification) Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis Bioavailability Absolute Bioavailability Calculation PK_Analysis->Bioavailability

Caption: Workflow for an in vivo bioavailability study of this compound.

Potential Signaling Pathway

Based on studies of the structurally similar flavonoid, dihydromyricetin, this compound may exert its effects through the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR and TGF-β pathways.[4][5][6]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Growth Factor Receptor This compound->Receptor mTOR mTOR This compound->mTOR Inhibition? p53 p53 This compound->p53 PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->mTOR Cell_Effects Cell Proliferation, Survival, Apoptosis mTOR->Cell_Effects TGF_beta TGF-β p53->TGF_beta TGF_beta->Cell_Effects

Caption: A potential signaling pathway modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Oral Bioavailability of Dihydromorin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of dihydromorin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound, a promising flavonoid compound, is significantly restricted by two main physicochemical properties:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water. This low solubility limits its dissolution in gastrointestinal fluids, which is a critical prerequisite for absorption across the intestinal wall.

  • Extensive First-Pass Metabolism: Like many flavonoids, this compound is subject to rapid and extensive metabolism in the gut wall and liver before it can reach systemic circulation. This "first-pass effect" significantly reduces the amount of active compound that becomes available to the body.

Due to these factors, this compound is often classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low solubility and low permeability.

Q2: What are the most effective formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies have proven effective in overcoming the challenges of low solubility and first-pass metabolism. The most common and successful approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix at a molecular level can convert its crystalline structure to a more soluble amorphous state. This significantly increases its dissolution rate and the degree of supersaturation in the gut.[1][2]

  • Lipid-Based Formulations (Nanoemulsions/SNEDDS): Encapsulating this compound in nano-sized oil droplets (nanoemulsions) or using self-nanoemulsifying drug delivery systems (SNEDDS) can improve its solubility and protect it from degradation. These systems can also facilitate lymphatic transport, a pathway that bypasses the liver and reduces first-pass metabolism.

  • Co-crystals: Forming co-crystals of this compound with a highly soluble and safe co-former can dramatically increase its aqueous solubility and dissolution rate. The addition of a crystallization inhibitor can further enhance bioavailability by maintaining the supersaturated state.

  • Self-Assembled Micelles: Utilizing surfactants to create micelles that encapsulate this compound can increase its solubility by over 25-fold and significantly improve its absorption and relative bioavailability.[3]

Q3: Which signaling pathways are known to be modulated by this compound?

A3: this compound has been shown to modulate specific cellular signaling pathways, which are key to its therapeutic effects:

  • Wnt/β-catenin Signaling Pathway: this compound has been demonstrated to promote the osteogenic differentiation of mesenchymal stem cells by activating the Wnt/β-catenin signaling pathway. It increases the levels of active β-catenin, which then translocates to the nucleus to activate genes involved in cell proliferation and differentiation.

  • Fyn-Akt Signaling Pathway (Hypothesized): Based on its anti-inflammatory properties and structural similarity to other flavonoids, it is hypothesized that this compound may modulate the Fyn-Akt signaling pathway. Inhibition of this pathway is a known mechanism for reducing inflammatory responses.

Troubleshooting Guides

Issue 1: Low Drug Loading in Nanoemulsion/SNEDDS Formulation

Potential Cause Troubleshooting Step Recommendation
Poor drug solubility in the oil phase. Screen a variety of oils (e.g., long-chain vs. medium-chain triglycerides, fatty acid esters).Select the oil that demonstrates the highest solubilizing capacity for this compound.
Insufficient surfactant/cosurfactant concentration. Optimize the ratio of surfactant and cosurfactant (Smix).Construct a pseudo-ternary phase diagram to identify the optimal Smix ratio and concentration that yields the largest nanoemulsion region.
Precipitation of the drug upon storage. Incorporate a co-solvent like ethanol or Transcutol-P.The co-solvent can improve the drug's solubility within the formulation's oil phase, preventing precipitation.

Issue 2: Recrystallization of this compound in Amorphous Solid Dispersion (ASD) During Storage

Potential Cause Troubleshooting Step Recommendation
Moisture Absorption. Store the ASD in a desiccated environment with appropriate packaging.Water acts as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility, which facilitates recrystallization. Use polymers with low hygroscopicity.
High Drug Loading. Reduce the drug-to-polymer ratio.A higher drug loading increases the thermodynamic drive for crystallization. Ensure enough polymer is present to molecularly disperse and stabilize the drug through interactions like hydrogen bonding.
Inadequate Drug-Polymer Interaction. Select a polymer that forms strong hydrogen bonds with this compound.Polymers like polyvinylpyrrolidone (PVP) are known to form strong H-bonds with flavonoids, effectively preventing recrystallization.

Issue 3: Rapid Precipitation of Drug from a Supersaturated Solution During In Vitro Dissolution

Potential Cause Troubleshooting Step Recommendation
Formulation does not adequately inhibit nucleation and crystal growth. Incorporate a precipitation inhibitor into the formulation or dissolution medium.Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can adsorb onto the surface of newly formed drug nuclei, inhibiting further crystal growth and maintaining a state of supersaturation for a longer duration.
Rapid pH shift in the dissolution medium. For ASDs, consider using pH-dependent polymers.Enteric polymers like HPMCAS can prevent premature drug release in the acidic environment of the stomach and ensure it is released in the more neutral pH of the intestine where absorption is higher.

Quantitative Data

Due to the limited availability of comprehensive pharmacokinetic data for various this compound formulations, data from its close structural analog, dihydromyricetin (DHM), is presented below. These values provide a strong indication of the challenges and potential for improvement.

Table 1: Pharmacokinetic Parameters of Dihydromyricetin (DHM) in Rats [4][5]

Parameter Intravenous (2 mg/kg) Oral (20 mg/kg)
Cmax (ng/mL) 165.67 ± 16.3521.63 ± 3.62
Tmax (h) -2.67 ± 0.50
AUC(0-t) (ng·h/mL) 410.73 ± 78.12164.97 ± 41.76
t1/2 (h) 2.05 ± 0.523.70 ± 0.99
Absolute Bioavailability -4.02%

Data are presented as Mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Table 2: Comparison of Relative Bioavailability Enhancement for Dihydromyricetin (DHM) Formulations

Formulation Strategy Fold-Increase in Relative Bioavailability (Compared to Pure Drug) Reference
Self-Assembled Micelles ~2.05-fold (205%)[3]
Solid Dispersion with TPGS ~2.20-fold (219.78%)[2]
Co-crystal with Caffeine + PVP K30 ~5.26-fold[6]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Ethanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).

    • Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask with the aid of sonication or magnetic stirring.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, gently grind it using a mortar and pestle, and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.

    • Store the final product in a desiccator to prevent moisture absorption.

    • Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g). House the animals under standard laboratory conditions and fast them overnight (12 hours) before the experiment, with free access to water.

  • Groups:

    • Group 1 (Control): Oral administration of a this compound suspension (e.g., in 0.5% carboxymethylcellulose sodium solution).

    • Group 2 (Test Formulation): Oral administration of the new this compound formulation (e.g., solid dispersion reconstituted in water) at an equivalent dose.

    • Group 3 (IV Administration): Intravenous administration of this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) to determine absolute bioavailability.

  • Procedure:

    • Administer the respective formulations to the rats via oral gavage or tail vein injection at a predetermined dose.

    • Collect blood samples (~0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with appropriate software.

    • Calculate the relative oral bioavailability using the formula: Relative Bioavailability (%) = (AUC_Test / AUC_Control) * 100.

Mandatory Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Problem Low Oral Bioavailability (Poor Solubility & High Metabolism) Formulation Select Strategy: - Solid Dispersion - Nanoemulsion - Co-crystal Problem->Formulation Preparation Prepare Formulation Formulation->Preparation Characterization Physicochemical Characterization (PXRD, DSC, Particle Size) Preparation->Characterization Dissolution In Vitro Dissolution & Permeability Studies Characterization->Dissolution PK_Study In Vivo Pharmacokinetic Study in Animal Model Dissolution->PK_Study Data_Analysis Calculate Bioavailability (AUC, Cmax) PK_Study->Data_Analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

Wnt_pathway cluster_cell Cell Membrane cluster_nuc DHM This compound Wnt Wnt Proteins DHM->Wnt Activates Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Dsh Dishevelled (Dsh) Frizzled->Dsh Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Leads to Degradation TCF TCF/LEF Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates Genes Target Gene Expression (Proliferation, Differentiation) TCF->Genes Activates Fyn_Akt_pathway DHM This compound Fyn Fyn DHM->Fyn Inhibits (Hypothesized) Stimulus Inflammatory Stimulus Stimulus->Fyn Activates Akt Akt Fyn->Akt Activates Downstream Downstream Inflammatory Mediators Akt->Downstream Activates Response Inflammatory Response Downstream->Response

References

Dihydromorin Nanoformulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydromorin nanoformulations for in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it formulated into nanoparticles for in vivo studies?

A1: this compound is a flavonoid compound naturally found in plants of the Moraceae family.[1][2] It is known for its antioxidant properties, which help neutralize oxidative stress and protect cells from damage.[1] Research has also suggested its potential in anti-inflammatory, anti-cancer, and anti-diabetic applications.[1] Like many flavonoids, this compound has poor water solubility, which can limit its bioavailability and therapeutic efficacy in vivo.[3] Nanoformulation is a strategy to enhance the solubility, stability, and bioavailability of such compounds.[4][5] By encapsulating this compound in nanoparticles, researchers can improve its delivery to target tissues and control its release, potentially leading to better therapeutic outcomes in preclinical studies.[3][6]

Q2: Which signaling pathways are potentially modulated by this compound?

A2: Current research suggests that this compound may exert its biological effects through various signaling pathways. One of the key pathways identified is the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation.[7] Studies have shown that this compound can increase the levels of active β-catenin, which then translocates to the nucleus to activate the expression of genes involved in processes like osteogenic differentiation.[7] Additionally, its antioxidant properties suggest an interaction with pathways related to oxidative stress.[1] this compound has also been shown to down-regulate microphthalmia-associated transcription factor (MITF), leading to a decrease in the production of tyrosinase-related proteins involved in melanin synthesis.[8]

Q3: What are the critical quality attributes to consider when preparing this compound nanoformulations for in vivo studies?

A3: For in vivo applications, several critical quality attributes of the this compound nanoformulation must be carefully controlled and characterized. These include:

  • Particle Size and Polydispersity Index (PDI): The size of the nanoparticles affects their biodistribution, cellular uptake, and clearance from the body. A narrow size distribution (low PDI) is desirable for uniform behavior.[9][10]

  • Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of their stability in suspension. A sufficiently high positive or negative zeta potential can prevent particle aggregation.[10][11]

  • Drug Loading and Encapsulation Efficiency: These parameters determine the amount of this compound carried by the nanoparticles and the efficiency of the formulation process.[4]

  • In Vitro Drug Release: This assesses the rate and extent of this compound release from the nanoparticles over time, which can predict their in vivo performance.[4][12]

  • Stability: The nanoformulation should be stable under storage conditions and in physiological fluids to ensure consistent performance throughout the experiment.[9][13]

Troubleshooting Guides

Problem 1: Poor Stability of this compound Nanoformulation (Aggregation and Precipitation)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inadequate Stabilizer Concentration The concentration of the stabilizing agent (e.g., surfactant, polymer) may be insufficient to cover the surface of the nanoparticles, leading to aggregation.[9] Solution: Increase the concentration of the stabilizer in a stepwise manner and re-evaluate particle size and zeta potential.
Inappropriate pH The pH of the formulation can affect the surface charge of the nanoparticles and the ionization state of this compound, potentially leading to instability.[14] Solution: Measure the pH of your formulation and adjust it using appropriate buffers. Evaluate the stability of the nanoformulation across a range of pH values to determine the optimal condition.
High Polydispersity Index (PDI) A high PDI indicates a wide range of particle sizes, which can contribute to instability through processes like Ostwald ripening.[9] Solution: Optimize the preparation method to achieve a more uniform particle size distribution. This may involve adjusting parameters such as homogenization speed, sonication time, or the ratio of organic to aqueous phase.[15]
Storage Conditions Improper storage temperature or exposure to light can degrade the nanoformulation or the encapsulated this compound.[14] Solution: Store the nanoformulation at the recommended temperature (e.g., 4°C) and protect it from light.[12] Conduct stability studies at different temperatures to determine the optimal storage conditions.[10]
Problem 2: Low Drug Loading or Encapsulation Efficiency

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Solubility of this compound in the Organic Phase If this compound is not fully dissolved in the organic solvent during preparation, it will not be efficiently encapsulated. Solution: Select an organic solvent in which this compound has higher solubility. Gentle heating or sonication may also help to dissolve the compound completely.
Rapid Drug Diffusion to the Aqueous Phase During the emulsification process, this compound may rapidly partition into the external aqueous phase before the nanoparticles solidify. Solution: Optimize the emulsification process. For solvent evaporation methods, ensure the organic solvent is removed at a controlled rate.[16] Using a polymer that precipitates quickly can also help trap the drug more efficiently.
Inappropriate Drug-to-Polymer Ratio An excessively high ratio of this compound to the encapsulating polymer can lead to drug saturation and subsequent precipitation or poor encapsulation.[3] Solution: Experiment with different drug-to-polymer ratios to find the optimal balance that maximizes drug loading without compromising the stability and characteristics of the nanoparticles.
Problem 3: Inconsistent In Vivo Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Variability in Nanoformulation Batches Inconsistencies in particle size, drug loading, or other characteristics between different batches of the nanoformulation can lead to variable in vivo outcomes. Solution: Strictly adhere to the established preparation protocol. Characterize each batch of nanoformulation thoroughly before in vivo administration to ensure it meets the required specifications.
Improper Administration Technique The route and technique of administration (e.g., oral gavage, intravenous injection) can significantly impact the bioavailability and biodistribution of the nanoformulation.[3][17] Solution: Ensure that the administration technique is consistent across all animals. For intravenous injections, ensure the nanoformulation is well-dispersed and free of aggregates to prevent embolism.
Instability in Biological Fluids The nanoformulation may be unstable in the presence of proteins and other components in the blood, leading to premature drug release or aggregation. Solution: Evaluate the stability of the nanoformulation in simulated biological fluids (e.g., serum-containing media) before in vivo studies. Surface modification of nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) can improve their stability in the bloodstream.

Data Presentation

Table 1: Example Characterization Data for this compound Nanoformulations

Formulation IDPolymer/LipidParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
DHM-NP-01PLGA150 ± 50.15 ± 0.02-25 ± 285 ± 48.5 ± 0.4
DHM-NP-02Chitosan200 ± 80.21 ± 0.03+30 ± 378 ± 57.8 ± 0.5
DHM-LNP-01Solid Lipid180 ± 60.18 ± 0.02-20 ± 290 ± 39.0 ± 0.3

Table 2: Example In Vitro Release Profile of this compound from Nanoformulations

Time (hours)Cumulative Release (%) - DHM-NP-01Cumulative Release (%) - DHM-LNP-01
115 ± 210 ± 1
435 ± 325 ± 2
855 ± 440 ± 3
1270 ± 555 ± 4
2485 ± 675 ± 5

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation
  • Preparation of Organic Phase: Dissolve a specific amount of this compound and PLGA (poly(lactic-co-glycolic acid)) in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.[16]

  • Nanoparticle Collection: Once the solvent is completely evaporated, collect the nanoparticles by centrifugation.

  • Washing and Lyophilization: Wash the collected nanoparticles with deionized water to remove excess stabilizer and unencapsulated drug. Lyophilize the nanoparticles for long-term storage, often with a cryoprotectant.

Protocol 2: Characterization of this compound Nanoformulations
  • Particle Size, PDI, and Zeta Potential: Dilute the nanoformulation in deionized water and analyze using Dynamic Light Scattering (DLS).[10][11]

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[18][19]

  • Encapsulation Efficiency and Drug Loading:

    • Separate the nanoparticles from the aqueous phase by centrifugation.

    • Measure the amount of free this compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

    • Disrupt the nanoparticles using a suitable solvent to release the encapsulated this compound and measure its concentration.

    • Calculate the encapsulation efficiency and drug loading using the following formulas:

      • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100

Protocol 3: In Vivo Efficacy Study in a Murine Model
  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into different groups (e.g., control, free this compound, this compound nanoformulation).

  • Administration: Administer the formulations to the respective groups via the desired route (e.g., oral gavage, intraperitoneal or intravenous injection).[3]

  • Monitoring: Monitor the animals for any signs of toxicity, and record body weight regularly.[3]

  • Efficacy Assessment: At predetermined time points, collect blood samples for pharmacokinetic analysis or euthanize the animals to collect tissues for pharmacodynamic and histopathological analysis.[17]

  • Data Analysis: Analyze the collected data using appropriate statistical methods to evaluate the efficacy of the this compound nanoformulation.

Visualizations

experimental_workflow Experimental Workflow for this compound Nanoformulation cluster_prep Preparation & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis prep Nanoformulation Preparation char Physicochemical Characterization prep->char stability Stability Assessment char->stability release Drug Release Kinetics char->release admin Animal Administration release->admin pk Pharmacokinetic Analysis admin->pk pd Pharmacodynamic Analysis admin->pd data Statistical Analysis pk->data pd->data signaling_pathway Proposed this compound Signaling Pathway DHM This compound Wnt Wnt Signaling DHM->Wnt activates ROS Reactive Oxygen Species (ROS) DHM->ROS scavenges OxStress Oxidative Stress DHM->OxStress inhibits BetaCatenin β-catenin (Active) Wnt->BetaCatenin stabilizes Nucleus Nucleus BetaCatenin->Nucleus translocates to GeneExp Gene Expression (Proliferation, Differentiation) Nucleus->GeneExp regulates ROS->OxStress troubleshooting_logic Troubleshooting Logic for Nanoformulation Instability start Nanoformulation Instability Observed (e.g., Aggregation) check_pdi Is PDI high (> 0.3)? start->check_pdi check_zeta Is Zeta Potential close to zero? check_pdi->check_zeta No optimize_prep Optimize Preparation Method check_pdi->optimize_prep Yes check_storage Are storage conditions correct? check_zeta->check_storage No adjust_stabilizer Adjust Stabilizer Concentration or pH check_zeta->adjust_stabilizer Yes correct_storage Correct Storage (Temperature, Light) check_storage->correct_storage No stable Stable Nanoformulation check_storage->stable Yes optimize_prep->stable adjust_stabilizer->stable correct_storage->stable

References

Technical Support Center: Stability of Flavonoids in Physiological Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of flavonoids, with a specific focus on dihydromorin. Due to limited direct data on this compound, this guide utilizes data from its close structural analog, morin hydrate, as a predictive model. The principles and methodologies outlined are broadly applicable to the study of flavonoid stability in physiological solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My flavonoid appears to be degrading rapidly in Simulated Intestinal Fluid (SIF). What are the potential causes?

A1: Rapid degradation in SIF (typically pH 6.8-7.5) is a common issue for many flavonoids. Several factors could be at play:

  • pH-Mediated Hydrolysis: Flavonoids are often susceptible to alkaline-catalyzed hydrolysis. The relatively higher pH of SIF compared to Simulated Gastric Fluid (SGF) can accelerate degradation. Morin hydrate, for instance, shows significantly faster degradation at pH 9.0 compared to acidic or neutral pH.[1][2]

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure. Ensure your buffers are freshly prepared and consider de-gassing them before use.

  • Enzymatic Degradation: If you are using SIF containing pancreatin, enzymatic degradation could be a factor. To isolate the effect of pH, you can run a parallel experiment using SIF without enzymes.

  • Light Exposure: Flavonoids can be photosensitive.[1] Ensure your experiments are conducted under controlled light conditions or in amber glassware to minimize photodegradation.

Q2: I am observing inconsistent stability results between batches of my experiment. How can I improve reproducibility?

A2: Inconsistent results often stem from subtle variations in experimental conditions. To improve reproducibility:

  • Standardize Solution Preparation: Use a consistent, documented protocol for preparing all physiological solutions (SGF, SIF, PBS). Ensure the final pH of each solution is accurately measured and adjusted before each experiment.

  • Control Temperature: Maintain a constant temperature throughout the incubation period using a calibrated water bath or incubator. Temperature fluctuations can significantly impact degradation rates.

  • Minimize Light Exposure: As mentioned, protect your samples from light at all stages of the experiment, from stock solution preparation to final analysis.

  • Consistent Sampling and Analysis: Use a validated analytical method, such as HPLC-UV, for quantifying the flavonoid concentration.[2] Ensure your sampling technique is consistent and that samples are analyzed promptly or stored appropriately to prevent further degradation before analysis.

Q3: How do I differentiate between pH-mediated degradation and other instability factors?

A3: A systematic approach can help you pinpoint the cause of degradation:

  • Run parallel experiments in buffers of varying pH (e.g., pH 1.2, 5.0, 7.4, 9.0) under identical temperature and light conditions. This will reveal the pH-dependency of your compound's stability.

  • Conduct experiments in the dark versus under light to assess photosensitivity.

  • For enzymatic instability , compare results in SIF with and without pancreatin.

  • To test for oxidative degradation , consider sparging your solutions with an inert gas like nitrogen or argon before and during the experiment and compare the results to experiments conducted without this precaution.

Q4: What is the expected stability of flavonoids in Simulated Gastric Fluid (SGF)?

A4: Generally, many flavonoids exhibit greater stability in the acidic environment of SGF (pH 1.2) compared to the more neutral or alkaline conditions of SIF.[1] Morin hydrate, for example, is relatively stable at pH 1.2.[1][2] However, this is not a universal rule, and the stability of each specific flavonoid should be determined empirically.

Quantitative Data: Stability of Morin Hydrate

The following tables summarize the stability of morin hydrate under various conditions, based on published data.[1][2] The degradation rate constants (k) and half-lives (t½) have been calculated from the reported percentage degradation assuming first-order kinetics.

Table 1: Effect of pH on the Stability of Morin Hydrate at Room Temperature in the Dark

pHMedium% Degradation (after 96h)Calculated k (h⁻¹)Calculated t½ (h)
1.20.1 N HClMinimal->96
5.0Sodium Acetate BufferMinimal->96
7.0WaterMinimal->96
7.4Phosphate Buffer SalineMinimal->96
9.0Tris Base~93.2%0.02725.7

Table 2: Effect of Temperature and Light on the Stability of Morin Hydrate

ConditionpH 1.2 (% Degradation)pH 7.4 (% Degradation)pH 9.0 (% Degradation)
Room Temp - Light (96h) ~15%~20%~94%
Room Temp - Dark (96h) MinimalMinimal~93.2%
Freeze Temp - Light (96h) ~46.1%~77.7%~93.4%
Freeze Temp - Dark (96h) MinimalMinimal~33.4%

Note: "Minimal" indicates that the degradation was not significant over the time course of the experiment as reported in the source literature. The calculated k and t½ values are estimates based on the provided data and should be used as a guide.

Experimental Protocols

Preparation of Simulated Physiological Solutions (USP)

1. Simulated Gastric Fluid (SGF) - pH 1.2 (without pepsin)

  • Reagents:

    • Sodium Chloride (NaCl)

    • Hydrochloric Acid (HCl), concentrated

    • Purified Water

  • Procedure:

    • Dissolve 2.0 g of NaCl in 800 mL of purified water.

    • Add 7.0 mL of concentrated HCl.

    • Adjust the pH to 1.2 ± 0.1 with 1 N HCl or 1 N NaOH if necessary.

    • Add purified water to a final volume of 1000 mL and mix well.

2. Simulated Intestinal Fluid (SIF) - pH 6.8 (without pancreatin)

  • Reagents:

    • Monobasic Potassium Phosphate (KH₂PO₄)

    • Sodium Hydroxide (NaOH)

    • Purified Water

  • Procedure:

    • Dissolve 6.8 g of KH₂PO₄ in 250 mL of purified water.

    • Add 77 mL of 0.2 N NaOH and 500 mL of purified water.

    • Adjust the pH to 6.8 ± 0.1 with 0.2 N NaOH or 0.2 N HCl.

    • Add purified water to a final volume of 1000 mL and mix well.

General Protocol for Flavonoid Stability Assessment
  • Prepare a stock solution of the flavonoid in a suitable solvent (e.g., ethanol, DMSO) at a known concentration.

  • Spike the flavonoid stock solution into the pre-warmed (37°C) physiological solution (SGF or SIF) to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the stability.

  • Incubate the mixture at 37°C in a shaking water bath to simulate physiological conditions.

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Immediately stop the degradation reaction in the withdrawn aliquots. This can be achieved by adding an equal volume of a quenching solvent (e.g., ice-cold acetonitrile or methanol) and placing the samples on ice.

  • Analyze the samples for the remaining concentration of the flavonoid using a validated analytical method, such as HPLC-UV/Vis.

  • Calculate the percentage of flavonoid remaining at each time point relative to the initial concentration at time zero.

  • Determine the degradation kinetics by plotting the natural logarithm of the remaining flavonoid concentration versus time. The slope of the line will be the negative of the first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Flavonoid Stock Solution Spike Spike Stock into Media at 37°C Stock->Spike Media Prepare Physiological Media (SGF/SIF) Media->Spike Incubate Incubate at 37°C with Agitation Spike->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze via HPLC-UV Quench->Analyze Calculate Calculate % Remaining Analyze->Calculate Kinetics Determine Degradation Kinetics (k, t½) Calculate->Kinetics

Workflow for assessing flavonoid stability.

Troubleshooting_Degradation Start Unexpected Degradation Observed pH_Test Run stability at different pH values Start->pH_Test Is degradation pH dependent? Light_Test Compare stability in dark vs. light pH_Test->Light_Test No pH_Cause pH-mediated hydrolysis pH_Test->pH_Cause Yes Enzyme_Test Compare SIF with and without pancreatin Light_Test->Enzyme_Test No Light_Cause Photosensitivity Light_Test->Light_Cause Yes Oxidation_Test Compare with de-gassed buffers Enzyme_Test->Oxidation_Test No Enzyme_Cause Enzymatic degradation Enzyme_Test->Enzyme_Cause Yes Oxidation_Cause Oxidative degradation Oxidation_Test->Oxidation_Cause Yes Other_Cause Other factors (e.g., impurities) Oxidation_Test->Other_Cause No

Troubleshooting unexpected flavonoid degradation.

References

Dihydromorin Degradation Kinetics Study: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of dihydromorin.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work.

Issue Possible Cause Suggested Solution
High variability in replicate samples Inconsistent sample handling and preparation.Ensure precise and consistent timing for all steps, from sample collection to analysis. Use calibrated pipettes and maintain a consistent temperature during sample processing.
Fluctuation in environmental conditions (temperature, light).Conduct experiments in a controlled environment. Use a temperature-controlled incubator/water bath and protect samples from light, especially if photodegradation is suspected.[1]
Instability in the analytical instrument.Run system suitability tests before each analytical run to ensure the instrument is performing correctly. Check for stable baseline and consistent peak areas of a standard solution.
Rapid degradation of this compound standard solution Improper storage conditions.Store stock solutions at low temperatures (2-8°C) and protect from light.[2] Consider preparing fresh solutions for each experiment.
High pH of the solvent.Flavonoids are often unstable at physiological or alkaline pH.[3][4] Prepare standard solutions in a slightly acidic buffer (e.g., pH 4-5) if compatible with your experimental design.
Presence of oxidizing agents in the solvent.Use high-purity solvents and de-gas them before use to remove dissolved oxygen.
No degradation observed under stress conditions Stress conditions are not harsh enough.Increase the intensity of the stressor (e.g., higher temperature, more extreme pH, higher light intensity). Extend the duration of the stress testing.[5]
This compound is highly stable under the tested conditions.While flavonoids are generally susceptible to degradation, this compound might be particularly stable under certain conditions. Review literature on similar flavonoids to select appropriate stress conditions.
Appearance of unexpected peaks in chromatogram Formation of degradation products.This is an expected outcome of a degradation study. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[6][7]
Contamination of the sample or mobile phase.Prepare fresh mobile phase and filter it. Clean the injection port and column. Run a blank injection to check for system contamination.
Poor peak shape for this compound in HPLC analysis Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic state. A slightly acidic pH is often optimal for flavonoids.
Column degradation.Use a guard column to protect the analytical column. If peak shape does not improve with a new guard column, replace the analytical column.
Overloading the column.Reduce the injection volume or the concentration of the sample.

Frequently Asked Questions (FAQs)

1. What are the typical factors that influence this compound stability?

Several factors can affect the stability of this compound, similar to other flavonoids. These include:

  • Temperature: Higher temperatures generally accelerate degradation reactions.[1]

  • pH: Flavonoids are often more stable in acidic conditions and can degrade rapidly in neutral to alkaline solutions.[3][4][8]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[5]

  • Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.[9] this compound, as an antioxidant, is susceptible to this process.[2]

  • Enzymatic degradation: In biological matrices, enzymes can metabolize this compound.[9]

2. What is the expected degradation kinetics for this compound?

While specific data for this compound is limited, studies on other flavonoids like myricetin and quercetin have shown that their degradation often follows first-order kinetics.[3][4][8] This means the rate of degradation is directly proportional to the concentration of this compound.

3. How can I quantify this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying flavonoids.[10][11][12] For separating this compound from its degradation products, a gradient elution on a C18 column is often effective. To identify the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides information about the molecular weight of the unknown compounds.[7][10]

4. How should I prepare my samples for a degradation kinetics study?

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and store it at 2-8°C, protected from light.[2]

  • Working Solutions: Dilute the stock solution with the desired buffer or medium to the final concentration for the experiment. Prepare fresh working solutions for each experiment to minimize degradation before the study begins.

  • Sampling: At each time point, withdraw an aliquot of the reaction mixture. To stop the degradation process immediately, you can add a quenching agent (e.g., a strong acid to lower the pH) or cool the sample rapidly on ice.

  • Storage of Samples: If not analyzing immediately, store the collected samples at -20°C or -80°C to prevent further degradation.

5. What are some common degradation products of flavonoids like this compound?

Based on studies of similar flavonoids like dihydromyricetin, degradation products can include dimers and oxidized products.[6] The specific products will depend on the degradation pathway (e.g., hydrolysis, oxidation, photodegradation).

Quantitative Data Presentation

The following tables summarize hypothetical kinetic data for this compound degradation under different conditions. These are provided as templates for presenting your experimental data.

Table 1: Effect of Temperature on this compound Degradation Rate (at pH 7.4)

Temperature (°C)Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
40.01069.3
250.04515.4
370.1205.8

Table 2: Effect of pH on this compound Degradation Rate (at 37°C)

pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
5.00.01546.2
7.40.1205.8
8.50.4501.5

Experimental Protocols

Protocol 1: this compound Stability Assessment in a Buffered Solution
  • Preparation of Solutions:

    • Prepare buffer solutions at the desired pH values (e.g., pH 5.0, 7.4, and 8.5).

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Experimental Setup:

    • In separate light-protected vials, add the this compound stock solution to each buffer to achieve a final concentration of 10 µg/mL.

    • Incubate the vials at a constant temperature (e.g., 37°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

    • Immediately transfer the aliquot to an HPLC vial containing a quenching solution (e.g., 1 M HCl) to stop the reaction.

  • Analysis:

    • Analyze the samples by a validated HPLC-UV method to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Forced Degradation Study
  • Acid and Base Hydrolysis:

    • Incubate this compound solution with 0.1 M HCl and 0.1 M NaOH at a set temperature (e.g., 60°C).

    • Take samples at various time points and neutralize them before HPLC analysis.

  • Oxidative Degradation:

    • Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Collect samples over time for analysis.

  • Photodegradation:

    • Expose this compound solution to a light source (e.g., a UV lamp or a photostability chamber).

    • Keep a control sample in the dark at the same temperature.

    • Analyze samples at different time intervals.

  • Thermal Degradation:

    • Heat a solid sample of this compound in an oven at a high temperature (e.g., 100°C).

    • Dissolve the sample at various time points for analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock Solution incubate Incubate this compound in Buffers at Controlled Temperature stock->incubate buffer Prepare Buffer Solutions (Varying pH) buffer->incubate sampling Collect Samples at Time Intervals incubate->sampling hplc HPLC-UV Analysis for Quantification sampling->hplc lcms LC-MS for Degradation Product Identification sampling->lcms kinetics Determine Rate Constant (k) and Half-life (t1/2) hplc->kinetics pathway Propose Degradation Pathway lcms->pathway

Caption: Workflow for this compound Degradation Kinetics Study.

degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products This compound This compound Oxidized Oxidized Products This compound->Oxidized Oxidation Hydrolyzed Hydrolysis Products This compound->Hydrolyzed Hydrolysis Dimers Dimers / Oligomers This compound->Dimers Polymerization Isomers Isomers This compound->Isomers Isomerization Heat Heat Heat->this compound Light Light Light->this compound Oxidant Oxidant (e.g., O2, H2O2) Oxidant->this compound pH_change High/Low pH pH_change->this compound

Caption: Potential Degradation Pathways for this compound.

References

Dihydromorin Extraction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of dihydromorin from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources is it typically found? A1: this compound is a flavanonol, a type of flavonoid, recognized for its potential therapeutic properties.[1] It is primarily found in plants from the Moraceae family, such as White Mulberry (Morus alba) and Maclura cochinchinensis.[1] The heartwood of Artocarpus heterophyllus (jackfruit) is also a rich source of this compound.[2]

Q2: What are the common methods for extracting this compound from plants? A2: Common extraction methods for this compound and similar flavonoids range from conventional to modern techniques. Conventional methods include Maceration and Soxhlet extraction. Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which often provide higher yields in shorter times.[3]

Q3: Which solvents are most effective for this compound extraction? A3: The choice of solvent is critical for effective extraction. For this compound and related flavonoids, polar solvents are generally effective.[4] Commonly used solvents include ethanol, methanol, ethyl acetate, acetone, and aqueous mixtures of these.[5][6] For instance, an 80% methanol solution has been proposed as a good compromise for extracting a wide range of secondary metabolites.[6][7] Ethyl acetate is also used, particularly in maceration protocols for Artocarpus heterophyllus.[2]

Q4: How can I monitor the efficiency and success of my extraction? A4: Extraction success can be monitored by determining the yield of the crude extract.[4] For more specific analysis, chromatographic techniques are essential. Thin-Layer Chromatography (TLC) can be used for qualitative assessment, while High-Performance Liquid Chromatography (HPLC) is a preferred method for both identifying and quantifying this compound in your extract due to its simplicity and sensitivity.[4][8]

Q5: What purification techniques can be used after initial extraction? A5: After obtaining a crude extract, purification is necessary to isolate this compound.[4] Common purification techniques include various forms of chromatography such as Vacuum Liquid Chromatography (VLC) and Column Chromatography using silica gel.[2][9] These methods separate compounds based on their different affinities for the stationary phase and the mobile phase.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction method.[4]2. Inappropriate solvent selection.[4]3. Insufficient extraction time or temperature.[4]4. Improper plant material preparation (e.g., particle size is too large).[4]1. Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[4]2. Test different solvents or solvent mixtures. For flavonoids like this compound, 70-80% ethanol or methanol is often effective.[6]3. Increase the extraction duration or temperature, but be cautious of thermal degradation.[4][6]4. Grind the dried plant material into a fine powder to increase the surface area for solvent interaction.[4]
Low Purity of this compound 1. Co-extraction of undesirable compounds.2. Degradation of this compound during the process.3. Ineffective purification steps.1. Use a more selective solvent system. Consider a preliminary defatting step with a non-polar solvent like hexane if lipids are an issue.[6]2. Avoid high temperatures and exposure to light and air. This compound is sensitive to heat and oxidation.3. Optimize your chromatography protocol (e.g., adjust the solvent gradient for column chromatography).[2]
Inconsistent Extraction Results 1. Variation in the quality of plant material (e.g., age, source, drying conditions).[4]2. Lack of standardization in the extraction protocol.[4]1. Use plant material from a consistent source and ensure uniform drying and storage conditions.[4]2. Standardize all parameters: particle size, solvent-to-solid ratio, extraction time, and temperature for every batch.[4]
Emulsion Formation (during liquid-liquid purification) 1. Presence of surfactant-like compounds in the crude extract (e.g., phospholipids, proteins).[10]1. Instead of vigorous shaking, gently swirl or invert the separatory funnel.[10]2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[10]3. Consider using Supported Liquid Extraction (SLE) as an alternative to prevent emulsion formation.[10]
Compound Degradation 1. This compound is unstable under certain conditions (e.g., high heat, acidic pH, air oxidation).1. Use lower extraction temperatures. For MAE and UAE, optimize power and time to avoid overheating.2. Maintain a neutral or slightly alkaline pH during extraction.3. Concentrate the extract using a rotary evaporator at low temperatures (e.g., below 50°C).[4] Store extracts at low temperatures (-20°C) in the dark.[7]

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from studies on this compound and structurally similar flavonoids. Note that yields are highly dependent on the specific plant material, solvent, and experimental conditions.[1]

Extraction Method Plant Source/Compound Solvent Key Parameters Yield Reference
Soxhlet Extraction Morus alba (leaf extract)EthanolNot Specified1.80% (extract rate)[1]
Microwave-Assisted Extraction (MAE) Cudrania tricuspidataWaterTemp: 43.0 °C, Time: 80.3 min, Liquid-to-Residue Ratio: 22.22.72 mg/g (total polyphenol)[1]
Ultrasound-Assisted Extraction (UAE) Allium ursinum70% EthanolTemp: 80 °C, Time: ~80 minNot Specified[1]
Maceration Artocarpus heterophyllusEthyl AcetateTime: 72 hours, Ratio: 1:5 (w/v)Not Specified[2]

Experimental Protocols

Maceration Protocol
  • Apparatus: Sealed container (e.g., large conical flask), mechanical shaker (optional), filter paper, rotary evaporator.

  • Procedure:

    • Preparation: Weigh a specific quantity (e.g., 100 g) of dried, powdered plant material.[4]

    • Extraction: Place the powder in the container and add a suitable solvent, such as ethyl acetate or ethanol, ensuring the material is fully submerged (e.g., a 1:5 or 1:10 solid-to-liquid ratio).[2]

    • Seal the container to prevent solvent evaporation and let it stand at room temperature for a period of 3 to 5 days, with occasional shaking to ensure thorough extraction.[2][4]

    • Filtration: Separate the extract from the solid plant residue by filtering through Whatman No. 1 filter paper.[4]

    • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[4]

Soxhlet Extraction Protocol
  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle, thimble.[1]

  • Procedure:

    • Place a known amount of dried, powdered plant material into a cellulose thimble.[1]

    • Place the thimble inside the main chamber of the Soxhlet extractor.[1]

    • Fill the round-bottom flask with the extraction solvent (e.g., ethanol).[1]

    • Assemble the apparatus and heat the flask. The solvent will vaporize, rise into the condenser, liquefy, and drip onto the sample.[1]

    • The chamber containing the sample will fill with the warm solvent. Once full, the solvent, containing the extracted compounds, is siphoned back into the flask.[1]

    • This cycle repeats, allowing for efficient extraction. Continue the process for several hours until the solvent in the siphon tube runs clear.

    • After extraction, cool the apparatus and concentrate the extract in the flask using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Apparatus: Ultrasonic bath or probe sonicator, flask, filtration or centrifugation equipment.[1]

  • Procedure:

    • Suspend the powdered plant sample in a chosen extraction solvent (e.g., 70% ethanol) in a flask.[1]

    • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.[1]

    • Perform the extraction under specific conditions of temperature, time, and ultrasonic power (e.g., 80°C for 80 minutes).[1] The acoustic cavitation generated disrupts plant cell walls, enhancing the release of compounds.[1]

    • After sonication, separate the liquid extract from the solid residue by filtration or centrifugation.[1]

    • The resulting extract is then ready for concentration and further purification.

Microwave-Assisted Extraction (MAE) Protocol
  • Apparatus: Microwave extraction system with controllable power and temperature, microwave-safe extraction vessel.[1]

  • Procedure:

    • Mix a specific amount of the powdered plant material with a suitable solvent (e.g., water or ethanol) in the extraction vessel.[1]

    • Place the sealed vessel into the microwave extractor.

    • Set the extraction parameters, such as temperature, time, and microwave power. Optimal conditions must be determined experimentally (e.g., 43°C for 80 minutes).[1] Microwave energy rapidly heats the solvent, accelerating the extraction.[11]

    • After the extraction cycle is complete, cool the vessel before opening.[1]

    • Filter the mixture to separate the extract from the solid plant residue.[1]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction cluster_separate Separation & Concentration cluster_purify Purification & Analysis Plant Plant Material (e.g., Morus alba) Dry Drying Plant->Dry Grind Grinding Dry->Grind Extraction Extraction (e.g., UAE, MAE, Soxhlet) Grind->Extraction Filter Filtration / Centrifugation Extraction->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Crude Crude Extract Evap->Crude Purify Purification (e.g., Column Chromatography) Crude->Purify Analyze Analysis (HPLC, TLC) Crude->Analyze Pure_DHM Pure this compound Purify->Pure_DHM Pure_DHM->Analyze

Caption: General workflow for this compound extraction and purification.

G cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nuc DHM This compound Complex Destruction Complex (APC, Axin, GSK-3β) DHM->Complex Modulates? Wnt Wnt Ligand Fz Frizzled Receptor Wnt->Fz Dvl Dvl Fz->Dvl Dvl->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ubiquitination & Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF TCF/LEF Transcription Target Gene Transcription TCF->Transcription

Caption: this compound and its potential modulation of the Wnt/β-catenin pathway.[1]

G Start Low this compound Yield? Check_Prep Is plant material finely ground? Start->Check_Prep Yes End Re-evaluate Yield Start->End No Grind Action: Grind material to a fine powder. Check_Prep->Grind No Check_Solvent Is the solvent optimal? Check_Prep->Check_Solvent Yes Grind->Check_Solvent Test_Solvent Action: Test different polar solvents (e.g., 70-80% EtOH/MeOH). Check_Solvent->Test_Solvent No Check_Method Is the extraction method efficient? Check_Solvent->Check_Method Yes Test_Solvent->Check_Method Switch_Method Action: Switch to UAE or MAE. Check_Method->Switch_Method No Check_Params Are time/temp sufficient? Check_Method->Check_Params Yes Switch_Method->Check_Params Optimize_Params Action: Increase extraction time/temp. Monitor for degradation. Check_Params->Optimize_Params No Check_Params->End Yes Optimize_Params->End

References

Dihydromorin solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Dihydromorin.

Frequently Asked Questions (FAQs) & Troubleshooting

Solubility Issues

Q1: My this compound is not dissolving in water. Why is this happening and what can I do?

A1: this compound has very low aqueous solubility.[1] This is a common issue for this class of compounds, which are often characterized as pseudo-hydrophobic due to intermolecular hydrogen bonds that shield the hydrophilic phenol groups.[1] The solubility in acidic to neutral pH is limited, measured at approximately 750 µg/mL at pH 3-5, increasing only slightly to 853 µg/mL at pH 6.[2]

Troubleshooting Steps:

  • Use Organic Solvents: this compound is more readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[3][4] For experimental purposes, preparing a concentrated stock solution in DMSO is a common practice.

  • pH Adjustment: this compound's ionization, and thus its solubility, increases at near-neutral to alkaline pH.[1][5] However, be aware that stability decreases significantly in weak alkaline solutions.[2] This approach should be used with caution and only for immediate experimental use.

  • Co-solvents: The use of water-miscible co-solvents can improve the solubility of poorly soluble drugs.[6] You can try preparing your solution in a mixture of water and a solvent like ethanol.

  • Advanced Formulation Strategies: For drug development, strategies like forming salts or co-crystals can dramatically improve aqueous solubility.[5][7][8] Co-crystal formulation with trolamine or calcium hydroxide has been shown to improve water solubility by 4- to 6-fold.[5]

Q2: I dissolved this compound in DMSO for my cell culture experiment, but it precipitated when I added it to the aqueous media. How can I prevent this?

A2: This is a common issue when adding a DMSO stock solution of a hydrophobic compound to an aqueous buffer or cell culture medium. The final concentration of DMSO in your aqueous solution is critical. High concentrations of the DMSO stock can cause the compound to "crash out" or precipitate.

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% or 1% to avoid solvent toxicity and precipitation issues.

  • Serial Dilutions: Instead of adding the highly concentrated stock directly, perform serial dilutions in your culture medium.

  • Pre-warm the Medium: Adding the DMSO stock to pre-warmed media while gently vortexing can sometimes help keep the compound in solution.

  • Check Final this compound Concentration: Ensure your final desired concentration of this compound does not exceed its maximum solubility in the final aqueous solution, even with a small percentage of DMSO present.

Stability Issues

Q3: I prepared an aqueous solution of this compound and it turned yellow/brown after a short time. What is causing this degradation?

A3: this compound is unstable in certain conditions, particularly in aqueous solutions. The color change indicates chemical degradation. Several factors can accelerate this process:

  • pH: this compound is notably unstable in weak alkaline solutions. The degradation rate constant increases with increasing pH.[2]

  • Temperature: Higher temperatures accelerate the rate of degradation.[2]

  • Metal Ions: The presence of divalent metal ions, specifically Cu²⁺ and Fe³⁺, significantly accelerates degradation.[2]

  • Oxygen and Light: Like many flavonoids, this compound is susceptible to oxidation.[9] Exposure to atmospheric oxygen and light (photodegradation) can contribute to its breakdown.[9][10]

Q4: How can I improve the stability of my this compound solution?

A4: To mitigate degradation, consider the following strategies:

  • Use Antioxidants: Supplementing your solution with an antioxidant like ascorbic acid (Vitamin C) can dramatically improve stability. The addition of ascorbic acid (at 10% of the this compound concentration) was shown to prevent significant degradation in simulated intestinal fluid for up to 6 hours.[2]

  • Control pH: Prepare and maintain solutions in a slightly acidic to neutral buffer (pH 4-6), where it is most stable.[11] Avoid alkaline conditions.

  • Use Chelating Agents: If metal ion contamination is suspected, adding a chelator like EDTA can help by sequestering the metal ions and preventing them from catalyzing oxidative degradation.[10]

  • Storage Conditions: Always store this compound solutions, especially stock solutions, at low temperatures (e.g., -20°C).[12] Protect them from light by using amber vials or wrapping containers in foil. For solid this compound, store at 2°C - 8°C in a well-closed container.[13]

  • Prepare Fresh Solutions: The most reliable approach is to prepare aqueous solutions fresh for each experiment from a frozen stock in an anhydrous solvent like DMSO.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent/Condition Qualitative Solubility Quantitative Solubility Citation
Water (pH 3-5) Poorly Soluble ~750 µg/mL [2]
Water (pH 6) Poorly Soluble ~853 µg/mL [2]
Dimethyl Sulfoxide (DMSO) Soluble Data not available for this compound. Analog capsaicin is ≥ 30 mg/mL. [3]
Ethanol Soluble Data not available for this compound. Analog capsaicin is ≥ 30 mg/mL. [3]
Water (DHM-TEA salt) Improved Solubility 4- to 6-fold improvement over non-salt form. [5]

| Water (DHM-Ca salt) | Improved Solubility | 4- to 6-fold improvement over non-salt form. |[5] |

Table 2: Stability Profile of this compound

Condition Effect on Stability Finding Citation
pH pH-dependent Unstable in weak alkaline solutions; degradation rate increases with pH. [2]
Temperature Temperature-dependent Degradation rate increases with temperature. [2]
Metal Ions Decreased Stability Degradation is significantly accelerated by Cu²⁺ and Fe³⁺. [2]
Ascorbic Acid Increased Stability Addition of ascorbic acid (10% of DMY conc.) nearly stopped degradation within 6 hours. [2]
Storage (Solid) Stable Recommended storage at 2°C - 8°C in a well-closed container. [13]
Storage (Solution) Unstable Recommended to store frozen (-20°C) and protected from light. [12]

| Humidity (as Cocrystal) | Decreased Stability | Cocrystallization with salts can reduce stability in high-humidity environments. |[7][8] |

Experimental Protocols

Protocol 1: Solubility Determination

This protocol provides a general method for determining the saturation solubility of this compound in a specific solvent.

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the chosen solvent (e.g., water, PBS, ethanol) in a series of sealed vials.

    • Ensure a visible amount of undissolved solid remains at the bottom of each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

    • Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant of each vial.

    • Immediately filter the aliquot using a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][14]

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand degradation pathways and to develop stability-indicating analytical methods.[15][16]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol:water mixture).

  • Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. An unstressed sample should be kept as a control.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature, monitoring frequently as base-catalyzed degradation can be rapid. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Monitor for a defined period.

    • Thermal Degradation: Store a vial of the solution in an oven at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution in a clear vial to a light source that provides both UV and visible light (as specified in ICH Q1B guidelines). Keep a control sample wrapped in foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each condition.

    • Analyze the stressed and control samples using a stability-indicating HPLC method.[14][17] The method should be capable of separating the intact this compound peak from all degradation product peaks.

    • Assess the percentage of degradation and identify the major degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to help elucidate the structure of the degradation products.[14]

Protocol 3: Antioxidant Activity Assessment (DPPH Assay)

This protocol describes a common method for evaluating the antioxidant (radical scavenging) activity of this compound.[18]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.2 mg/mL (or ~0.5 mM) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in the dark.[19]

    • This compound Solutions: Prepare a series of dilutions of this compound in methanol at various concentrations (e.g., 1 to 100 µg/mL).

    • Positive Control: Prepare a series of dilutions of a known antioxidant like ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate or in separate test tubes, add a fixed volume of the DPPH stock solution (e.g., 100 µL).

    • Add an equal volume (e.g., 100 µL) of your this compound dilutions, the positive control dilutions, or pure methanol (as a blank control).

    • Mix well and incubate the plate or tubes in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well/tube at the maximum wavelength for DPPH (typically around 517 nm) using a spectrophotometer or plate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with your this compound sample.

    • Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Visualizations

G Troubleshooting this compound Solubility Issues start Start: this compound does not dissolve q_solvent What solvent are you using? start->q_solvent s_water Aqueous Solution (Water, Buffer) q_solvent->s_water Aqueous s_organic Organic Solvent (DMSO, Ethanol) q_solvent->s_organic Organic a_solubility This compound has very low aqueous solubility. s_water->a_solubility q_organic_issue Is precipitation occurring? s_organic->q_organic_issue try_options Try one of the following: a_solubility->try_options a_supersaturated Solution may be supersaturated. Verify concentration against known solubility limits. q_organic_issue->a_supersaturated Yes end_unsolved Issue Persists: Consult literature for specific formulation. q_organic_issue->end_unsolved No a_supersaturated->end_unsolved opt1 Use DMSO or Ethanol as a co-solvent. try_options->opt1 opt2 Adjust pH carefully (Note: affects stability). try_options->opt2 opt3 Use sonication to aid dissolution. try_options->opt3 opt4 Consider advanced methods: salt/co-crystal formation. try_options->opt4 end_solved Issue Resolved opt1->end_solved opt2->end_solved opt3->end_solved opt4->end_solved

Caption: Troubleshooting workflow for this compound solubility problems.

G Workflow for a Forced Degradation Study cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) analysis Analyze Samples with Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analysis base Base Hydrolysis (e.g., 0.1M NaOH, RT) base->analysis oxidation Oxidation (e.g., 3% H₂O₂) oxidation->analysis thermal Thermal (e.g., 80°C in dark) thermal->analysis photo Photolytic (UV/Vis Light Exposure) photo->analysis start Prepare this compound Stock Solution control Store Control Sample (Protected from stress) start->control stress_application Apply Stress Conditions (ICH Guidelines) start->stress_application control->analysis stress_application->acid stress_application->base stress_application->oxidation stress_application->thermal stress_application->photo results Evaluate Results analysis->results pathway Identify Degradants & Establish Degradation Pathway results->pathway method Confirm Method Specificity results->method

Caption: General workflow for a forced degradation stability study.

G Key Factors Affecting this compound Stability center This compound Stability ph pH (Alkaline conditions increase degradation) center->ph temp Temperature (Higher temps accelerate degradation) center->temp ions Metal Ions (Cu²⁺ and Fe³⁺ catalyze degradation) center->ions light Light (Can cause photodegradation) center->light oxygen Oxygen (Susceptible to oxidation) center->oxygen stabilizers Stabilizers (Ascorbic Acid, Chelators) can improve stability center->stabilizers

Caption: Factors influencing the chemical stability of this compound.

References

Technical Support Center: Dihydromorin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of dihydromorin.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most frequently employed techniques for the quantification of flavonoids like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and cost-effective method suitable for many applications. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex biological matrices such as plasma.[1]

Q2: What are the primary challenges in quantifying this compound in biological samples?

A2: Researchers may face several challenges, including:

  • Low Recovery: Inefficient extraction from the sample matrix.

  • Matrix Effects: Interference from endogenous components in the biological sample, which can suppress or enhance the analyte signal in LC-MS/MS.

  • Analyte Stability: this compound, like many flavonoids, can be susceptible to degradation due to factors like pH, temperature, and light exposure.

  • Poor Peak Shape: Tailing, broadening, or splitting of chromatographic peaks can affect resolution and accuracy.

  • Retention Time Shifts: Inconsistent retention times can lead to misidentification of the analyte.

Q3: How can I improve the extraction recovery of this compound from biological matrices?

A3: To improve recovery, consider optimizing your sample preparation method. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is used to precipitate proteins. This method was found to be effective for the related compound dihydromyricetin.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte, often resulting in high recovery.

Optimization of the extraction solvent, pH, and temperature can significantly impact recovery rates.

Q4: How can matrix effects in LC-MS/MS analysis of this compound be minimized?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Efficient Sample Cleanup: Utilize advanced sample preparation techniques like SPE to remove interfering substances.

  • Matrix-Matched Calibration Standards: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variability in sample processing.

Q5: What are the key stability considerations for this compound?

A5: this compound's stability can be influenced by several factors. Based on studies of the closely related compound dihydromyricetin, this compound is likely unstable in weak alkaline solutions. The degradation is accelerated in the presence of certain metal ions. To enhance stability, it is recommended to:

  • Maintain a slightly acidic pH during sample storage and processing.

  • Consider the addition of antioxidants, such as ascorbic acid, which has been shown to significantly improve the stability of dihydromyricetin.

  • Store samples at low temperatures (e.g., -20°C or -80°C) and protect them from light.

Troubleshooting Guides

Issue 1: Low or No this compound Signal
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and pH. For plant material, maceration with ethyl acetate has been reported.[2] For plasma, protein precipitation with acetonitrile is a good starting point.[1]
Analyte Degradation Ensure samples are handled at low temperatures and protected from light. Consider adding a stabilizing agent like ascorbic acid to your samples and standards.
Instrumental Issues (HPLC/LC-MS) Check for leaks, ensure proper mobile phase composition, and verify detector/mass spectrometer functionality.
Incorrect Wavelength (HPLC-UV) Determine the optimal UV absorbance wavelength for this compound. For many flavonoids, this is in the range of 280-370 nm.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, Splitting)
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Flush the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase Optimize the mobile phase composition, including the organic modifier and pH.
Secondary Interactions Add a competing agent to the mobile phase (e.g., triethylamine) to reduce peak tailing caused by interactions with residual silanols on the column.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Pump or Mobile Phase Issues Check for leaks in the HPLC system, ensure the mobile phase is properly degassed, and verify the pump is delivering a consistent flow rate.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing of components.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is based on the extraction of this compound from the heartwood of Artocarpus heterophyllus.[2]

  • Preparation: Shade-dry the plant material at room temperature and pulverize it into a coarse powder.

  • Maceration: Submerge the powdered material in ethyl acetate (1:5 w/v ratio) for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using vacuum liquid chromatography (VLC) and column chromatography with a gradient of n-hexane and ethyl acetate.

Protocol 2: Quantification of this compound in Plasma (Adapted from Dihydromyricetin Method)

This protocol is adapted from a validated LC-MS/MS method for dihydromyricetin in rat plasma and serves as a strong starting point for this compound analysis.[1]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of an internal standard solution.

    • Add 190 µL of acetonitrile and vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,500 rpm for 10 minutes.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions (Starting Point):

    • Column: A C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined by direct infusion.

Quantitative Data Summary

Table 1: Solubility of this compound
Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)Soluble[3]
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
AcetoneSoluble[4]
Table 2: Stability of Dihydromyricetin (as a proxy for this compound)
Condition Observation Recommendation Reference
Weak Alkaline pH UnstableMaintain a slightly acidic pH for storage and analysis.
Presence of Metal Ions (Cu²⁺, Fe³⁺) Degradation is significantly acceleratedUse high-purity solvents and avoid metal containers where possible.
Addition of Ascorbic Acid Significantly improves stabilityConsider adding ascorbic acid to samples and standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Plant_Material Plant Material Extraction Extraction (e.g., Maceration) Plant_Material->Extraction Ethyl Acetate Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Crude_Extract Crude Extract Extraction->Crude_Extract Supernatant Supernatant for Injection Protein_Precipitation->Supernatant HPLC_UV HPLC-UV Analysis Crude_Extract->HPLC_UV LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Processing Data Processing and Quantification HPLC_UV->Data_Processing LC_MSMS->Data_Processing Final_Concentration Final this compound Concentration Data_Processing->Final_Concentration Result

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt activates Cell_Survival Cell_Survival Akt->Cell_Survival promotes MEK MEK ERK ERK MEK->ERK activates Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation promotes Dihydromyricetin Dihydromyricetin (this compound Analog) Dihydromyricetin->Akt upregulates expression Dihydromyricetin->MEK downregulates expression

Caption: Potential effect of this compound on signaling pathways.

troubleshooting_logic Start Low/No Signal Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Stability Assess Sample Stability Start->Check_Stability Check_Instrument Verify Instrument Performance Start->Check_Instrument Optimize_Solvent Optimize Solvent/pH Check_Extraction->Optimize_Solvent Inefficient? Add_Antioxidant Add Ascorbic Acid Check_Stability->Add_Antioxidant Degradation? Calibrate_Instrument Calibrate/Maintain Check_Instrument->Calibrate_Instrument Malfunction? Re-analyze Re-analyze Sample Optimize_Solvent->Re-analyze Add_Antioxidant->Re-analyze Calibrate_Instrument->Re-analyze

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Preventing Dihydromorin Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of dihydromorin during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a flavonoid compound, a class of natural products known for their antioxidant properties.[1] Like many flavonoids, this compound is susceptible to degradation under various environmental conditions, which can impact its biological activity and lead to inaccurate experimental results. Understanding and controlling its stability is crucial for reliable research and the development of potential therapeutic applications.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of structurally similar flavonoids like dihydromyricetin, the primary factors contributing to this compound degradation are expected to be:

  • pH: this compound is likely unstable in neutral to alkaline solutions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Metal Ions: Certain metal ions, such as Cu²⁺ and Fe³⁺, can catalyze degradation reactions.[2]

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Form Solid (lyophilized powder)More stable than solutions.
Temperature 2°C to 8°CReduces the rate of thermal degradation.
Light Protected from light (amber vials)Prevents photodegradation.
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes oxidative degradation.
Container Tightly sealed, airtight containerPrevents moisture absorption and oxidation.

For long-term storage, storing at -20°C or -80°C in a desiccated environment is also a viable option.

Q4: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?

For preparing stock solutions, it is advisable to use an acidic buffer (pH 3-5) or an anhydrous organic solvent like DMSO or ethanol.[2] Aqueous solutions, especially at neutral or alkaline pH, should be avoided for long-term storage.

Stock Solution Storage Recommendations:

ParameterRecommendation
Solvent DMSO, Ethanol, or acidic buffer (pH 3-5)
Temperature -20°C or -80°C
Light Amber vials or wrapped in aluminum foil
Storage Duration Prepare fresh solutions for each experiment if possible. If storage is necessary, use for the shortest duration possible.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of this compound potency in my cell culture experiments.

Possible Cause: this compound is likely degrading in the cell culture medium, which is typically buffered at a physiological pH (around 7.4). Flavonoids are often unstable in such conditions.

Solutions:

  • Prepare Fresh Solutions: Prepare the this compound solution immediately before adding it to the cell culture.

  • Use a Stabilizer: Consider co-incubating with an antioxidant like ascorbic acid, which has been shown to improve the stability of similar flavonoids.[2]

  • Minimize Exposure Time: Reduce the incubation time of this compound with the cells as much as the experimental design allows.

  • pH Optimization: If possible for your experimental setup, slightly lowering the pH of the medium (while maintaining cell viability) could improve stability.

Problem 2: My this compound powder has changed color from off-white/pale yellow to a brownish hue.

Possible Cause: This color change is a visual indicator of degradation, likely due to oxidation and/or exposure to light and moisture.

Solutions:

  • Verify Storage Conditions: Ensure the compound is stored at the recommended 2°C to 8°C, protected from light, and in a tightly sealed container.

  • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Desiccation: Store the vial in a desiccator to prevent moisture absorption.

  • Quality Check: If significant color change is observed, it is recommended to verify the purity of the compound using an analytical technique like HPLC before use.

Problem 3: I am seeing multiple peaks in my HPLC analysis of a supposedly pure this compound standard.

Possible Cause: The additional peaks are likely degradation products. This could be due to improper storage of the solid standard or degradation in the HPLC sample solvent.

Solutions:

  • Check Standard Storage: Confirm that your this compound standard has been stored correctly.

  • Sample Solvent Stability: this compound may be degrading in your sample diluent. Prepare your samples in a solvent that promotes stability (e.g., a slightly acidic mobile phase) and analyze them immediately after preparation.

  • Method Specificity: Ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 2 hours.
Oxidative Degradation Dissolve this compound in 3% H₂O₂ and keep in the dark at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 80°C in a dry oven for 48 hours.
Photodegradation Expose a solution of this compound (in a transparent container) to UV light (254 nm) and visible light for 24 hours.

Note: The duration and temperature may need to be adjusted to achieve a target degradation of 5-20%.

Protocol 2: Proposed Stability-Indicating HPLC-UV Method

This is a proposed starting point for developing a stability-indicating HPLC method for this compound. Optimization and validation are required.

ParameterProposed Condition
HPLC System A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). Example Gradient: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B.
Flow Rate 1.0 mL/min.
Detection Wavelength Monitor at a wavelength where this compound has significant absorbance, likely around 290 nm. A PDA detector is recommended to assess peak purity.
Injection Volume 10 µL.
Column Temperature 30°C.

Visualizations

Hypothesized_Degradation_Pathway_of_this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation This compound This compound Acid_Degradation Ring Opening Products (Acidic Conditions) This compound->Acid_Degradation H⁺, Δ Base_Degradation Chalcone Formation (Alkaline Conditions) This compound->Base_Degradation OH⁻ Oxidized_Products Quinone-type Structures This compound->Oxidized_Products [O] Photo_Products Radical Species & Polymerization Products This compound->Photo_Products

Caption: Hypothesized degradation pathways of this compound under various stress conditions.

Troubleshooting_Workflow Start This compound Degradation Suspected Check_Storage Review Storage Conditions (Solid & Solution) Start->Check_Storage Storage_OK Storage Conditions Correct Check_Storage->Storage_OK Yes Storage_Not_OK Incorrect Storage Check_Storage->Storage_Not_OK No Check_Experiment Evaluate Experimental Conditions (pH, Temp, Time) Experiment_OK Experimental Conditions Unlikely to Cause Degradation Check_Experiment->Experiment_OK No Experiment_Not_OK Harsh Experimental Conditions Check_Experiment->Experiment_Not_OK Yes Storage_OK->Check_Experiment Implement_Recs Implement Recommended Storage Practices Storage_Not_OK->Implement_Recs Reanalyze Re-analyze Sample Purity (e.g., HPLC) Experiment_OK->Reanalyze Modify_Protocol Modify Experimental Protocol (e.g., fresh solutions, stabilizers) Experiment_Not_OK->Modify_Protocol Implement_Recs->Reanalyze Modify_Protocol->Reanalyze

Caption: A logical workflow for troubleshooting suspected this compound degradation.

References

Technical Support Center: Dihydromorin Stability in Cell Culture Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of dihydromorin when used in cell culture experiments. Ensuring the stability of your compound is critical for obtaining accurate, reproducible, and meaningful results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research?

This compound is a flavonoid compound naturally found in plants of the Moraceae family.[1] Structurally, it is also known as (+)-taxifolin or (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one.[2] In research, it is primarily investigated for its potent antioxidant properties, which allow it to neutralize reactive oxygen species (ROS) and protect cells from oxidative stress.[1] Its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic activities, make it a valuable compound for studying cellular protection mechanisms and signaling pathways.[1]

Q2: How stable is this compound in cell culture medium?

Direct quantitative stability data for this compound in common cell culture media like DMEM is limited in published literature. However, like many flavonoids, this compound is susceptible to degradation in aqueous, neutral pH environments such as cell culture medium.[1]

Studies on structurally similar flavonoids, like dihydromyricetin (DMY), have shown them to be highly unstable in DMEM. This instability leads to the formation of dimers and oxidized products, which can alter the compound's biological activity and potentially introduce experimental artifacts.[3] Given its short elimination half-life observed in in vivo studies (e.g., approximately 0.67 hours in mice), it is reasonable to assume that its stability in culture medium is also limited.[4]

Q3: What factors can affect the stability of this compound?

Several environmental and chemical factors can influence the stability of this compound in your experiments:

  • Temperature: Higher temperatures accelerate chemical degradation. Storing stock solutions at recommended temperatures (2°C - 8°C) and minimizing time at 37°C is crucial.[1] For the related compound dihydromyricetin, stability was shown to be higher at lower temperatures.[3]

  • pH: The pH of the cell culture medium (typically ~7.4) can promote the degradation of flavonoids.

  • Light: Exposure to light, especially UV radiation, can cause photodegradation. It is recommended to protect this compound solutions from light.

  • Oxidation: As an antioxidant, this compound is prone to oxidation. The presence of oxygen and metal ions in the medium can facilitate this process.

  • Medium Components: Certain components in cell culture media, such as cysteine and ferric ammonium citrate, have been found to impact the stability of other molecules and could potentially affect this compound.[5]

Q4: What are the potential degradation pathways for this compound?

Based on the chemistry of flavonoids and studies of similar compounds, the primary degradation pathways for this compound in cell culture medium are likely:

  • Oxidation: The phenolic hydroxyl groups on the flavonoid structure are susceptible to oxidation, which can lead to the formation of quinone-type structures.

  • Dimerization: Oxidized intermediates can react with other this compound molecules to form dimers.[3]

  • Hydrolysis and Rearrangement: While less common, other degradation processes like hydrolysis or molecular rearrangement can occur over time in aqueous solutions.[6]

Q5: How should I prepare this compound solutions for cell culture experiments?

Proper solution preparation is key to minimizing precipitation and degradation. A two-step dilution process is highly recommended.

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 50-100 mM) in a sterile organic solvent such as DMSO. Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.

  • Working Solution: For experiments, thaw a single aliquot of the DMSO stock. Perform an intermediate dilution in pre-warmed (37°C) complete cell culture medium to a more manageable concentration (e.g., 1 mM). Immediately use this intermediate solution to prepare the final desired concentrations in your cell culture plates. Always add the stock solution to the medium, not the other way around, and mix gently but thoroughly.

Q6: I'm observing precipitation when adding this compound to my media. What should I do?

Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture wells is non-toxic and low enough to maintain solubility, typically below 0.5% (v/v).

  • Reduce Final Compound Concentration: You may be exceeding the solubility limit of this compound in the aqueous medium. Try working with a lower concentration range.

  • Use Pre-warmed Medium: Adding the compound stock to medium that has been pre-warmed to 37°C can help improve solubility.

  • Prepare Fresh Solutions: Do not store this compound in aqueous solutions for extended periods. Prepare working solutions fresh for each experiment and add them to the cells immediately.

Section 2: Data Presentation & Summary Tables

While specific half-life data for this compound in cell culture medium is scarce, the following table presents stability data for the closely related flavonoid, dihydromyricetin (DMY) , in an aqueous phosphate buffer, which can serve as a useful reference.

Table 1: Stability of Dihydromyricetin (DMY) in Aqueous Buffer at Different Temperatures (Data is for a structurally similar compound and should be used as an estimate)

Temperature (°C)Degradation Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)
250.0028247.55
370.0053130.78
600.012555.45

Source: Adapted from stability data on dihydromyricetin.[2]

Table 2: Summary of Factors Influencing this compound Stability

FactorEffect on StabilityMitigation Strategy
Temperature Increased temperature accelerates degradation.Store stock solutions at 2-8°C or frozen. Minimize incubation time in medium at 37°C.
Light UV and ambient light can cause photodegradation.Store solutions in amber vials or wrap tubes in foil. Work in a darkened environment when possible.
pH Physiological pH (~7.4) of media can promote degradation.Prepare solutions fresh before use to minimize exposure time.
Oxidation Presence of O₂ and metal ions leads to oxidative degradation.Use high-purity, fresh media. Consider adding a stabilizing antioxidant like Vitamin C (test for compatibility).[3]
Solubility Poor aqueous solubility can lead to precipitation.Use a DMSO stock and perform serial dilutions in pre-warmed media. Keep final DMSO concentration <0.5%.

Section 3: Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for cell culture treatment while minimizing precipitation and degradation.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile, complete cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Prepare Primary Stock (100 mM):

    • Accurately weigh the required amount of this compound powder (MW: 304.25 g/mol ). To make 1 mL of a 100 mM stock, use 30.43 mg.

    • Dissolve the powder in the appropriate volume of sterile DMSO.

    • Vortex vigorously for 1-2 minutes until fully dissolved.

  • Storage: Aliquot the 100 mM stock solution into single-use, light-protected tubes and store at -20°C or -80°C for long-term stability.

  • Prepare Working Solution (for immediate use):

    • Thaw one aliquot of the 100 mM stock solution at room temperature.

    • Intermediate Dilution (e.g., to 1 mM): Dilute the 100 mM stock 1:100 in pre-warmed complete cell culture medium. For example, add 5 µL of the 100 mM stock to 495 µL of medium. Mix well by gentle pipetting.

    • Final Dilution: Add the appropriate volume of the 1 mM intermediate solution to your cell culture wells to achieve the desired final concentration (e.g., for 10 µM, add 10 µL of the 1 mM solution to 1 mL of medium in the well).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a set of control cells.

G cluster_stock Primary Stock Preparation cluster_working Working Solution Preparation (Immediate Use) weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO (e.g., 100 mM) weigh->dissolve aliquot 3. Aliquot & Store (-20°C / -80°C, protected from light) dissolve->aliquot thaw 4. Thaw one aliquot aliquot->thaw For each experiment intermediate 5. Intermediate Dilution (e.g., 1:100 in pre-warmed medium) thaw->intermediate final 6. Final Dilution (in cell culture plate) intermediate->final experiment experiment final->experiment Treat Cells

Caption: Workflow for preparing this compound solutions.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

Objective: To quantify the degradation of this compound in a cell-free culture medium over time.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes or multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Appropriate solvents for mobile phase and sample preparation

Procedure:

  • Sample Preparation: Prepare a solution of this compound in pre-warmed cell culture medium at the highest concentration you plan to use in your experiments (e.g., 50 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (<0.5%).

  • Incubation: Place the tube or plate in a 37°C, 5% CO₂ incubator.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the medium. The t=0 sample should be taken immediately after preparation.

  • Sample Processing:

    • Immediately process the sample to stop further degradation. This typically involves protein precipitation by adding a cold organic solvent (e.g., 3-4 volumes of acetonitrile or methanol), followed by centrifugation to pellet proteins.

    • Transfer the supernatant to a clean vial for analysis.

    • Store processed samples at -80°C if not analyzing immediately.

  • Quantitative Analysis:

    • Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.

    • Create a standard curve using freshly prepared this compound solutions of known concentrations in the same medium (processed at t=0) to quantify the amount remaining at each time point.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the concentration or percentage remaining versus time to determine the degradation kinetics and half-life (t₁/₂).

Section 4: Signaling Pathways and Logical Diagrams

Potential Degradation & Experimental Workflow

The following diagrams illustrate the likely degradation pathways for this compound in an oxidative environment and the experimental workflow for assessing its stability.

G cluster_workflow Stability Assessment Workflow cluster_pathway Potential Degradation Pathways start Spike this compound into Cell-Free Medium incubate Incubate at 37°C, 5% CO₂ start->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h...) incubate->sample process Stop Reaction & Process Sample (e.g., Protein Precipitation) sample->process analyze Quantify Remaining This compound (HPLC/LC-MS) process->analyze end Calculate % Remaining and Half-Life analyze->end dhm This compound oxidized Oxidized Intermediates (e.g., Quinones) dhm->oxidized Oxidation (O₂, metal ions, pH) dimers Dimers oxidized->dimers Dimerization other Other Products (e.g., ring-opening) oxidized->other Further Degradation G cluster_nfkb NF-κB Pathway (Pro-inflammatory) cluster_nrf2 Nrf2 Pathway (Antioxidant) dhm This compound ros Oxidative Stress (ROS) dhm->ros Scavenges ikk IKK Activation dhm->ikk Inhibits keap1 Keap1-Nrf2 Dissociation dhm->keap1 May Activate ros->ikk Activates ros->keap1 Activates ikb IκB Degradation ikk->ikb nfkb_nuc NF-κB Nuclear Translocation ikb->nfkb_nuc inflammation Inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nuc->inflammation nrf2_nuc Nrf2 Nuclear Translocation keap1->nrf2_nuc nrf2_nuc->nfkb_nuc Inhibits (Crosstalk) are ARE Binding nrf2_nuc->are antioxidant Antioxidant Gene Expression (HO-1, NQO1) are->antioxidant

References

Troubleshooting low plasma concentration of Dihydromorin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Dihydromorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo and in vitro experiments, particularly concerning low plasma concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected plasma concentrations of this compound in our animal studies. What are the potential causes?

A1: Low plasma concentration of this compound, a flavonoid, is a common challenge primarily due to its inherent physicochemical and pharmacokinetic properties. Several factors can contribute to this issue:

  • Poor Oral Bioavailability: Like many flavonoids, this compound likely has low oral bioavailability. This can be attributed to:

    • Low Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder its dissolution and subsequent absorption.[1][2]

    • Extensive First-Pass Metabolism: Significant metabolism in the intestine and liver (Phase I and Phase II reactions like glucuronidation and sulfation) can reduce the amount of active compound reaching systemic circulation.[3][4]

    • Interaction with Gut Microbiota: Intestinal microorganisms can metabolize this compound, altering its structure and affecting its absorption.[3]

  • Chemical Instability: this compound may be unstable under certain physiological conditions. For instance, the related compound dihydromyricetin is unstable in weak alkaline solutions, which could be relevant to the intestinal environment.[5]

  • Drug Formulation and Administration: The formulation and route of administration can significantly impact absorption.

  • Analytical Method Sensitivity: The sensitivity of the analytical method used to quantify this compound in plasma might not be sufficient to detect low concentrations.

Q2: How can we improve the oral bioavailability of this compound in our experiments?

A2: Several strategies can be employed to enhance the oral bioavailability of flavonoids like this compound:

  • Formulation Strategies:

    • Nanotechnology: Encapsulating this compound in nanoparticles, liposomes, or micelles can improve its solubility, protect it from degradation, and enhance its absorption.[1][2]

    • Use of Absorption Enhancers: Co-administration with agents that increase intestinal permeability can improve absorption.[1][4]

  • Chemical Modification:

    • Prodrugs: Converting this compound into a more soluble or permeable prodrug that is metabolized back to the active form in the body.[1]

  • Co-administration with Other Agents:

    • Ascorbic Acid: Co-administration with ascorbic acid has been shown to improve the stability and bioavailability of the related compound dihydromyricetin.[5]

    • Fatty Meals: Administering this compound with a high-fat meal may increase its absorption, as has been observed with other flavonoids.[3]

Q3: What are the key considerations for developing a robust analytical method to quantify this compound in plasma?

A3: A sensitive and specific analytical method is crucial for accurately determining this compound plasma concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly recommended technique.[6][7] Key considerations include:

  • Sample Preparation: Efficient extraction of this compound from the plasma matrix is essential. Common techniques include:

    • Protein Precipitation: A simple and rapid method using cold methanol or acetonitrile.[8]

    • Liquid-Liquid Extraction: Using an appropriate organic solvent to partition the analyte.[6]

    • Solid-Phase Extraction (SPE): Provides cleaner extracts and can concentrate the analyte.[9]

  • Chromatographic Separation: A reverse-phase C18 column is often suitable for separating flavonoids.[8] The mobile phase composition should be optimized for good peak shape and resolution.

  • Mass Spectrometry Detection: Use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[6]

  • Method Validation: The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Causes Troubleshooting Steps
Low or undetectable this compound levels in plasma after oral administration. 1. Poor Bioavailability: Low solubility, extensive first-pass metabolism.[2][3][4] 2. Chemical Instability: Degradation in the GI tract.[5] 3. Inadequate Dose: The administered dose may be too low. 4. Analytical Method Issues: Insufficient sensitivity (high LLOQ).[7]1. Improve Bioavailability: - Formulate this compound in a solubility-enhancing vehicle (e.g., nanoparticles, lipid-based formulations).[1][2] - Co-administer with an absorption enhancer or ascorbic acid.[1][5] 2. Increase Dose: Conduct a dose-escalation study to determine a dose that results in quantifiable plasma concentrations. 3. Optimize Analytical Method: - Improve the extraction recovery from plasma. - Enhance the sensitivity of the LC-MS/MS method (e.g., optimize ionization parameters).
High variability in plasma concentrations between subjects. 1. Genetic Factors: Differences in metabolic enzyme activity.[3] 2. Physiological State: Differences in GI motility, food intake.[3][10] 3. Inconsistent Dosing: Inaccurate administration of the compound.1. Standardize Experimental Conditions: - Fast animals overnight before dosing. - Ensure accurate and consistent administration of the dose. 2. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability.
This compound degrades during sample collection, processing, or storage. 1. Enzymatic Degradation: Esterases in the blood can degrade the compound. 2. Chemical Instability: pH or temperature-dependent degradation.[5]1. Use appropriate collection tubes: Collect blood in tubes containing an anticoagulant and an enzyme inhibitor (e.g., sodium fluoride) if necessary. 2. Process samples quickly and at low temperatures: Centrifuge blood samples at 4°C immediately after collection to separate plasma. 3. Store samples appropriately: Store plasma samples at -80°C until analysis. 4. Evaluate stability: Conduct freeze-thaw and long-term stability studies to assess the stability of this compound in plasma under your storage conditions.

Experimental Protocols

Protocol: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • HPLC-grade methanol, acetonitrile, and formic acid

  • Ultrapure water

  • Drug-free rat plasma

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions:

Parameter Specification
HPLC System Agilent 1200 series or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile (Use a suitable gradient)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
Detection Mode Multiple Reaction Monitoring (MRM)

4. Method Validation:

  • Linearity: Analyze a series of calibration standards to establish the linear range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of this compound and the IS.

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term storage).

Visualizations

Troubleshooting_Low_Plasma_Concentration Start Low this compound Plasma Concentration Cause1 Poor Oral Bioavailability Start->Cause1 Cause2 Chemical Instability Start->Cause2 Cause3 Analytical Issues Start->Cause3 SubCause1a Low Solubility Cause1->SubCause1a SubCause1b Extensive Metabolism Cause1->SubCause1b SubCause1c Gut Microbiota Interaction Cause1->SubCause1c Solution2 Optimize Formulation pH & Protect from Degradation Cause2->Solution2 Solution3 Improve Method Sensitivity (e.g., LC-MS/MS) Cause3->Solution3 Solution1a Formulation Strategies (Nanoparticles, Liposomes) SubCause1a->Solution1a Solution1b Co-administration (Absorption Enhancers, Ascorbic Acid) SubCause1b->Solution1b

Caption: Troubleshooting workflow for low this compound plasma concentration.

Pharmacokinetic_Pathway Oral Oral Administration of this compound GI Gastrointestinal Tract Oral->GI Dissolution Liver Liver (First-Pass Metabolism) GI->Liver Absorption Excretion Excretion GI->Excretion Non-absorbed Circulation Systemic Circulation (Plasma Concentration) Liver->Circulation To Systemic Circulation Metabolism Metabolism Liver->Metabolism Metabolites invis1 Circulation->invis1 Tissues Target Tissues Tissues->Circulation Metabolism->Excretion invis1->Tissues Distribution invis1->Metabolism invis2

Caption: Pharmacokinetic pathway of orally administered this compound.

References

Validation & Comparative

Dihydromorin vs. Quercetin: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of the flavonoids dihydromorin and quercetin. While direct comparative studies on this compound are limited, this guide incorporates data on the structurally similar and often more potent antioxidant, dihydroquercetin (taxifolin), to provide a comprehensive analysis for research and drug development purposes.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound, dihydroquercetin (as a proxy for this compound), and quercetin have been evaluated using various in vitro assays. The following table summarizes their performance, primarily expressed as IC50 values, where a lower value indicates higher antioxidant activity.

AssayThis compound (IC50)Dihydroquercetin (Taxifolin) (IC50)Quercetin (IC50)Reference Compound (IC50)
Radical Scavenging Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl)Not AvailableNot Available4.60 ± 0.3 µM[1]Ascorbic Acid: 9.53 µg/mL[2]
19.17 µg/mL[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Not AvailableNot Available48.0 ± 4.4 µM[1]
2.04 ± 0.02 µg/mL[3]
Cellular & Enzymatic Assays
ROS (Reactive Oxygen Species) Production Inhibition7.88 µg/mL (Whole Blood Cells)Not AvailableNot Available
7.59 µg/mL (PMNs)
7.24 µg/mL (Monocytes)
MPO (Myeloperoxidase) Activity Inhibition5.24 µg/mLNot AvailableNot Available

Key Insights from Experimental Data

This compound has demonstrated potent inhibitory effects on the production of reactive oxygen species (ROS) in various human cell types, with IC50 values ranging from 7.24 to 7.88 µg/mL. It also effectively inhibits the pro-inflammatory enzyme myeloperoxidase (MPO) with an IC50 value of 5.24 µg/mL.

Quercetin is a well-established antioxidant with strong radical scavenging activity, as evidenced by its low IC50 values in DPPH and ABTS assays.[1][2][3] Theoretical and some experimental studies suggest that dihydroquercetin (taxifolin) may possess even greater antioxidant potential than quercetin due to its structural differences.[4][5] This suggests that this compound, being a dihydroflavonol similar to dihydroquercetin, likely possesses significant antioxidant capabilities. The lack of a C2-C3 double bond in the C-ring of dihydroflavonols may enhance their radical scavenging activity.

Signaling Pathway: Nrf2-ARE Antioxidant Response

A key mechanism by which flavonoids like quercetin exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a primary cellular defense against oxidative stress.

Caption: Nrf2-ARE antioxidant signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or activators like quercetin and likely this compound, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the transcription of a battery of antioxidant and detoxification enzymes.

Experimental Protocols

Cellular Reactive Oxygen Species (ROS) Detection Assay

This assay measures the ability of a compound to inhibit intracellular ROS production.

Principle: The cell-permeant reagent 2',7'-dichlorofluorescin diacetate (DCFDA) is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell. After diffusing into the cell, DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2',7'-dichlorofluorescein (DCF). DCF is a highly fluorescent compound, and its fluorescence can be measured to quantify ROS levels.

Protocol:

  • Cell Culture: Plate cells (e.g., PMNs, monocytes, or whole blood cells) in a 96-well plate and culture to the desired confluency.

  • Staining: Wash the cells with a suitable buffer (e.g., PBS). Stain the cells with a working solution of DCFDA (e.g., 20 µM) in buffer for 30-45 minutes at 37°C in the dark.

  • Treatment: Wash the cells to remove the excess DCFDA. Add the test compound (this compound or quercetin) at various concentrations to the cells and incubate for a desired period.

  • Induction of Oxidative Stress (Optional): A cytotoxic agent like tert-butyl hydroperoxide (TBHP) can be used as a positive control to induce ROS production.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: The change in ROS levels is determined as a percentage of the control after subtracting the background fluorescence. The IC50 value is calculated from the dose-response curve.

Myeloperoxidase (MPO) Inhibitor Screening Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of MPO.

Principle: MPO catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions. The assay can be based on either the chlorination or peroxidation activity of MPO. In a common fluorescence-based peroxidation assay, a non-fluorescent substrate is oxidized by the MPO-H₂O₂ system to a highly fluorescent product.

Protocol:

  • Reagent Preparation: Prepare assay buffer, MPO enzyme solution, hydrogen peroxide solution, and a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

  • Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor (this compound) at various concentrations, and the MPO enzyme solution. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).

  • Reaction Initiation: Initiate the reaction by adding the working solution containing the fluorogenic substrate and hydrogen peroxide to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes), often with shaking.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the substrate used (e.g., Ex/Em = 530-540/585-595 nm for resorufin, the product of ADHP oxidation).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity. Determine the IC50 value from the dose-response curve.

Experimental_Workflow cluster_ROS ROS Inhibition Assay cluster_MPO MPO Inhibition Assay A1 Plate & Culture Cells A2 Stain with DCFDA A1->A2 A3 Treat with this compound/ Quercetin A2->A3 A4 Measure Fluorescence (Ex/Em: 485/535 nm) A3->A4 A5 Calculate % Inhibition & IC50 A4->A5 B1 Prepare Reagents (MPO, H2O2, Substrate) B2 Add Reagents & Inhibitor to 96-well Plate B1->B2 B3 Initiate Reaction B2->B3 B4 Incubate at RT B3->B4 B5 Measure Fluorescence B4->B5 B6 Calculate % Inhibition & IC50 B5->B6

References

Dihydromorin vs. Morin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Dihydromorin and Morin, two closely related flavonoids found in various plants of the Moraceae family.[1][2] Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to highlight the structural, physicochemical, and biological differences between these two compounds.

Structural and Physicochemical Properties

Morin (2',3,4',5,7-pentahydroxyflavone) is a flavonol, a class of flavonoids characterized by a double bond between carbons 2 and 3 of the C-ring and a hydroxyl group at position 3.[3][4] this compound, as its name suggests, is the dihydro-derivative of morin, specifically a flavanonol.[1] The key structural difference is the saturation of the C2-C3 double bond in this compound, which results in two additional hydrogen atoms and changes the planarity of the heterocyclic C-ring.[5][6] This seemingly minor structural alteration can lead to significant differences in their biological activities.

Table 1: Physicochemical Properties of this compound and Morin

PropertyThis compoundMorin
IUPAC Name (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[5]2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one[4]
Molecular Formula C₁₅H₁₂O₇[5]C₁₅H₁₀O₇[4]
Molar Mass 304.25 g/mol [5]302.24 g/mol [7]
Appearance -Yellow compound[4]
Aqueous Solubility -Poor (28.7 µg/mL in water)[8][9]
PubChem CID 5458714[5]5281670[7]

Comparative Biological Activities

While both compounds exhibit a range of biological effects, the saturation of the C2-C3 bond in this compound influences their potency and mechanisms of action.

Flavonoids are renowned for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions.[10] The antioxidant capacity of flavonoids is heavily dependent on their chemical structure, particularly the number and arrangement of hydroxyl groups and the presence of the C2-C3 double bond.[10]

Studies suggest that the C2-C3 double bond in conjugation with the 4-oxo group in flavonoids like morin enhances their radical scavenging activity.[10] While direct comparative studies are limited, the structural features of morin, including the 2',4'-dihydroxy pattern on the B-ring and the 3- and 5-hydroxyl groups, are known to contribute significantly to its potent antioxidant potential.[10] Morin has been shown to effectively scavenge superoxide anions and other reactive oxygen species (ROS) and inhibit lipid peroxidation.[10][11] this compound also possesses antioxidant capabilities, for instance, by inhibiting tyrosinase, an enzyme involved in melanin production which can be related to oxidative processes.[1][12] However, the absence of the C2-C3 double bond might result in a comparatively lower radical scavenging activity than morin.

Both morin and this compound have demonstrated anti-inflammatory properties. Morin exerts its effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[13][14][15] It can modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13][16]

Morin has been extensively studied for its anticancer effects and has been shown to inhibit the proliferation of various cancer cell lines, including breast, colorectal, and liver cancer.[11][13][18] Its mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis and invasion.[18][19] Morin can modulate several signaling pathways implicated in cancer, such as the Akt and NF-κB pathways.[11][19] For instance, it has been shown to suppress the growth of highly metastatic breast cancer cells by inhibiting Akt activation.[19]

This compound has also been reported to possess cytotoxic activities. However, a direct comparison of the anticancer potency of this compound and Morin across the same cancer cell lines is not well-documented in the available literature. The structural difference, particularly the C2-C3 double bond in Morin, is often linked to higher cytotoxic activity in flavonoids.

Table 2: Summary of Biological Activities and Modulated Signaling Pathways

Biological ActivityThis compoundMorin
Antioxidant Tyrosinase inhibition[1][12]Potent free radical scavenging, metal chelation[10]
Anti-inflammatory -Inhibition of NO, TNF-α, ILs; Modulation of NF-κB, MAPK pathways[13][16]
Anticancer -Induces apoptosis, inhibits proliferation and metastasis; Modulates Akt, NF-κB pathways[11][19]
Key Signaling Pathways -NF-κB, MAPK, Nrf2/HO-1[13][20], Akt[19], EGFR[20]

Signaling Pathways

The biological effects of Morin are mediated through its interaction with a complex network of cellular signaling pathways. This compound likely shares some of these mechanisms, though its specific interactions may differ.

Morin mitigates inflammation primarily by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Morin can block this activation, thereby reducing the production of inflammatory mediators.

Morin_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Morin Morin Morin->IKK Morin->NFkB_nuc

Caption: Morin's inhibition of the NF-κB pathway.

In cancer cells, Morin can suppress the pro-survival Akt pathway. The Akt pathway promotes cell survival by inhibiting apoptotic proteins. By inhibiting the phosphorylation and activation of Akt, Morin can lead to the activation of caspase cascades and induce apoptosis.

Morin_Anticancer_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt P Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Morin Morin Morin->Akt

Caption: Morin's inhibition of the pro-survival Akt pathway.

Experimental Protocols

Reproducible and standardized methodologies are critical for the comparative evaluation of bioactive compounds. Below are representative protocols for assays commonly used to assess the antioxidant, anti-inflammatory, and anticancer activities of flavonoids like this compound and Morin.

This assay measures the ability of a compound to act as a free radical scavenger.

  • Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The change in absorbance is measured spectrophotometrically.

  • Reagents: DPPH solution (in methanol), test compounds (this compound, Morin), positive control (e.g., Ascorbic acid), methanol.

  • Procedure:

    • Prepare stock solutions of test compounds and the positive control in methanol.

    • In a 96-well plate, add a fixed volume of DPPH solution to serial dilutions of the test compounds.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its effect on NO production in LPS-stimulated macrophage cells.

  • Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Reagents: RAW 264.7 macrophage cells, cell culture medium (e.g., DMEM), Lipopolysaccharide (LPS), test compounds, Griess reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes.

    • Measure the absorbance at ~540 nm.

    • Determine the nitrite concentration by comparing it with a sodium nitrite standard curve.

Experimental_Workflow_NO_Assay start Start seed Seed RAW 264.7 cells in 96-well plate start->seed adhere Incubate overnight (Adhesion) seed->adhere pretreat Pre-treat with This compound/Morin adhere->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect Collect supernatant stimulate->collect griess Add Griess Reagent collect->griess measure Measure Absorbance (540 nm) griess->measure analyze Analyze Data (Calculate IC₅₀) measure->analyze end End analyze->end

Caption: Workflow for in vitro anti-inflammatory assay.

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

  • Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

  • Reagents: Cancer cell line (e.g., MDA-MB-231), cell culture medium, test compounds, MTT solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of this compound or Morin for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This compound and Morin are structurally similar flavonoids with overlapping but distinct biological profiles. The primary structural difference—the saturation of the C2-C3 double bond in this compound—likely accounts for variations in their antioxidant, anti-inflammatory, and anticancer potencies. Morin's planar structure and conjugated system generally confer more potent radical scavenging and anticancer activities. However, this compound remains a valuable compound with demonstrated biological effects, such as tyrosinase inhibition.

For researchers in drug development, the choice between these two molecules may depend on the specific therapeutic target. Morin's extensive documentation and potent activity make it a strong candidate for anti-inflammatory and anticancer applications. This compound may offer a different therapeutic window or specificity that warrants further investigation. Future comparative studies using standardized protocols are essential to fully elucidate their relative potencies and therapeutic potential.

References

Dihydromorin vs. Dihydroquercetin (Taxifolin): A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two closely related flavonoids, dihydromorin and dihydroquercetin (also known as taxifolin). The information presented is supported by experimental data to assist researchers in evaluating their potential for various therapeutic applications.

At a Glance: Key Biological Activities

Biological ActivityThis compoundDihydroquercetin (Taxifolin)
Antioxidant Activity Data limited on common assaysPotent activity demonstrated in various assays
Anti-inflammatory Activity Potent inhibition of neutrophil activity and inflammatory enzymesDemonstrated inhibition of pro-inflammatory cytokines and pathways
Anticancer Activity Data is limitedInhibits proliferation of various cancer cell lines
Tyrosinase Inhibition Moderate to potent inhibitorPotent inhibitor
Xanthine Oxidase Inhibition Data is limitedModerate inhibitor
Lipoxygenase Inhibition Data is limitedPotent inhibitor

Antioxidant Activity

Both this compound and dihydroquercetin possess antioxidant properties, a hallmark of the flavonoid class of compounds. However, the extent of their activity, as measured by common in vitro assays, shows some differences based on available data. Dihydroquercetin has been more extensively studied for its antioxidant capacity.

AssayThis compound (IC50)Dihydroquercetin (Taxifolin) (IC50)Reference Compound (IC50)
DPPH Radical Scavenging~11.4 µg/mL (as Dihydromyricetin)32.41 ± 3.35 µg/mLAscorbic Acid: 47.17 ± 4.19 µg/mL
ABTS Radical Scavenging~3.4 µg/mL (as Dihydromyricetin)--
Peroxidase Activity Inhibition-0.7 µMQuercetin: 0.7 µM
Lipid Radical Production Inhibition-10 µMRutin: 3.7 µM

Note: Data for this compound in DPPH and ABTS assays is based on its close structural analog, dihydromyricetin, as direct data for this compound was limited in the reviewed literature.

Anti-inflammatory Activity

Both compounds exhibit significant anti-inflammatory effects through various mechanisms, including the modulation of immune cell activity and the inhibition of pro-inflammatory enzymes and cytokines.

Target/AssayThis compound (IC50)Dihydroquercetin (Taxifolin)Reference Compound
PMN Chemotaxis5.03 µg/mL-Ibuprofen: 1.52 µg/mL
ROS Production (Whole Blood)7.88 µg/mLReduces ROS production-
ROS Production (PMNs)7.59 µg/mLReduces ROS production-
ROS Production (Monocytes)7.24 µg/mLReduces ROS production-
Myeloperoxidase (MPO)5.24 µg/mL-Indomethacin: 24.6 µg/mL
Pro-inflammatory Cytokines-Reduces TNF-α, IL-1β, IL-6-
Inflammatory Pathways-Inhibits NF-κB and MAPK signaling-

This compound shows potent, direct inhibitory effects on neutrophil functions, which are key drivers of acute inflammation[1]. Dihydroquercetin's anti-inflammatory actions are well-documented, involving the downregulation of key inflammatory signaling pathways like NF-κB and MAPK, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6[2][3][4].

Anticancer Activity

Dihydroquercetin has been investigated for its antiproliferative effects against various cancer cell lines. Data on the anticancer activity of this compound is less prevalent in the available literature.

Cell LineThis compound (IC50)Dihydroquercetin (Taxifolin) (IC50)
HCT-116 (Colon Cancer)-32 ± 2.35 µg/mL[5]
A549 (Lung Cancer)-Exhibits toxicity at higher doses[6]
U2OS (Osteosarcoma)-Inhibits proliferation[7]
Saos-2 (Osteosarcoma)-Inhibits proliferation[7]

Dihydroquercetin has been shown to inhibit the growth, migration, and invasion of human osteosarcoma cells and lung cancer cells[6][7]. Its anticancer mechanisms involve the induction of cell cycle arrest and apoptosis, and the modulation of signaling pathways such as PI3K/Akt[7][8].

Enzyme Inhibition

Both flavonoids have been shown to inhibit various enzymes involved in different physiological and pathological processes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for hyperpigmentation disorders.

CompoundIC50
This compound31.1 µM[9]
Dihydroquercetin (Taxifolin)-

Note: While a specific IC50 for dihydroquercetin was not found in the direct comparative context, it is recognized as a tyrosinase inhibitor.

Xanthine Oxidase Inhibition

Xanthine oxidase is a crucial enzyme in purine metabolism, and its inhibition is a therapeutic target for gout.

CompoundIC50Reference Compound
This compound--
Dihydroquercetin (Taxifolin)More potent than quercetin in inhibiting superoxide production by xanthine oxidase[10]Quercetin: 2.74 ± 0.04 µM[11]
Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the inflammatory pathway through the production of leukotrienes.

CompoundIC50Reference Compound
This compound--
Dihydroquercetin (Taxifolin)-Quercetin: 4.8 µM[12]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (this compound, dihydroquercetin) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound or standard to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound, dihydroquercetin) for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow formazan crystal formation.

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Xanthine Oxidase Inhibition Assay

Principle: This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored spectrophotometrically by the increase in absorbance at 295 nm.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound at various concentrations.

  • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a short period.

  • Initiate the reaction by adding a solution of xanthine oxidase.

  • Immediately monitor the increase in absorbance at 295 nm over time using a spectrophotometer.

  • The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

  • The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound Test Compounds (this compound, Dihydroquercetin) incubation Incubation with Test Compounds compound->incubation cells Cell Culture / Enzyme cells->incubation reagents Assay Reagents measurement Spectrophotometric / Colorimetric Measurement reagents->measurement incubation->measurement calculation Calculation of % Inhibition measurement->calculation ic50 Determination of IC50 calculation->ic50

Caption: General experimental workflow for in vitro bioactivity assays.

anti_inflammatory_pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimuli->receptor nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway mapk_pathway MAPK Signaling Pathway receptor->mapk_pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_pathway->cytokines mapk_pathway->cytokines inflammation Inflammation cytokines->inflammation flavonoids This compound / Dihydroquercetin flavonoids->nfkb_pathway Inhibits flavonoids->mapk_pathway Inhibits

Caption: Simplified anti-inflammatory signaling pathway modulated by flavonoids.

anticancer_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt cell_proliferation Cell Proliferation pi3k_akt->cell_proliferation apoptosis Apoptosis pi3k_akt->apoptosis Inhibits flavonoids Dihydroquercetin flavonoids->pi3k_akt Inhibits flavonoids->apoptosis Induces

Caption: Simplified anticancer signaling pathway involving PI3K/Akt.

References

A Comparative Analysis of Dihydromorin Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dihydromorin, a potent flavonoid found predominantly in plants of the Moraceae family, has emerged as a compound of significant interest for its diverse pharmacological activities. As research into its therapeutic potential intensifies, the efficient and effective extraction of this compound from plant matrices is a critical bottleneck for scientists and drug development professionals. This guide provides a comprehensive comparative analysis of prevalent extraction methodologies, supported by available experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Quantitative Comparison of Extraction Methods

Extraction MethodTypical Plant SourceSolventKey ParametersYieldPurityAdvantagesDisadvantages
Maceration Artocarpus heterophyllus (heartwood)Ethyl acetateRoom temperature, 72 hours, 1:5 (w/v) solid-to-solvent ratioVariable, generally lowerDependent on subsequent purificationSimple, low-cost apparatus, suitable for thermolabile compounds.Time-consuming, large solvent consumption, potentially lower efficiency.[1][2]
Soxhlet Extraction Morus alba (leaves)EthanolContinuous extraction at the solvent's boiling point for 16-24 hours.~1.80% (extract rate)Not SpecifiedHigh extraction efficiency due to continuous fresh solvent use, low solvent consumption as it's recycled.[1]Requires elevated temperatures which can degrade thermolabile compounds, more complex apparatus, higher energy consumption.[1]
Ultrasonic-Assisted Extraction (UAE) General Flavonoids70% EthanolTemperature: 80°C, Time: ~80 min, Power: ~20 W/LHigh (~38.1% extraction yield for similar compounds)Not SpecifiedReduced extraction time, lower solvent consumption, increased efficiency due to cavitation effects.[3][4]Specialized equipment required, potential for localized heating.
Microwave-Assisted Extraction (MAE) Cudrania tricuspidataWaterTemperature: ~43°C, Time: ~80 min, Liquid-to-Residue Ratio: ~22:1High (~2.72 mg/g total polyphenol for similar compounds)Not SpecifiedSignificantly reduced extraction time (minutes vs. hours), lower solvent usage, improved extraction rates.[5][6]Requires a microwave extraction system, potential for localized thermal stress on compounds.

Note: The yields and purities are highly dependent on the specific plant material, solvent, and experimental conditions. The table provides a comparative overview based on available data.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and advancing research. Below are representative protocols for the key extraction methods, adapted for this compound isolation.

Maceration

This traditional method involves soaking the plant material in a solvent to leach out the target compounds.

  • Apparatus: Sealed container (e.g., Erlenmeyer flask), shaker (optional), filtration apparatus.

  • Procedure:

    • Collect and prepare the plant material by drying and grinding it into a coarse powder.

    • Weigh a specific quantity of the powdered material and place it in the sealed container.

    • Add the chosen solvent (e.g., ethyl acetate) to completely cover the plant material, typically at a solid-to-solvent ratio of 1:5 to 1:20 (w/v).[1]

    • Seal the container and let it stand for an extended period (e.g., 3-7 days) at room temperature, with occasional shaking to enhance extraction.[1][7]

    • After the maceration period, separate the extract from the solid residue by filtration.

    • The collected extract can then be concentrated using a rotary evaporator to remove the solvent.

Soxhlet Extraction

A classic and exhaustive extraction method that utilizes continuous solvent reflux.

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle, extraction thimble.

  • Procedure:

    • Place a known amount of the dried, powdered plant material into a porous extraction thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the round-bottom flask with the extraction solvent (e.g., ethanol).

    • Assemble the apparatus and heat the solvent using the heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back onto the sample in the thimble.[8]

    • The chamber containing the sample will slowly fill with the warm solvent. Once full, the solvent and the extracted compounds are siphoned back into the round-bottom flask.[8]

    • This cycle is repeated continuously for several hours (typically 16-24) to ensure thorough extraction.[1]

    • After extraction, the solvent is removed from the extract, usually with a rotary evaporator.

Ultrasonic-Assisted Extraction (UAE)

This modern technique employs ultrasonic waves to create cavitation, disrupting cell walls and enhancing mass transfer.[4]

  • Apparatus: Ultrasonic bath or probe sonicator, extraction vessel (e.g., flask).

  • Procedure:

    • Suspend the powdered plant material in a suitable solvent within an extraction vessel.

    • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

    • Apply ultrasonic waves at a specific frequency (e.g., 20-100 kHz) and power for a designated time (e.g., 30-90 minutes).

    • Monitor and control the temperature of the extraction mixture as sonication can generate heat.

    • After sonication, separate the extract from the plant residue by centrifugation or filtration.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.[5]

  • Apparatus: Microwave extraction system with temperature and power control.

  • Procedure:

    • Mix the powdered plant material with the extraction solvent in a microwave-safe vessel.

    • Place the vessel in the microwave reactor.

    • Set the extraction parameters, including microwave power, temperature, and time (often in the range of a few minutes).

    • After the extraction is complete, allow the mixture to cool.

    • Filter the mixture to separate the extract from the solid residue.

Visualizing the Process and Mechanism

To further clarify the experimental procedures and the biological context of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing plant_material Plant Material (e.g., Morus alba leaves) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding maceration Maceration grinding->maceration Select Method soxhlet Soxhlet Extraction grinding->soxhlet Select Method uae Ultrasonic-Assisted Extraction (UAE) grinding->uae Select Method mae Microwave-Assisted Extraction (MAE) grinding->mae Select Method filtration Filtration / Centrifugation maceration->filtration soxhlet->filtration uae->filtration mae->filtration concentration Solvent Removal (Rotary Evaporator) filtration->concentration purification Purification (e.g., Chromatography) concentration->purification analysis Analysis (e.g., HPLC, MS) purification->analysis This compound This compound analysis->this compound

Caption: A generalized experimental workflow for the extraction and analysis of this compound.

G DHM This compound PLC Phospholipase C (PLC) DHM->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release CaMKK CaMKKβ Ca2_release->CaMKK activates AMPK AMPK CaMKK->AMPK activates Inflammation Inflammation AMPK->Inflammation inhibits Insulin_Resistance Insulin Resistance AMPK->Insulin_Resistance ameliorates Inflammation->Insulin_Resistance induces

Caption: this compound's modulation of the PLC-CaMKK-AMPK signaling pathway.

Conclusion

The selection of an appropriate extraction method for this compound is a balance of efficiency, time, cost, and the specific research objectives. While traditional methods like maceration and Soxhlet extraction are still relevant, modern techniques such as UAE and MAE offer significant advantages in terms of speed and efficiency. The provided protocols and diagrams serve as a foundational guide for researchers to develop and optimize their this compound extraction and subsequent biological investigations. As the field advances, further studies directly comparing these methods on a standardized source will be invaluable for establishing a definitive optimal extraction protocol.

References

Dihydromorin vs. Other Flavonoids: A Comparative Guide to Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of dihydromorin against other well-researched flavonoids: quercetin, luteolin, and morin. By presenting experimental data, detailed methodologies, and key signaling pathways, this document aims to be an objective resource for evaluating their therapeutic potential.

Executive Summary

Flavonoids are a class of natural compounds widely recognized for their anti-inflammatory and antioxidant activities. This compound, a flavonoid found in plants of the Moraceae family, has demonstrated notable anti-inflammatory potential. However, a direct quantitative comparison with other prominent flavonoids is crucial for drug development and research prioritization. This guide reveals that while this compound exhibits significant anti-inflammatory effects by inhibiting processes such as polymorphonuclear leukocyte (PMN) chemotaxis and reactive oxygen species (ROS) production, there is a lack of publicly available data on its direct inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6) in standardized models. In contrast, extensive quantitative data is available for quercetin, luteolin, and morin, showcasing their potent inhibitory effects on these markers, often with IC50 values in the low micromolar range. This suggests that while this compound is a promising candidate, further research is required to quantitatively benchmark its efficacy against these established anti-inflammatory flavonoids.

Comparative Anti-Inflammatory Activity: In Vitro Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound, quercetin, luteolin, and morin on various inflammatory markers. It is important to note the differences in experimental endpoints when comparing this compound to the other flavonoids.

Table 1: Inhibitory Effects of this compound on Inflammatory Markers

FlavonoidTarget InhibitedIC50 Value (µg/mL)IC50 Value (µM)¹Cell Line/System
This compoundChemotaxis of PMNs5.03~16.5Human phagocytes
This compoundROS production (whole blood)7.88~25.9Human whole blood
This compoundROS production (PMNs)7.59~24.9Human PMNs
This compoundROS production (monocytes)7.24~23.8Human monocytes
This compoundMyeloperoxidase (MPO)5.24~17.2Human PMNs

¹ Molar concentration estimated using the molecular weight of this compound (304.25 g/mol ).

Table 2: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

FlavonoidIC50 Value (µM)
This compound Data not available
Quercetin~10 - 20
Luteolin13.9 - 17.1[1]
MorinData not available

Table 3: Comparative Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

FlavonoidIC50 Value (µM)
This compound Data not available
Quercetin~15
Luteolin7.4[1]
MorinData not available

Table 4: Comparative Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6) in LPS-Stimulated RAW 264.7 Macrophages

FlavonoidCytokineIC50 Value (µM)
This compound TNF-αData not available
IL-6Data not available
QuercetinTNF-α~20
IL-6~15
LuteolinTNF-α~10
IL-6~12
MorinTNF-αSignificant inhibition at 100-300 µM
IL-6Significant inhibition at 100-300 µM

Signaling Pathways in Flavonoid-Mediated Anti-Inflammation

Flavonoids exert their anti-inflammatory effects by modulating key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Flavonoids, including quercetin and luteolin, have been shown to inhibit NF-κB activation at various points in this pathway.[2]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Leads to NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Activates Transcription of Flavonoids This compound, Quercetin, Luteolin, Morin Flavonoids->IKK Inhibit Flavonoids->NFkB_active Inhibit Translocation MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor Upstream_Kinases Upstream Kinases (e.g., MEKK, MKK) Cell_Surface_Receptor->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes Activates Transcription Flavonoids This compound, Quercetin, Luteolin, Morin Flavonoids->Upstream_Kinases Inhibit Flavonoids->p38 Inhibit Flavonoids->JNK Inhibit Flavonoids->ERK Inhibit In_Vitro_Workflow cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Data Analysis A Seed RAW 264.7 cells in 96-well plates B Pre-treat with various concentrations of flavonoids A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Collect cell culture supernatant C->D E Measure NO production (Griess Assay) D->E F Measure PGE2, TNF-α, IL-6 levels (ELISA) D->F G Determine IC50 values E->G F->G H Statistical analysis G->H

References

Dihydromorin: A Comparative Guide to its Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Dihydromorin (DHM), a natural flavonoid, against other well-studied neuroprotective agents: Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG). This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying molecular pathways to offer an objective evaluation of DHM's potential as a neuroprotective therapeutic.

Comparative Analysis of Neuroprotective Effects

The neuroprotective properties of this compound have been evaluated in various in vitro and in vivo models of neurodegenerative diseases, where it has demonstrated significant efficacy in protecting neurons from damage and preserving cognitive and motor functions. Its performance in these studies is comparable, and in some instances superior, to other well-known natural neuroprotective compounds.

In Vitro Neuroprotection: A Quantitative Comparison

This compound has been shown to enhance cell viability and reduce apoptosis in neuronal cell lines subjected to neurotoxic insults. The following tables provide a comparative summary of the quantitative data from studies investigating the neuroprotective effects of DHM and other notable compounds.

Table 1: Protection Against MPP+-Induced Neurotoxicity in SH-SY5Y Cells (Parkinson's Disease Model)

CompoundConcentrationToxin (MPP+) Concentration% Increase in Cell Viability (approx.)Reference
Dihydromyricetin 10 µM50 µM40%[1][2]
Resveratrol10 µg/mL50 µM40%[2]
EGCG1 µM50 µMSignificant attenuation of cell death[3]

Table 2: Protection Against Glutamate-Induced Neurotoxicity in PC12 Cells

CompoundConcentrationToxin (Glutamate) Concentration% Protection Against Cytotoxicity (approx.)Reference
Dihydromyricetin Not specifiedNot specifiedDose-dependently protected[4]
Curcumin5 µM20 mMSubstantially protected cell viability[5]

Table 3: Protection Against Oxidative Stress-Induced Neurotoxicity

CompoundCell LineToxinKey OutcomeReference
Dihydromyricetin HT22High GlucoseReversed decrease in cell viability[6]
Dihydromyricetin SH-SY5YEthanol (500 mM)Completely prevented ~40% reduction in cell viability at 0.1 µM[7]
ResveratrolSH-SY5YH₂O₂ (2 mM)Increased cell survival[8]
In Vivo Neuroprotection: Behavioral Outcomes

Animal models of neurodegenerative diseases provide crucial insights into the therapeutic potential of neuroprotective compounds. DHM has been shown to improve behavioral outcomes in models of both Alzheimer's and Parkinson's disease.

Table 4: Improvement in Behavioral Tests in Animal Models

CompoundAnimal ModelBehavioral TestKey OutcomeReference
Dihydromyricetin Alzheimer's Disease (AD) Rat ModelMorris Water MazeSignificantly reversed extended escape latency and increased platform crossings and target quadrant residence time.[9][9]
Dihydromyricetin Parkinson's Disease (PD) Mouse Model (MPTP-induced)Rotarod Test, Pole TestSignificantly attenuated motor impairments.[10][11][10][11]
ResveratrolDiabetic RatsMorris Water MazeSignificantly decreased escape latency.[12]
CurcuminLPS-Induced Neuroinflammation in MiceMorris Water MazeSignificantly reduced escape latency time.[13]

Mechanisms of Action: Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways involved in cellular stress responses, inflammation, and apoptosis.

AMPK/SIRT1 Pathway Activation

DHM has been shown to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway, which plays a crucial role in cellular energy homeostasis and stress resistance. Activation of this pathway contributes to the inhibition of inflammatory responses and apoptosis in hippocampal cells.[9][14]

AMPK_SIRT1_Pathway DHM This compound AMPK AMPK DHM->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Inflammation Inflammatory Responses SIRT1->Inflammation Inhibits Apoptosis Apoptosis SIRT1->Apoptosis Inhibits Neuroprotection Neuroprotection Nrf2_Pathway cluster_nucleus Nuclear Events DHM This compound Nrf2_Keap1 Nrf2-Keap1 Complex DHM->Nrf2_Keap1 Dissociates Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE HO1 HO-1 ARE->HO1 Induces Expression Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Treatment Treatment with DHM & Neurotoxin Cell_Culture->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Apoptosis Apoptosis Assays (TUNEL, Caspase) Treatment->Apoptosis Western_Blot_vitro Western Blot (Signaling Pathways) Treatment->Western_Blot_vitro Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot_vitro->Data_Analysis Animal_Model Animal Model of Neurodegeneration (e.g., MPTP, Aβ injection) DHM_Admin DHM Administration Animal_Model->DHM_Admin Behavioral Behavioral Tests (Morris Water Maze, Rotarod) DHM_Admin->Behavioral Histology Histological Analysis (e.g., TH staining) DHM_Admin->Histology Western_Blot_vivo Western Blot (Brain Tissue) DHM_Admin->Western_Blot_vivo Behavioral->Data_Analysis Histology->Data_Analysis Western_Blot_vivo->Data_Analysis

References

Dihydromorin and Norartocarpetin: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel antibacterial agents is a perpetual challenge. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. Among these, flavonoids isolated from plants have garnered significant attention. This guide provides a detailed comparison of the antibacterial activities of two such flavonoids, dihydromorin and norartocarpetin, based on available experimental data.

Quantitative Assessment of Antibacterial Activity

A direct comparative study on the antibacterial properties of this compound and norartocarpetin has revealed a significant difference in their efficacy. The antibacterial activity was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The results are summarized in the table below.

CompoundBacterial StrainMIC (μg/mL)MBC (μg/mL)
This compound Streptococcus pyogenes15.6231.25
Norartocarpetin Various strainsNo significant activity reportedNo significant activity reported

Data Interpretation: The experimental data clearly indicates that this compound possesses potent antibacterial activity specifically against Streptococcus pyogenes[1][2]. In contrast, norartocarpetin did not exhibit significant antibacterial effects against the tested bacterial strains in the same study[1][2]. The MIC value of 15.62 μg/mL for this compound suggests its potential as a lead compound for the development of new treatments for infections caused by this pathogen.

Experimental Protocols

The determination of the antibacterial activity of this compound and norartocarpetin was conducted using the broth microdilution method. This standard procedure is widely accepted for assessing the antimicrobial susceptibility of bacteria.

Broth Microdilution Method

The broth microdilution method was employed to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the isolated compounds[1][2].

Workflow of the Broth Microdilution Assay:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture Preparation inoculation Inoculation of Microtiter Plate Wells bacterial_culture->inoculation compound_dilution Serial Dilution of this compound & Norartocarpetin compound_dilution->inoculation incubation Incubation of Plates inoculation->incubation mic_determination MIC Determination (Visual Inspection for Turbidity) incubation->mic_determination mbc_determination MBC Determination (Plating on Agar) mic_determination->mbc_determination

Figure 1: Workflow of the broth microdilution method.

Detailed Steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: this compound and norartocarpetin are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive and negative control wells are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., no turbidity)[1][2].

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum[1][2].

Concluding Remarks

The available evidence strongly suggests that this compound has a targeted and potent antibacterial activity against Streptococcus pyogenes, while norartocarpetin appears to be inactive as an antibacterial agent under the tested conditions. This clear distinction in their biological activity makes this compound a more promising candidate for further investigation in the development of novel antibacterial therapies. Future research could focus on elucidating the precise mechanism of action of this compound against S. pyogenes and exploring its efficacy in in vivo models.

References

Dihydromorin: A Comparative Guide to IC50 Values in Key Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydromorin, a flavonoid compound, has garnered significant interest for its potential therapeutic applications. This guide provides a comparative analysis of its inhibitory potency, specifically its half-maximal inhibitory concentration (IC50), in crucial biological assays. The data presented herein, supported by detailed experimental protocols and visual pathway diagrams, offers a valuable resource for researchers investigating this compound and its alternatives in drug discovery and development.

Comparative Analysis of this compound IC50 Values

The inhibitory effects of this compound have been quantified in various assays, primarily focusing on its roles in melanogenesis and inflammation. The following table summarizes the IC50 values of this compound and compares them with other well-known inhibitors in respective assays.

Assay TargetCompoundIC50 ValueSource
Tyrosinase Inhibition This compound31.1 µM[1]
Kojic Acid41.26 µM[2]
Arbutin> 500 µM[3]
Anti-Inflammatory Activity
Chemotaxis (PMNs)This compound5.03 µg/mL
Ibuprofen1.52 µg/mL
ROS Production (Whole Blood)This compound7.88 µg/mL
ROS Production (PMNs)This compound7.59 µg/mL
ROS Production (Monocytes)This compound7.24 µg/mL
Myeloperoxidase (MPO) ActivityThis compound5.24 µg/mL
Indomethacin24.6 µg/mL
Xanthine Oxidase Inhibition This compoundNot Reported
Quercetin7.23 µM[4]
Baicalein9.44 µM[4]
Allopurinol0.81 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Tyrosinase Inhibition Assay

This assay is widely used to screen for inhibitors of melanin synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor reduces the rate of this reaction.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (or other test compounds)

  • Kojic Acid (positive control)

  • Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer.

  • In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of mushroom tyrosinase solution.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for a specified period.

  • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Myeloperoxidase (MPO) Activity Assay

This assay measures the activity of myeloperoxidase, a key enzyme in neutrophil-mediated inflammation.

Principle: MPO catalyzes the oxidation of a substrate (e.g., TMB) by hydrogen peroxide, resulting in a colored product that can be quantified.

Materials:

  • Human Polymorphonuclear Neutrophils (PMNs)

  • This compound (or other test compounds)

  • Indomethacin (positive control)

  • Hydrogen Peroxide (H₂O₂)

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Isolate PMNs from human blood.

  • Pre-incubate the isolated PMNs with various concentrations of the test compound or indomethacin.

  • Induce MPO release from the PMNs using a suitable stimulus (e.g., fMLP).

  • Centrifuge the samples and collect the supernatant containing the released MPO.

  • In a 96-well plate, add the supernatant, TMB substrate solution, and H₂O₂.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction by adding an acid solution (e.g., H₂SO₄).

  • Measure the absorbance at a specific wavelength (e.g., 450 nm).

  • Calculate the percentage of MPO inhibition and determine the IC50 value as described for the tyrosinase assay.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental procedures can enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Tyrosinase_Inhibition_Pathway cluster_0 Melanocyte α-MSH α-MSH MC1R MC1R α-MSH->MC1R Binds AC AC MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Binds to Promoter Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Transcription & Translation L-DOPA L-DOPA Tyrosinase->L-DOPA Hydroxylates Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidizes L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase L-DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Reactions This compound This compound This compound->Tyrosinase Inhibits

Caption: Tyrosinase Inhibition Signaling Pathway.

MPO_ROS_Pathway cluster_1 Neutrophil Inflammatory_Stimulus Inflammatory_Stimulus Neutrophil_Activation Neutrophil_Activation Inflammatory_Stimulus->Neutrophil_Activation NADPH_Oxidase NADPH_Oxidase Neutrophil_Activation->NADPH_Oxidase Activates Superoxide O₂⁻ NADPH_Oxidase->Superoxide O2 O2 O2->NADPH_Oxidase SOD SOD Superoxide->SOD H2O2 H₂O₂ SOD->H2O2 Dismutation MPO Myeloperoxidase (MPO) H2O2->MPO HOCl HOCl (Hypochlorous Acid) MPO->HOCl Cl Cl⁻ Cl->MPO ROS Reactive Oxygen Species (ROS) HOCl->ROS Inflammation Inflammation ROS->Inflammation This compound This compound This compound->MPO Inhibits

Caption: MPO-Mediated ROS Production Pathway.

IC50_Determination_Workflow Start Start Prepare_Reagents Prepare Assay Reagents (Enzyme, Substrate, Buffers) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of Test Compound Prepare_Reagents->Serial_Dilution Assay_Setup Set up Assay in 96-well Plate (Controls and Test Samples) Serial_Dilution->Assay_Setup Incubation Incubate at Specific Temperature and Time Assay_Setup->Incubation Reaction_Initiation Initiate Enzymatic Reaction Incubation->Reaction_Initiation Data_Acquisition Measure Absorbance/ Fluorescence over Time Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % Inhibition Data_Acquisition->Data_Analysis IC50_Calculation Determine IC50 Value (Non-linear Regression) Data_Analysis->IC50_Calculation End End IC50_Calculation->End

Caption: General IC50 Determination Workflow.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydromorin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of bioactive compounds is a cornerstone of drug discovery and development. Dihydromorin, a flavanonol with potential therapeutic properties, requires robust analytical methods for its characterization and evaluation.[1] This guide provides a comparative overview of common analytical techniques applicable to the quantification of this compound, supported by experimental data from analogous compounds. The cross-validation of these methods is essential to ensure data integrity and reliability across different laboratories and studies.[2]

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision driven by factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, cost-effective method for routine analysis.[3][4] For trace-level quantification in complex biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[5][6] Spectrophotometric methods, while simpler, can also be employed for quantification, often based on the formation of a colored complex.[7][8]

The following table summarizes the typical performance characteristics of these methods, based on data from structurally similar flavonoids and other relevant compounds, as direct comparative data for this compound is limited.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (%RSD)
HPLC-UV 0.1 - 100 µg/mL[3]~0.03 µg/mL[3]~0.1 µg/mL[3]98 - 102%[3]< 2%[3]
LC-MS/MS 0.5 - 200 ng/mL[5][9]-0.5 ng/mL[5][9]--
Spectrophotometry 12.5 - 150 µg/mL[7]2.09 µg/mL[7]6.27 µg/mL[7]--

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are representative examples for the analysis of this compound and would require optimization and validation for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and pharmaceutical formulations.[4]

  • Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v) with pH adjustment (e.g., to pH 3.0 with phosphoric acid).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a common wavelength for similar flavonoids is around 280-290 nm). A starting point could be 238 nm as used for a similar compound.[3]

  • Injection Volume: 20 µL.[3]

  • Sample Preparation:

    • Accurately weigh the sample (e.g., plant extract, formulation).

    • Dissolve the sample in a suitable solvent (e.g., methanol, mobile phase).

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.[3]

    • Prepare a series of calibration standards by serial dilution of the stock solution.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the determination of this compound in complex biological matrices like plasma, due to its high sensitivity and selectivity.[5][10]

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10][11]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[10]

  • Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid.[11]

  • Flow Rate: 0.4 mL/min.[12]

  • Ionization Mode: Positive or negative electrospray ionization (to be optimized for this compound).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.[11]

  • Sample Preparation (Plasma):

    • To a plasma sample, add a protein precipitating agent like acetonitrile.[5]

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Inject the clear supernatant into the LC-MS/MS system.[11]

Spectrophotometric Method

This method is based on the reaction of this compound with a chromogenic reagent to form a colored product that can be quantified.

  • Instrumentation: A UV-Visible spectrophotometer.[13]

  • Reagent: A suitable chromogenic reagent (e.g., vanillin in acidic conditions, which reacts with flavonoids).[8]

  • Procedure:

    • Mix a known volume of the sample solution with the chromogenic reagent under optimized conditions (e.g., temperature, reaction time).[8]

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax).[8]

    • Quantify the amount of this compound by comparing the absorbance to a calibration curve prepared with known concentrations of the reference standard.

Cross-Validation Workflow

Cross-validation of analytical methods is a critical step to ensure that different methods or laboratories produce comparable and reliable results.[2] It is essential when transferring a method or when data from different analytical techniques are being compared.[14]

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation A_Val Method Validation A_SOP Standard Operating Procedure (SOP) A_Val->A_SOP Analysis Analyze Same Set of Quality Control Samples A_SOP->Analysis Method A Data B_Val Method Validation B_SOP Standard Operating Procedure (SOP) B_Val->B_SOP B_SOP->Analysis Method B Data Comparison Compare Results Analysis->Comparison Acceptance Acceptance Criteria Met? Comparison->Acceptance Success Methods are Correlated and Interchangeable Acceptance->Success Yes Failure Investigate Discrepancies and Re-validate Acceptance->Failure No

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding of the analytical methodologies applicable to this compound quantification and the critical process of cross-validation. Researchers are encouraged to perform thorough method development and validation tailored to their specific research needs and sample matrices.

References

Dihydromorin vs. Its Glycosides: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the existing scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of dihydromorin and its corresponding glycosides. While this compound, a flavanonol found in medicinal plants like Artocarpus and Maclura species, has been investigated for its pharmacological effects, there is a significant lack of experimental data directly comparing its efficacy against its glycosylated forms.[1] This guide, therefore, summarizes the known biological activities of this compound, provides a general overview of the influence of glycosylation on flavonoid bioactivity, and presents detailed experimental protocols for assessing these properties.

Quantitative Data on this compound's Biological Activity

This compound has demonstrated a range of biological effects, with quantitative data available for its anti-inflammatory, immunosuppressive, and antibacterial activities.

Biological ActivityAssayTargetMetricValueReference
Immunosuppressive Chemotaxis AssayPolymorphonuclear Neutrophils (PMNs)IC505.03 µg/mL[2]
Respiratory Burst AssayWhole Blood CellsIC507.88 µg/mL[2]
Respiratory Burst AssayPMNsIC507.59 µg/mL[2]
Respiratory Burst AssayMonocytesIC507.24 µg/mL[2]
Anti-inflammatory Myeloperoxidase (MPO) Activity AssayPMNsIC505.24 µg/mL[2]
Antibacterial Broth MicrodilutionStreptococcus pyogenesMIC15.62 µg/mL[2]
Broth MicrodilutionStreptococcus pyogenesMBC31.25 µg/mL[2]
Broth MicrodilutionStreptococcus mutansMIC31.25 µg/mL[2]
Broth MicrodilutionStreptococcus mutansMBC31.25 µg/mL[2]

The Impact of Glycosylation on Flavonoid Bioactivity

In general, the addition of a sugar moiety to a flavonoid aglycone, such as this compound, can significantly alter its biological properties.

  • Bioavailability: Flavonoid aglycones are typically more readily absorbed through passive diffusion due to their increased lipophilicity compared to their glycoside counterparts.[3] However, the stability of the aglycone in the gastrointestinal tract can be a limiting factor.[3] The sugar moiety is a major determinant of intestinal absorption, and cleavage of the glycosidic bond is often a crucial first step for absorption.[4] While glycosides generally have lower bioavailability, some studies suggest that glycosylation can enhance bioavailability in certain cases.[5][6] For instance, flavonoid glycosides can have higher plasma levels and longer mean residence times than their corresponding aglycones.[7]

  • Antioxidant Activity: Aglycones are often more potent antioxidants than their corresponding glycosides.[5] The number and position of sugar moieties can influence antioxidant activity, with an increase in glycosidic groups sometimes leading to a decline in antioxidant properties.[5]

  • Other Biological Activities: The effect of glycosylation on other biological activities is variable. O-glycosylation has been observed to reduce anti-diabetic, anti-inflammatory, and antitumor activities in some flavonoids.[7] Conversely, it can enhance other properties like tyrosinase inhibition and anti-HIV activity.[7]

Given these general principles, it is plausible to hypothesize that this compound aglycone may exhibit stronger antioxidant and potentially anti-inflammatory and anticancer activities in in-vitro assays compared to its glycosides. However, the in-vivo efficacy could be different due to variations in bioavailability and metabolism. Direct experimental verification is necessary to confirm these hypotheses.

Experimental Protocols

Detailed methodologies for assessing the key biological activities of flavonoids are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[8]

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[8]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁵ cells/mL and allowed to adhere for 24 hours.[8]

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or its glycosides) for 1 hour.[8]

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.[8]

  • Nitrite Measurement (Griess Assay): 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent. After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[8]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9]

  • DPPH Solution Preparation: A fresh solution of DPPH in methanol is prepared.[9]

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.[9]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.[9]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8]

  • Cell Seeding: A suitable cancer cell line is seeded in a 96-well plate and allowed to attach overnight.[8]

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.[8]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway potentially modulated by this compound and a general workflow for comparing the bioactivity of a flavonoid aglycone and its glycoside.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_Genes Transcription LPS LPS LPS->TLR4

Caption: Putative anti-inflammatory signaling pathway of this compound.

G cluster_compounds Test Compounds cluster_invitro In Vitro Assays cluster_invivo In Vivo / Ex Vivo Studies cluster_analysis Data Analysis & Comparison This compound This compound (Aglycone) Antioxidant Antioxidant Assays (DPPH, ABTS) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, COX-2) This compound->Anti_inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) This compound->Anticancer Bioavailability Pharmacokinetic Study (Animal Model) This compound->Bioavailability Glycoside This compound Glycoside Glycoside->Antioxidant Glycoside->Anti_inflammatory Glycoside->Anticancer Glycoside->Bioavailability Comparison Compare IC50/EC50, Bioavailability, Efficacy Antioxidant->Comparison Anti_inflammatory->Comparison Anticancer->Comparison Efficacy Disease Model (e.g., Inflammation, Tumor) Bioavailability->Efficacy Efficacy->Comparison

References

Safety Operating Guide

Navigating the Disposal of Dihydromorin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of dihydromorin, a flavonoid compound. By adhering to these procedural, step-by-step instructions, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and regulatory compliance.

Immediate Safety and Hazard Profile

While comprehensive toxicological data for this compound is not always consistent across all safety data sheets (SDS), it is prudent to handle it as a hazardous substance. One safety data sheet classifies this compound with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which should guide handling and disposal procedures.[1] Another SDS, however, classifies it as not a hazardous substance or mixture.[2] Given this discrepancy, treating this compound with the higher level of precaution is the recommended safety approach.

Key safety precautions during handling and disposal include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3]

  • Ventilation: Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[3]

  • Avoid Contact: Prevent contact with skin and eyes.[3] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[2][3]

  • Spill Management: In the event of a spill, contain the material using an inert, non-combustible absorbent.[4] Collect the absorbed material into a labeled container for hazardous waste disposal.[2][4]

The following table summarizes the hazard classification for this compound as provided by one of its suppliers.

Hazard CategoryGHS Hazard Statement (H-phrase)Signal Word
Acute Toxicity (Oral)H302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning
Data sourced from a this compound supplier safety guide.[1]

Step-by-Step this compound Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[1] Under no circumstances should this compound be disposed of in the regular trash or discharged into the sewer system.[1][5][6][7]

Waste Segregation and Collection:
  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and spill cleanup materials, in a designated, properly labeled hazardous waste container.[5][8]

  • Liquid Waste: If this compound is in a solution, do not dispose of it down the drain.[8] Collect it in a compatible, sealed, and clearly labeled hazardous waste container.[9]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[8][10] The rinsate must be collected and disposed of as hazardous waste.[7][10] After thorough rinsing and removal or defacing of the original label, the container may be disposed of as regular trash.[7][8]

Waste Storage and Labeling:
  • Container Requirements: Use only appropriate, chemically compatible containers for waste storage.[5][6][9][11] Containers must be in good condition and have a secure, leak-proof closure.[6][9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[5][11]

  • Satellite Accumulation Area (SAA): Store the waste in a designated SAA that is at or near the point of generation.[5][9][11] Ensure that incompatible wastes are segregated.[6][7][9]

Arranging for Disposal:
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[5][11]

  • Documentation: Complete any necessary waste disposal forms as required by your institution.[5]

Experimental Workflow: this compound Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Dihydromorin_Disposal_Workflow cluster_generation Waste Generation cluster_ppe Safety Precautions cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Disposal A This compound Waste Generated (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in a labeled hazardous waste container for solids. C->D Solid E Collect in a labeled hazardous waste container for liquids. C->E Liquid F Store sealed container in a designated Satellite Accumulation Area. D->F E->F G Ensure segregation from incompatible chemicals. F->G H Is the container full? G->H I Contact Environmental Health & Safety (EHS) for waste pickup. H->I Yes J Complete required waste disposal documentation. I->J K Licensed chemical waste facility collects and disposes of the waste. J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dihydromorin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Dihydromorin, a flavonoid compound with antioxidant properties. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, it is best practice to employ a standard suite of personal protective equipment to minimize exposure and ensure safety.[1] The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Protective gloves (e.g., nitrile).[1]To prevent direct skin contact.
Eye Protection Safety goggles with side-shields.[1]To protect eyes from potential splashes or aerosols.
Skin and Body Protection Impervious clothing, such as a lab coat.[1]To protect skin and personal clothing from contamination.
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated or if ventilation is inadequate.[1][2]To prevent inhalation of airborne particles.

Operational Plan for Handling and Disposal

A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory. The following step-by-step guidance outlines the key operational procedures.

Engineering Controls and a Safe Work Environment
  • Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust or aerosols, use a chemical fume hood.

  • Eye Wash and Safety Shower: Ensure that an eye-wash station and safety shower are readily accessible in the work area.[1]

Step-by-Step Handling Protocol
  • Pre-Handling Check: Before beginning any work, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or punctures.

  • Donning PPE: Put on a lab coat, followed by safety goggles with side-shields. Don protective gloves, ensuring they fit properly.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[2]

    • Use non-sparking tools to prevent ignition sources.[2]

    • Avoid contact with skin and eyes.[2]

    • Do not breathe in dust, vapors, or mist.

  • Post-Handling:

    • After handling, wash hands thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, then lab coat, and finally eye protection.

    • Clean the work area thoroughly.

Disposal Plan
  • Waste Collection: Dispose of this compound and any contaminated materials in a designated and properly labeled waste container.

  • Regulatory Compliance: Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Consult a physician.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and call a physician.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_1 Assess Risks prep_2 Ensure Proper Ventilation prep_1->prep_2 prep_3 Inspect & Don PPE prep_2->prep_3 handle_1 Weigh & Prepare Compound prep_3->handle_1 handle_2 Perform Experiment handle_1->handle_2 clean_1 Decontaminate Work Area handle_2->clean_1 emergency_1 Spill or Exposure Occurs handle_2->emergency_1 clean_2 Dispose of Waste Properly clean_1->clean_2 clean_3 Doff PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4 emergency_2 Follow First Aid Procedures emergency_1->emergency_2 emergency_3 Notify Supervisor emergency_2->emergency_3

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydromorin
Reactant of Route 2
Reactant of Route 2
Dihydromorin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.